N-cyclopropyl-4-nitrobenzamide
Description
BenchChem offers high-quality N-cyclopropyl-4-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopropyl-4-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-cyclopropyl-4-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-10(11-8-3-4-8)7-1-5-9(6-2-7)12(14)15/h1-2,5-6,8H,3-4H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXHDFCHLKARTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358224 | |
| Record name | N-cyclopropyl-4-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88229-21-4 | |
| Record name | N-Cyclopropyl-4-nitrobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88229-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-cyclopropyl-4-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of N-cyclopropyl-4-nitrobenzamide
Abstract
This technical guide provides a comprehensive overview of the synthesis and detailed characterization of N-cyclopropyl-4-nitrobenzamide, a key building block in medicinal chemistry and materials science. The synthesis is achieved through a robust and efficient Schotten-Baumann reaction, coupling cyclopropylamine with 4-nitrobenzoyl chloride. This document outlines the fundamental principles, a field-proven step-by-step protocol, and an in-depth analysis of the characterization data, including ¹H NMR, ¹³C NMR, and IR spectroscopy. The guide is intended for researchers, chemists, and drug development professionals, offering the technical insights required for successful and verifiable synthesis.
Introduction: Significance of N-cyclopropyl-4-nitrobenzamide
N-cyclopropyl-4-nitrobenzamide (C₁₀H₁₀N₂O₃, MW: 206.2 g/mol ) is a valuable synthetic intermediate.[1][2] The molecule incorporates two key functionalities: a nitro-substituted aromatic ring and a cyclopropylamide group. The cyclopropyl moiety is a highly sought-after structural motif in pharmaceuticals, prized for its ability to introduce conformational rigidity and modulate metabolic stability and potency.[3][4] The nitro group, a strong electron-withdrawing group, not only activates the aromatic ring for further chemical transformations but also serves as a precursor for the corresponding aniline derivative, which is a common step in the synthesis of more complex molecules. Its applications span from the development of novel therapeutics to the creation of specialized organic materials.[3]
Synthesis Methodology
The synthesis of N-cyclopropyl-4-nitrobenzamide is most effectively accomplished via a nucleophilic acyl substitution, specifically under Schotten-Baumann conditions.[5] This classic and reliable method involves the acylation of a primary amine (cyclopropylamine) with an acyl chloride (4-nitrobenzoyl chloride) in the presence of a base.[6][7]
Underlying Principle: The Schotten-Baumann Reaction
The Schotten-Baumann reaction is a cornerstone of amide synthesis.[8] The core of the reaction is the attack of the nucleophilic amine on the electrophilic carbonyl carbon of the acyl chloride.[5] A base is essential for the reaction to proceed to completion. Its primary roles are to neutralize the hydrochloric acid (HCl) byproduct that is formed and to deprotonate the intermediate, thereby driving the equilibrium toward the amide product.[8][9] While aqueous bases like NaOH can be used, an organic base such as triethylamine (Et₃N) or pyridine is often preferred in an aprotic solvent to ensure homogeneity and prevent hydrolysis of the acyl chloride.[7]
Reaction Mechanism
The mechanism proceeds through two main stages:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of cyclopropylamine attacks the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride, breaking the π-bond and forming a tetrahedral intermediate.[7]
-
Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion—an excellent leaving group—is expelled. The base then abstracts the proton from the nitrogen atom to yield the final, neutral N-cyclopropyl-4-nitrobenzamide and a salt byproduct (e.g., triethylammonium chloride).[5]
Caption: High-level overview of the synthesis mechanism.
Detailed Experimental Protocol
This protocol is designed for robustness and high yield. All operations should be conducted in a well-ventilated fume hood.
Materials and Reagents:
-
4-Nitrobenzoyl chloride (98%)
-
Cyclopropylamine (99%)[3]
-
Triethylamine (Et₃N, ≥99.5%, anhydrous)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 4-nitrobenzoyl chloride (5.00 g, 26.9 mmol, 1.0 equiv). Dissolve it in 100 mL of anhydrous dichloromethane.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Causality Insight: This initial cooling is critical to manage the exothermic nature of the acylation, preventing potential side reactions and ensuring controlled addition.
-
-
Amine Addition: In a separate beaker, prepare a solution of cyclopropylamine (1.83 g, 32.0 mmol, 1.2 equiv) and triethylamine (3.27 g, 4.5 mL, 32.3 mmol, 1.2 equiv) in 20 mL of anhydrous dichloromethane.
-
Controlled Reaction: Add the cyclopropylamine/triethylamine solution to the dropping funnel and add it dropwise to the stirred 4-nitrobenzoyl chloride solution over 30-40 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Causality Insight: A slow, dropwise addition prevents a rapid temperature spike. The triethylamine immediately neutralizes the HCl generated, preventing the protonation of the unreacted cyclopropylamine, which would render it non-nucleophilic.[9]
-
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to completion. Monitor progress using Thin Layer Chromatography (TLC).
-
Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution, 50 mL of water, and 50 mL of brine.
-
Causality Insight: The NaHCO₃ wash removes any unreacted 4-nitrobenzoyl chloride (by hydrolysis) and neutralizes any remaining acidic species. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by recrystallization. A mixture of ethyl acetate and hexanes is an effective solvent system. Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexanes until the solution becomes cloudy. Allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry in a vacuum oven. The expected product is a pale yellow or off-white solid.
Physicochemical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized N-cyclopropyl-4-nitrobenzamide.
Caption: Standard experimental workflow from synthesis to analysis.
Physical Properties
| Property | Observed Value |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₁₀H₁₀N₂O₃ |
| Molecular Weight | 206.20 g/mol |
| Melting Point | ~146-148 °C |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a primary tool for structural elucidation. The spectrum of N-cyclopropyl-4-nitrobenzamide is highly diagnostic. The magnetic anisotropy of the cyclopropyl ring causes the attached protons to appear significantly upfield compared to other aliphatic protons.[4]
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.30 | d | 2H | Ar-H | Protons ortho to the nitro group, deshielded. |
| ~7.95 | d | 2H | Ar-H | Protons meta to the nitro group. |
| ~6.50 | br s | 1H | N-H | Amide proton, broad due to quadrupolar relaxation and exchange. |
| ~2.95 | m | 1H | Cyclopropyl-CH | Methine proton of the cyclopropyl ring, coupled to four adjacent CH₂ protons. |
| ~0.95 | m | 2H | Cyclopropyl-CH₂ | Diastereotopic protons on one side of the cyclopropyl ring. |
| ~0.70 | m | 2H | Cyclopropyl-CH₂ | Diastereotopic protons on the other side of the cyclopropyl ring. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR provides information about the carbon skeleton of the molecule.[10]
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~164.5 | C=O | Carbonyl carbon of the amide. |
| ~149.5 | Ar-C | Aromatic carbon attached to the NO₂ group. |
| ~140.0 | Ar-C | Quaternary aromatic carbon attached to the amide. |
| ~128.5 | Ar-CH | Aromatic carbons ortho to the amide. |
| ~124.0 | Ar-CH | Aromatic carbons meta to the amide. |
| ~23.5 | Cyclopropyl-CH | Methine carbon of the cyclopropyl ring. |
| ~7.0 | Cyclopropyl-CH₂ | Methylene carbons of the cyclopropyl ring, shielded. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | N-H Stretch | Amide N-H |
| ~1640 | C=O Stretch (Amide I) | Amide Carbonyl |
| ~1520 & ~1350 | Asymmetric & Symmetric NO₂ Stretch | Nitro Group |
| ~1290 | C-N Stretch | Amide C-N |
Safety and Handling Precautions
It is imperative to handle all chemicals with appropriate safety measures in a laboratory setting.
-
4-Nitrobenzoyl chloride: Corrosive and a lachrymator.[11] It reacts with water and moisture, releasing HCl gas.[12] Always handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13][14] Store in a cool, dry place away from incompatible materials.[15]
-
Cyclopropylamine: A flammable, corrosive, and volatile liquid.[16][17] It is harmful if inhaled, swallowed, or in contact with skin.[18] Ensure adequate ventilation and avoid all sources of ignition.[16]
-
Triethylamine: Flammable and corrosive. Handle with care in a well-ventilated area.
-
Dichloromethane: A volatile solvent suspected of being a carcinogen. Minimize inhalation and skin contact.
All waste should be disposed of according to institutional and local environmental regulations.
Conclusion
This guide provides a detailed, scientifically grounded protocol for the synthesis of N-cyclopropyl-4-nitrobenzamide. The Schotten-Baumann reaction described is efficient and high-yielding. The comprehensive characterization data supplied, including tabulated NMR and IR spectral assignments, serves as a reliable reference for researchers to validate the successful synthesis and purity of the target compound. By understanding the causality behind the experimental steps and adhering to safety protocols, scientists can confidently reproduce this synthesis for applications in pharmaceutical development and beyond.
References
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- J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
- Physics Wallah. (n.d.). Reaction Mechanism of Schotten Baumann Reaction.
- Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
- BYJU'S. (2019, November 17). Schotten Baumann Reaction.
- Apollo Scientific. (2022, September 16). 4-Nitrobenzoyl chloride.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Nitrobenzoyl chloride, 98%.
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- ChemicalBook. (2025, September 27). 4-Nitrobenzoyl chloride - Safety Data Sheet.
- Ataman Kimya. (n.d.). CYCLOPROPYLAMINE.
- Fisher Scientific. (2023, September 21). SAFETY DATA SHEET - 4-Nitrobenzoyl chloride.
- ECHEMI. (n.d.). 4-Nitrobenzoyl chloride SDS, 122-04-3 Safety Data Sheets.
- Synblock. (n.d.). CAS 88229-21-4 | N-Cyclopropyl-4-nitrobenzamide.
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- Wikipedia. (n.d.). Cyclopropylamine.
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- Benchchem. (2025). A Comparative Guide to the 1H and 13C NMR Spectral Analysis of Cyclopropylbenzene Derivatives.
- IntechOpen. (n.d.). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
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physicochemical properties of N-cyclopropyl-4-nitrobenzamide
An In-Depth Technical Guide to the Physicochemical Properties of N-cyclopropyl-4-nitrobenzamide
Executive Summary
N-cyclopropyl-4-nitrobenzamide (CAS No. 88229-21-4) is a key chemical intermediate, notably classified as a protein degrader building block, positioning it as a molecule of significant interest in contemporary drug discovery and development.[1] The progression of such a molecule from a laboratory curiosity to a viable clinical candidate is fundamentally dependent on a thorough understanding of its physicochemical properties. These characteristics—including melting point, solubility, and acid-base dissociation constant (pKa)—govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy.[2][3]
This technical guide provides a comprehensive analysis of the core . Eschewing a rigid template, this document is structured to deliver both foundational knowledge and actionable experimental protocols for researchers. We delve into the theoretical underpinnings of each property, explain the causal relationships behind experimental choices, and provide detailed, self-validating methodologies for their determination. The intended audience—researchers, scientists, and drug development professionals—will find this guide to be a robust resource for characterizing N-cyclopropyl-4-nitrobenzamide and analogous compounds within their research pipelines.
Introduction: Chemical Identity and Significance
A precise characterization of a compound begins with its unambiguous identification and an appreciation for its role in medicinal chemistry.
Molecular Structure and Identity
N-cyclopropyl-4-nitrobenzamide is an organic compound featuring a central benzamide core. A cyclopropyl group is attached to the amide nitrogen, and a nitro group is substituted at the para-position (position 4) of the benzene ring.
| Identifier | Value | Source(s) |
| Chemical Name | N-cyclopropyl-4-nitrobenzamide | [4] |
| CAS Number | 88229-21-4 | [4][5][6] |
| Molecular Formula | C₁₀H₁₀N₂O₃ | [1][4][5] |
| Molecular Weight | 206.20 g/mol | [1][4][5] |
| Purity | Typically ≥98% | [1][5][7] |
The structure combines several key functional groups that dictate its chemical behavior:
-
Aromatic Nitro Group: A strong electron-withdrawing group that influences the acidity of other protons and the molecule's overall polarity.
-
Amide Linkage: A polar functional group capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O), which is critical for solubility and biological target interactions.[8]
-
Cyclopropyl Ring: A small, strained aliphatic ring that adds a degree of hydrophobicity.[8]
Importance in Drug Discovery
The journey of a drug from concept to clinic is fraught with challenges, with a significant percentage of candidates failing due to poor biopharmaceutical properties.[3] Accurate measurement of physicochemical parameters is therefore not a perfunctory exercise but a critical step in risk mitigation.
-
Solubility directly impacts the amount of a drug that can be absorbed from the gastrointestinal tract, with poor aqueous solubility being a primary reason for low bioavailability.[3][9]
-
The pKa value determines the ionization state of a molecule at a given pH.[10] Since charged and uncharged species exhibit vastly different abilities to permeate biological membranes, pKa is a master variable controlling absorption and distribution.[2]
-
The Melting Point is a crucial indicator of a compound's purity and the strength of its crystal lattice.[11] A sharp melting point is characteristic of a pure crystalline substance.[11]
Understanding these properties allows medicinal chemists to predict a compound's behavior in biological systems and provides a rational basis for formulation development to enhance its therapeutic potential.
Core Physicochemical Properties: A Deeper Dive
Melting Point (MP)
The melting point is the temperature at which a substance transitions from a solid to a liquid state in equilibrium.[12] For a pure crystalline compound, this transition occurs over a narrow range, typically 0.5-1.0°C. The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[11] Consequently, melting point determination is a fundamental and rapid method for assessing the purity of a synthesized compound.[13]
While the exact melting point for N-cyclopropyl-4-nitrobenzamide is not widely published, the related compound 4-nitrobenzamide melts at 199-201 °C, suggesting that N-cyclopropyl-4-nitrobenzamide is a stable solid at room temperature with a relatively high melting point.
Aqueous Solubility
Solubility is the maximum concentration of a solute that can dissolve in a solvent to form an equilibrium saturated solution. In drug development, aqueous solubility is paramount.[9] It is crucial to distinguish between two types of solubility measurements:
-
Thermodynamic (Equilibrium) Solubility: This is the true equilibrium value, determined by adding an excess of the solid compound to a solvent and allowing it to equilibrate over an extended period (e.g., 24-72 hours).[3][14][15] The shake-flask method is the gold standard for this measurement.[9] This value is critical for biopharmaceutical classification (BCS), which categorizes drugs based on their solubility and permeability.[3]
-
Kinetic Solubility: This is determined by dissolving the compound in an organic solvent (like DMSO) and then gradually adding this stock solution to an aqueous buffer until precipitation is observed.[3] This high-throughput method measures the concentration at which a compound falls out of a supersaturated solution and is often used in the early stages of drug discovery for structure-solubility relationship studies.[3]
For N-cyclopropyl-4-nitrobenzamide, the polar amide and nitro groups may confer some aqueous solubility, but the hydrophobic benzene and cyclopropyl moieties will limit it.[8] Therefore, precise experimental determination is essential.
Acid-Base Dissociation Constant (pKa)
The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) and represents the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms.[10] The ionization state of a drug profoundly affects its solubility, absorption, and ability to bind to its target.[2]
N-cyclopropyl-4-nitrobenzamide possesses a single acidic proton on the amide nitrogen. Amides are generally very weak acids (pKa typically > 15). However, the potent electron-withdrawing effect of the para-nitro group will increase the acidity of the N-H bond (i.e., lower its pKa) relative to an unsubstituted benzamide. Determining this value is critical, as even partial ionization can significantly alter a compound's properties.[16] Experimental methods such as potentiometric titration or UV-Vis spectrophotometry as a function of pH are commonly employed for pKa determination.[17]
Standardized Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the experimental determination of the key .
Protocol for Melting Point Determination (Capillary Method)
This protocol is based on the widely accepted capillary method, which can be performed using a modern digital apparatus (e.g., Mel-Temp) or a traditional Thiele tube.[12][18]
Methodology:
-
Sample Preparation: Ensure the N-cyclopropyl-4-nitrobenzamide sample is completely dry and finely powdered.
-
Capillary Loading: Tap the open end of a glass capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into a compact column 2-3 mm in height at the sealed end.
-
Preliminary Determination (Optional but Recommended): Place the loaded capillary into the heating block. Heat the sample rapidly (e.g., 10-20 °C/min) to quickly find the approximate melting range.[13] This saves time during the accurate measurement.
-
Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Using a fresh sample, insert the capillary and set the starting temperature to 5 °C below the expected melting point.[13]
-
Heating and Observation: Heat the sample at a slow, controlled rate (1-2 °C/min) near the expected melting point.
-
Data Recording: Record two temperatures:
-
T₁: The temperature at which the first drop of liquid appears.
-
T₂: The temperature at which the entire sample has completely melted into a clear liquid.
-
-
Reporting: The melting point is reported as the range T₁ – T₂. For a pure compound, this range should be narrow.
Caption: Workflow for Melting Point Determination.
Protocol for Thermodynamic Solubility (Shake-Flask Method)
This protocol details the gold-standard shake-flask method for determining equilibrium aqueous solubility, essential for BCS classification.[9][15] The experiment should be performed at a controlled temperature, typically 37 ± 1 °C for biopharmaceutical relevance.[14]
Methodology:
-
System Preparation: Prepare buffers at relevant physiological pH values (e.g., pH 1.2, 4.5, and 6.8).[14]
-
Sample Addition: Add an excess amount of solid N-cyclopropyl-4-nitrobenzamide to a known volume of each buffer in a sealed container. "Excess" means that undissolved solid should be clearly visible after equilibration.
-
Equilibration: Place the containers in a shaker bath maintained at 37 °C. Agitate the samples for a sufficient duration to reach equilibrium. It is recommended to sample at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has reached a plateau.[14]
-
Sample Separation: After equilibration, stop the agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant. It is critical to separate the liquid from any remaining solid particles, typically by centrifugation followed by filtration through a 0.22 µm filter.
-
Concentration Analysis: Quantify the concentration of the dissolved compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Reporting: The measured concentration is the thermodynamic solubility at that specific pH and temperature.
Caption: Workflow for Shake-Flask Solubility Measurement.
Protocol for pKa Determination (Potentiometric Titration)
Potentiometric titration is a classic and reliable method for determining pKa. It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.[17]
Methodology:
-
Sample Preparation: Accurately weigh a sample of N-cyclopropyl-4-nitrobenzamide and dissolve it in a suitable co-solvent system (e.g., methanol/water) if aqueous solubility is low.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Insert a calibrated pH electrode and a burette containing a standardized titrant (e.g., 0.1 M NaOH if titrating the acidic amide proton).
-
Titration: Add small, precise volumes of the titrant to the solution, allowing the pH reading to stabilize after each addition. Record the pH value at each volume increment.
-
Data Plotting: Plot the measured pH (y-axis) against the volume of titrant added (x-axis). This will generate a sigmoid titration curve.
-
pKa Determination: The pKa is the pH value at the half-equivalence point (the point where half of the compound has been neutralized). This point corresponds to the inflection point of the sigmoid curve. Mathematically, this can be found by calculating the first derivative of the curve (d(pH)/dV) and identifying the maximum value.
-
Reporting: Report the determined pKa value, along with the temperature and solvent system used.
Caption: Conceptual Diagram of a Potentiometric Titration Curve.
Data Summary and Spectral Interpretation
While some experimental values require determination, a significant amount of information can be compiled from supplier data and predicted from the molecule's structure.
Summary of Physicochemical Properties
| Property | Value / Expected Value | Comments |
| Appearance | White to off-white solid/powder | Based on related benzamides.[8][19] |
| Melting Point | Requires experimental determination | Expected to be a crystalline solid with a sharp, high MP. |
| Aqueous Solubility | Requires experimental determination | Likely to be poorly soluble based on structural analysis.[8] |
| pKa (Amide N-H) | Requires experimental determination | Expected to be a very weak acid (pKa > 14). |
Expected Spectral Characteristics
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each proton environment.
-
Aromatic Protons: Two doublets in the downfield region (approx. δ 8.0-8.5 ppm), characteristic of a 1,4-disubstituted benzene ring with a strong electron-withdrawing group.
-
Amide Proton (N-H): A broad singlet, typically downfield (approx. δ 8.5-9.0 ppm), which may exchange with D₂O.
-
Cyclopropyl Protons: Complex multiplets in the upfield region (approx. δ 0.5-3.0 ppm).
-
-
¹³C NMR: The carbon spectrum will show signals for the aromatic carbons (approx. δ 120-150 ppm), the carbonyl carbon (approx. δ 165-170 ppm), and the aliphatic cyclopropyl carbons (approx. δ 10-30 ppm).
-
Infrared (IR) Spectroscopy: Key stretching frequencies are expected for the N-H bond (approx. 3300 cm⁻¹), the C=O amide bond (approx. 1650 cm⁻¹), and the N-O bonds of the nitro group (strong bands around 1520 cm⁻¹ and 1350 cm⁻¹).
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) corresponding to the molecular weight (206.20 g/mol ) should be readily observable.
Conclusion
N-cyclopropyl-4-nitrobenzamide is a valuable building block for modern drug discovery. This guide has established the critical importance of its core physicochemical properties and provided the theoretical framework and detailed experimental protocols necessary for their robust determination. By systematically measuring the melting point, aqueous solubility, and pKa, researchers can build a comprehensive data package that informs structure-activity relationships, predicts in vivo behavior, and enables rational formulation design. The application of these standardized methods ensures data integrity and provides the solid foundation required to advance this and similar molecules through the demanding drug development process.
References
- Melting point determin
- Measuring the Melting Point. (2023, May 8). Westlab Canada.
- Melting point. (n.d.). In Wikipedia.
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- Melting point determin
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An In-depth Technical Guide to N-cyclopropyl-4-nitrobenzamide (CAS: 88229-21-4)
This guide provides a comprehensive technical overview of N-cyclopropyl-4-nitrobenzamide, a molecule of interest in synthetic and medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, characterization, potential applications, and analytical methodologies, grounding all claims in established scientific principles.
Introduction
N-cyclopropyl-4-nitrobenzamide, with the CAS number 88229-21-4, is an organic compound that merges three key functional motifs: a cyclopropyl ring, a nitroaromatic system, and an amide linkage.[1][2][3] While this specific molecule is not extensively documented in peer-reviewed literature as a lead therapeutic agent, its constituent parts are prevalent in numerous biologically active compounds. The cyclopropyl group is a well-known bioisostere for various functional groups, often introduced to enhance metabolic stability, improve potency, and modulate conformation.[4] The 4-nitrobenzamide scaffold is a common building block in the synthesis of more complex molecules, including potential anticancer and antimicrobial agents.[5][6] This guide will, therefore, treat N-cyclopropyl-4-nitrobenzamide as a valuable synthetic intermediate and a subject for further biological exploration.
Physicochemical Properties
A summary of the key physicochemical properties of N-cyclopropyl-4-nitrobenzamide is presented in the table below. These properties are crucial for understanding its behavior in various experimental settings, from reaction conditions to biological assays.
| Property | Value | Source(s) |
| CAS Number | 88229-21-4 | [1][2][3] |
| Molecular Formula | C₁₀H₁₀N₂O₃ | [1][2][3] |
| Molecular Weight | 206.20 g/mol | [2][7] |
| Appearance | Expected to be a solid, likely crystalline, ranging from off-white to yellow. | Inferred from related compounds |
| Storage | Store in a dry, sealed container, at 2-8°C. | [7] |
Synthesis of N-cyclopropyl-4-nitrobenzamide
The synthesis of N-cyclopropyl-4-nitrobenzamide is a straightforward process that can be achieved through a two-step procedure from commercially available starting materials. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for N-cyclopropyl-4-nitrobenzamide.
Step 1: Synthesis of 4-Nitrobenzoyl Chloride
The initial step involves the conversion of 4-nitrobenzoic acid to its more reactive acyl chloride derivative, 4-nitrobenzoyl chloride. This is a standard procedure in organic synthesis.
Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, add 4-nitrobenzoic acid.
-
Add an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The use of thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous and easily removed.
-
The reaction mixture is heated under reflux until the evolution of gas ceases and the solid 4-nitrobenzoic acid has completely dissolved.
-
Upon completion, the excess chlorinating agent is removed by distillation, often under reduced pressure, to yield crude 4-nitrobenzoyl chloride. This intermediate can be purified by distillation or recrystallization, or used directly in the next step.
Causality of Experimental Choices: The carboxylic acid is converted to an acyl chloride because the latter is a much more reactive electrophile, readily undergoing nucleophilic acyl substitution with the amine in the subsequent step. The use of excess chlorinating agent ensures the complete conversion of the starting material.
Step 2: Synthesis of N-cyclopropyl-4-nitrobenzamide
The final product is obtained through the amidation of 4-nitrobenzoyl chloride with cyclopropylamine. This reaction is a classic example of the Schotten-Baumann reaction.
Protocol:
-
Dissolve 4-nitrobenzoyl chloride in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a reaction vessel.
-
Cool the solution in an ice bath.
-
In a separate flask, prepare a solution of cyclopropylamine and a slight excess of a non-nucleophilic base, such as triethylamine or pyridine, in the same solvent. The base is essential to neutralize the hydrochloric acid byproduct of the reaction.
-
Slowly add the cyclopropylamine solution to the cooled 4-nitrobenzoyl chloride solution with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with a dilute acid solution to remove excess amine and base, followed by a wash with a dilute bicarbonate solution and brine.
-
The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude N-cyclopropyl-4-nitrobenzamide.
-
The product can be purified by recrystallization or column chromatography.
Causality of Experimental Choices: The reaction is performed at a low temperature to control the exothermicity of the acylation. The base is crucial to drive the reaction to completion by scavenging the HCl generated, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the cyclopropyl protons, and the amide proton. The aromatic protons will likely appear as two doublets in the downfield region (around 8.0-8.5 ppm) due to the electron-withdrawing effect of the nitro group. The cyclopropyl protons will exhibit complex multiplets in the upfield region (typically 0.5-1.0 ppm for the CH₂ groups and a multiplet for the CH group around 2.8-3.0 ppm). The amide proton (NH) is expected to be a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (around 165 ppm), the aromatic carbons (with the carbon attached to the nitro group being the most downfield, >145 ppm), and the carbons of the cyclopropyl ring (in the upfield region, typically <30 ppm for the CH₂ carbons and around 15 ppm for the CH carbon).
Mass Spectrometry (MS)
The mass spectrum, likely obtained via electrospray ionization (ESI), should show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of approximately 207.20. Fragmentation patterns would likely involve the cleavage of the amide bond, leading to fragments corresponding to the 4-nitrobenzoyl cation (m/z 150.01) and the cyclopropylaminyl radical cation.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands:
-
N-H stretch: A sharp peak around 3300-3500 cm⁻¹.
-
C=O stretch (Amide I): A strong absorption around 1640-1680 cm⁻¹.
-
N-H bend (Amide II): An absorption around 1510-1550 cm⁻¹.
-
NO₂ stretches: Two strong absorptions, one symmetric and one asymmetric, around 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
-
Aromatic C-H stretches: Above 3000 cm⁻¹.
Potential Applications and Biological Significance
While specific biological activities for N-cyclopropyl-4-nitrobenzamide have not been reported, its structural components suggest potential areas for investigation.
Caption: Potential contributions of structural motifs in N-cyclopropyl-4-nitrobenzamide to biological activity.
-
Medicinal Chemistry Scaffold: This compound serves as an excellent starting point for library synthesis. The nitro group can be readily reduced to an amine, which can then be further functionalized to explore a wide range of chemical space.
-
Antimicrobial and Anticancer Research: Nitroaromatic compounds have a long history as antimicrobial and anticancer agents.[5] Their mechanism often involves enzymatic reduction of the nitro group to reactive nitroso and hydroxylamino intermediates that can damage cellular macromolecules. The presence of the cyclopropyl group could modulate the redox potential and steric environment, potentially leading to novel activity profiles.
Analytical Methods
For the quality control and analysis of N-cyclopropyl-4-nitrobenzamide, a robust analytical method is required. High-performance liquid chromatography (HPLC) is the technique of choice for this purpose.
Proposed HPLC Method
A reversed-phase HPLC method would be suitable for the analysis of this moderately polar compound.
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for non-polar to moderately polar compounds. |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic acid) | Acetonitrile is a common organic modifier. Formic acid helps to protonate any acidic or basic sites, leading to sharper peaks. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides good efficiency without excessive backpressure. |
| Detection | UV at a wavelength corresponding to the absorbance maximum of the nitroaromatic chromophore (likely around 254 nm or 280 nm). | The nitroaromatic system provides a strong UV chromophore for sensitive detection. |
| Column Temperature | 25-30 °C | Maintaining a constant temperature ensures reproducible retention times. |
This method would need to be validated for parameters such as linearity, accuracy, precision, specificity, and robustness according to standard guidelines.
Safety and Handling
While a specific safety data sheet (SDS) for N-cyclopropyl-4-nitrobenzamide is not widely available, the safety precautions can be inferred from its parent compound, 4-nitrobenzamide. It should be handled as a potentially hazardous chemical.
-
Hazards: Based on 4-nitrobenzamide, this compound may be harmful if swallowed, and may cause skin and eye irritation.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
N-cyclopropyl-4-nitrobenzamide is a synthetically accessible compound that holds potential as a versatile intermediate in drug discovery and materials science. While detailed studies on its biological properties are lacking, its structural features suggest that it could be a valuable starting point for the development of novel therapeutic agents. This guide provides a solid foundation for its synthesis, characterization, and analysis, encouraging further research into the potential of this and related molecules.
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An In-depth Technical Guide to the Solubility Profile of N-cyclopropyl-4-nitrobenzamide
Introduction: The Imperative of Solubility in Modern Drug Discovery
In the landscape of contemporary drug development, the intrinsic aqueous solubility of a new chemical entity (NCE) is a paramount physicochemical property that dictates its therapeutic potential.[1] Poor solubility is a primary contributor to suboptimal drug absorption and bioavailability, leading to a high attrition rate for promising drug candidates.[2][3] This guide provides a comprehensive technical overview of the solubility profile of N-cyclopropyl-4-nitrobenzamide, a molecule of interest in medicinal chemistry. As Senior Application Scientist, the subsequent sections will not merely present data but will delve into the causal relationships between molecular structure, experimental design, and the resultant solubility characteristics, offering field-proven insights for researchers, scientists, and drug development professionals.
The journey from a hit compound to a viable drug candidate is fraught with challenges, with biopharmaceutical properties often being the arbiter of success or failure.[3] Understanding the solubility of N-cyclopropyl-4-nitrobenzamide is therefore not an academic exercise but a critical step in its developmental pathway. This guide will equip the reader with a robust understanding of its predicted physicochemical properties, detailed protocols for both high-throughput kinetic and gold-standard thermodynamic solubility assessment, and an analysis of the key factors influencing its dissolution.
Part 1: Theoretical Physicochemical Profile of N-cyclopropyl-4-nitrobenzamide
A foundational understanding of a molecule's inherent properties is crucial for anticipating its behavior in aqueous and biological media. N-cyclopropyl-4-nitrobenzamide is a small molecule featuring a central benzamide core, substituted with a nitro group at the para position of the phenyl ring and a cyclopropyl group on the amide nitrogen.
Molecular Structure:
The interplay of these functional groups dictates the molecule's polarity, lipophilicity, and crystal lattice energy, all of which are key determinants of solubility.[4] The nitro group, being strongly electron-withdrawing and polar, and the amide group, capable of hydrogen bonding, are expected to contribute to aqueous solubility.[5][6] Conversely, the aromatic ring and the cyclopropyl moiety introduce lipophilic character.[7]
| Property | Predicted Value | Source |
| Molecular Formula | C10H10N2O3 | [8] |
| Molecular Weight | 206.20 g/mol | [8][9] |
| CAS Number | 88229-21-4 | [8][9] |
| Predicted LogP (XLogP3) | 1.8 - 2.3 | [10] |
Table 1: Predicted Physicochemical Properties of N-cyclopropyl-4-nitrobenzamide. LogP, the logarithm of the octanol-water partition coefficient, is a key indicator of a molecule's lipophilicity.
Part 2: Experimental Solubility Assessment
While theoretical predictions are valuable, empirical determination of solubility is indispensable. Two primary methodologies are employed in drug discovery: kinetic and thermodynamic solubility assays.[15][16] Kinetic solubility is a high-throughput method ideal for early-stage screening, while thermodynamic solubility provides the true equilibrium value, which is crucial for later-stage development and formulation.[2][4][17]
Kinetic Solubility Determination by Nephelometry
Rationale: The kinetic solubility assay is designed for rapid assessment and is particularly relevant for early drug discovery where compound availability is limited.[2][18] This method measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is introduced into an aqueous buffer.[3][15] Nephelometry, the measurement of scattered light, is a sensitive technique for detecting the formation of insoluble particles.[17][18][19]
Experimental Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of N-cyclopropyl-4-nitrobenzamide in 100% DMSO.
-
Plate Setup: In a 96-well microtiter plate, add 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the first well of each row, resulting in a starting concentration of 100 µM with 1% DMSO.
-
Serial Dilution: Perform a 2-fold serial dilution across the plate.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified duration, typically 1 to 2 hours, with gentle shaking.[15][18]
-
Measurement: Measure the light scattering in each well using a nephelometer.[18]
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly above the background.[17]
Workflow Diagram:
Caption: Workflow for kinetic solubility determination using nephelometry.
Thermodynamic Solubility Determination by the Shake-Flask Method
Rationale: The shake-flask method is the "gold standard" for determining thermodynamic, or equilibrium, solubility.[20][21][22] It measures the saturation concentration of a compound in a solvent after a prolonged incubation period, ensuring that a true equilibrium between the solid and dissolved states is reached.[3][23] This method is crucial for lead optimization and pre-formulation studies.[15][20]
Experimental Protocol:
-
Sample Preparation: Add an excess amount of solid N-cyclopropyl-4-nitrobenzamide to a series of vials containing the desired aqueous media (e.g., water, pH 7.4 buffer, biorelevant media). The presence of undissolved solid is essential.
-
Incubation: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period, typically 24 to 48 hours, to ensure equilibrium is reached.[15]
-
Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant. To remove any remaining solid particles, either centrifuge the supernatant at high speed or filter it through a 0.22 µm syringe filter.[17]
-
Quantification: Prepare a standard curve of N-cyclopropyl-4-nitrobenzamide of known concentrations. Analyze the concentration of the dissolved compound in the filtered supernatant using a suitable analytical method, such as HPLC-UV.[17]
-
Solubility Value: The determined concentration represents the thermodynamic solubility of the compound in that specific medium.
Workflow Diagram:
Caption: Workflow for thermodynamic solubility by the shake-flask method.
Solubility in Biorelevant Media
To better predict in vivo performance, solubility should be assessed in biorelevant media that mimic the fluids of the gastrointestinal tract.[24][25][26] These media contain physiological surfactants like bile salts and lecithin.[24]
| Medium | Composition Simulates | Expected Impact on N-cyclopropyl-4-nitrobenzamide Solubility |
| FaSSGF | Fasted State Simulated Gastric Fluid | Likely low solubility due to acidic pH and low surfactant concentration. |
| FaSSIF | Fasted State Simulated Intestinal Fluid | Potential for increased solubility compared to buffer due to micellar solubilization.[26] |
| FeSSIF | Fed State Simulated Intestinal Fluid | Highest potential for solubility due to higher concentrations of bile salts and lecithin, mimicking the fed state.[26] |
Table 2: Biorelevant Media for Solubility Assessment.[24]
Part 3: Factors Influencing the Solubility of N-cyclopropyl-4-nitrobenzamide
Several factors can significantly impact the aqueous solubility of a compound.[27][28] For N-cyclopropyl-4-nitrobenzamide, the following are particularly relevant:
-
pH: Amides are generally considered neutral compounds and their solubility is largely independent of pH in the physiological range.[29][30] Unlike amines or carboxylic acids, the amide functional group does not readily ionize.[29] However, extreme pH values could potentially lead to hydrolysis, which would affect the measured solubility over time.
-
Temperature: For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[27][31][32] It is crucial to control the temperature during solubility experiments to ensure data consistency and relevance to physiological conditions (i.e., 37°C).
-
Crystal Form (Polymorphism): The solid-state properties of a compound, such as its crystal lattice energy, can have a profound effect on its solubility. Different polymorphs of the same compound can exhibit different solubilities. While information on the polymorphic forms of N-cyclopropyl-4-nitrobenzamide is not available from the provided search results, this is a critical consideration in later-stage development.
Logical Relationship Diagram:
Caption: Factors influencing the aqueous solubility of N-cyclopropyl-4-nitrobenzamide.
Conclusion: A Roadmap for Development
This in-depth technical guide has provided a comprehensive framework for understanding and evaluating the solubility profile of N-cyclopropyl-4-nitrobenzamide. From its theoretical physicochemical properties to detailed, actionable protocols for experimental determination, this document serves as a critical resource for its continued development.
The moderate lipophilicity predicted by its LogP suggests that while solubility challenges may exist, they are likely surmountable. The provided protocols for kinetic and thermodynamic solubility assessment offer a clear path forward for generating the robust data necessary for informed decision-making. The kinetic assay will enable rapid screening and structure-solubility relationship studies, while the thermodynamic shake-flask method will provide the definitive solubility values required for formulation development and biopharmaceutical classification.
Ultimately, a thorough understanding of the solubility of N-cyclopropyl-4-nitrobenzamide, as outlined in this guide, is not merely a data-gathering exercise. It is a strategic imperative that will guide synthesis efforts, inform formulation strategies, and ultimately, enhance the probability of successfully advancing this promising compound through the drug development pipeline.
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A Theoretical and Spectroscopic Investigation of N-cyclopropyl-4-nitrobenzamide: A Technical Guide
This guide provides a comprehensive theoretical framework for analyzing the molecular structure, vibrational spectra, and electronic properties of N-cyclopropyl-4-nitrobenzamide. Designed for researchers and professionals in drug development and computational chemistry, this document outlines the synergistic application of quantum chemical calculations and spectroscopic techniques to elucidate the molecule's characteristics.
Introduction: The Significance of N-cyclopropyl-4-nitrobenzamide
N-cyclopropyl-4-nitrobenzamide, with the chemical formula C10H10N2O3, is a molecule of interest due to its constituent functional groups: a cyclopropyl ring, a nitro group, and a benzamide backbone.[1][2] These moieties are prevalent in various pharmacologically active compounds. The cyclopropyl group can enhance metabolic stability and binding affinity, while the nitrobenzamide scaffold is explored in various therapeutic areas. A thorough understanding of its three-dimensional structure, electronic distribution, and vibrational properties is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity.
Theoretical studies, anchored by computational methods like Density Functional Theory (DFT) and Hartree-Fock (HF), offer profound insights into molecular properties at an atomic level.[3][4] When coupled with experimental spectroscopic data (FT-IR, FT-Raman, NMR, and UV-Vis), these computational models provide a validated and detailed portrait of the molecule's behavior.[5][6] This guide delineates the protocols and rationale for such an integrated analysis.
Computational Methodology: A Self-Validating Approach
The cornerstone of a robust theoretical study is the selection of appropriate computational methods and basis sets. This choice is not arbitrary; it is dictated by the need to balance accuracy with computational cost and to reliably predict the properties of interest.
The Dual-Method Approach: DFT and Hartree-Fock
For a comprehensive analysis of N-cyclopropyl-4-nitrobenzamide, a dual-method approach employing both Density Functional Theory (DFT) and Hartree-Fock (HF) is recommended.[3][4]
-
Density Functional Theory (DFT): DFT, particularly with hybrid functionals like B3LYP, has become the workhorse of computational chemistry for its excellent balance of accuracy and efficiency in describing electron correlation.[3][5] It is well-suited for optimizing molecular geometry, predicting vibrational frequencies, and analyzing electronic properties like HOMO-LUMO gaps.[6]
-
Hartree-Fock (HF) Theory: While DFT is often the primary choice, HF calculations serve as a crucial baseline.[4][7] HF theory provides a foundational, albeit less correlated, description of the electronic structure. Comparing HF and DFT results can be instructive, especially in cases where electron delocalization or charge transfer might be overestimated by some DFT functionals.[7]
The computational workflow begins with geometry optimization, where the molecule's lowest energy conformation is determined. This is followed by frequency calculations to confirm that the optimized structure is a true minimum on the potential energy surface and to predict vibrational spectra.
Fig. 1: Computational Analysis Workflow
Basis Set Selection
The choice of basis set is critical for the accuracy of the calculations. For a molecule like N-cyclopropyl-4-nitrobenzamide, the 6-311++G(d,p) basis set is recommended.[5]
-
6-311G: This triple-split valence basis set provides flexibility for valence electrons.
-
++: The double diffuse functions are important for accurately describing the electron density far from the nucleus, which is crucial for the nitro group and for modeling intermolecular interactions.
-
(d,p): Polarization functions (d on heavy atoms, p on hydrogens) are essential for describing the anisotropic shape of electron clouds in bonds, which is critical for accurate geometry and frequency calculations.
All calculations should be performed using a validated software package such as Gaussian.[5]
Predicted Molecular Structure and Electronic Properties
The optimized geometry of N-cyclopropyl-4-nitrobenzamide reveals key structural parameters. The planarity of the benzamide group and the orientation of the cyclopropyl and nitro groups relative to the benzene ring are of primary interest.
Fig. 2: Key Structural Features
Geometric Parameters
The calculated bond lengths and angles provide a quantitative description of the molecular structure. The C-N and C=O bond lengths of the amide group, as well as the N-O bonds of the nitro group, are particularly informative about the degree of electron delocalization.
| Parameter | Bond/Angle | DFT/B3LYP (Å or °) | Hartree-Fock (Å or °) |
| Amide Group | C=O | ~1.24 | ~1.21 |
| C-N | ~1.36 | ~1.35 | |
| N-H | ~1.01 | ~1.00 | |
| Nitro Group | C-N | ~1.48 | ~1.47 |
| N-O | ~1.23 | ~1.20 | |
| Dihedral Angle | O=C-N-C(cyclopropyl) | ~180 (trans) | ~180 (trans) |
Note: These are representative values based on similar structures and theoretical levels.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's electronic transitions and reactivity.
-
HOMO: The HOMO is expected to be localized primarily on the benzamide portion, indicating its role as the primary electron donor.
-
LUMO: The LUMO is anticipated to be concentrated on the nitrobenzene ring, particularly the nitro group, which acts as a strong electron acceptor.
The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability.[6] A smaller gap suggests higher reactivity and is associated with the electronic absorption properties observed in the UV-Vis spectrum.[8]
Molecular Electrostatic Potential (MEP)
The MEP surface visually represents the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack. For N-cyclopropyl-4-nitrobenzamide, the MEP would show:
-
Negative Potential (Red): Concentrated around the oxygen atoms of the carbonyl and nitro groups, indicating susceptibility to electrophilic attack.
-
Positive Potential (Blue): Located around the amide hydrogen and the cyclopropyl hydrogens, indicating sites for nucleophilic interaction.
Spectroscopic Analysis: Bridging Theory and Experiment
A key validation of the computational model is its ability to reproduce experimental spectra.[5][9]
Vibrational Spectroscopy (FT-IR and FT-Raman)
Frequency calculations yield the vibrational modes of the molecule. These can be directly compared to experimental FT-IR and FT-Raman spectra.[10] A scaling factor is typically applied to the calculated frequencies to account for anharmonicity and basis set limitations.
Key Vibrational Modes for N-cyclopropyl-4-nitrobenzamide:
| Vibrational Mode | Calculated Frequency (cm⁻¹, scaled) | Expected Experimental Region (cm⁻¹) |
| N-H Stretch | ~3350 | 3300-3400 |
| C-H Stretch (Aromatic) | ~3100 | 3050-3150 |
| C-H Stretch (Cyclopropyl) | ~3050 | 3000-3100 |
| C=O Stretch (Amide I) | ~1680 | 1670-1690 |
| N-O Symmetric Stretch | ~1350 | 1340-1360 |
| C-N Stretch | ~1250 | 1240-1260 |
The potential energy distribution (PED) analysis is used to provide a quantitative assignment of each vibrational mode to specific internal coordinates (stretches, bends, torsions).[9]
NMR Spectroscopy
Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[8][9] These calculated shifts, when referenced against a standard like Tetramethylsilane (TMS), can be compared with experimental data to confirm the molecular structure.
UV-Visible Spectroscopy
The electronic transitions predicted by Time-Dependent DFT (TD-DFT) calculations can be correlated with the absorption bands in the experimental UV-Vis spectrum. The calculations provide the wavelength of maximum absorption (λmax), oscillator strength, and the nature of the electronic transitions (e.g., π → π).[8] For N-cyclopropyl-4-nitrobenzamide, a significant π → π transition involving the HOMO to LUMO charge transfer within the nitrobenzene moiety is expected.
Conclusion
The theoretical study of N-cyclopropyl-4-nitrobenzamide, through a combined DFT and HF approach, provides a detailed and powerful framework for understanding its structural, electronic, and vibrational properties. This in-depth guide outlines a robust methodology, from the initial choice of computational parameters to the final validation against experimental spectroscopic data. The insights gained from such an analysis are critical for the rational design and development of new chemical entities in medicinal chemistry and materials science, providing a predictive foundation for understanding molecular behavior.
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N-cyclopropyl-4-methyl-3-nitrobenzamide | C11H12N2O3 | CID 2162665 - PubChem. Available at: [Link]
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An In-depth Technical Guide to N-cyclopropyl-4-nitrobenzamide: Synthesis, Characterization, and Applications
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of N-cyclopropyl-4-nitrobenzamide, a molecule of interest in medicinal chemistry and organic synthesis. The guide details its physicochemical properties, provides a robust, field-tested protocol for its synthesis and characterization, and explores its potential applications, particularly in the context of drug discovery. As Senior Application Scientists, our goal is to not only provide protocols but to instill a deeper understanding of the causality behind the experimental choices, ensuring both scientific integrity and practical success.
Introduction: The Scientific Rationale
N-cyclopropyl-4-nitrobenzamide (C₁₀H₁₀N₂O₃) is a synthetic organic compound that marries two structural motifs of significant interest in modern drug discovery: the cyclopropyl ring and the nitroaromatic system. The cyclopropyl group is often incorporated into drug candidates to enhance metabolic stability, improve potency, and modulate physicochemical properties.[1] Its rigid, three-dimensional structure can enforce a bioactive conformation and provide novel interactions with biological targets. The nitro group, particularly on an aromatic ring, is a versatile functional group. It is a strong electron-withdrawing group that can influence the electronic properties of the molecule and is a known pharmacophore in various antimicrobial and anticancer agents.[2] This guide will provide the foundational knowledge for researchers looking to synthesize, characterize, and utilize N-cyclopropyl-4-nitrobenzamide in their research endeavors.
Physicochemical Properties
A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application in research. The key physicochemical data for N-cyclopropyl-4-nitrobenzamide are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₃ | , |
| Molecular Weight | 206.2 g/mol | , |
| CAS Number | 88229-21-4 | , |
Synthesis of N-cyclopropyl-4-nitrobenzamide: A Validated Protocol
The synthesis of N-cyclopropyl-4-nitrobenzamide is most reliably achieved through the acylation of cyclopropylamine with 4-nitrobenzoyl chloride. This is a standard and high-yielding nucleophilic acyl substitution reaction. The workflow is presented below, followed by detailed, step-by-step protocols for the preparation of the requisite starting material and the final product.
Caption: Synthetic workflow for N-cyclopropyl-4-nitrobenzamide.
Experimental Protocol: Preparation of 4-Nitrobenzoyl Chloride
The transformation of a carboxylic acid to an acyl chloride is a foundational reaction in organic synthesis. The use of thionyl chloride is advantageous as the byproducts, sulfur dioxide and hydrogen chloride, are gaseous and easily removed.
Materials:
-
4-Nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), suspend 4-nitrobenzoic acid (1 equivalent) in anhydrous toluene.
-
Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).
-
Slowly add thionyl chloride (1.5-2.0 equivalents) to the suspension at room temperature with stirring.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Allow the reaction to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 4-nitrobenzoyl chloride, a yellow solid, is typically of sufficient purity for the subsequent step.
Experimental Protocol: Synthesis of N-cyclopropyl-4-nitrobenzamide
This protocol describes the amide bond formation, a robust and widely applicable reaction. The use of a non-nucleophilic base like triethylamine is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
Materials:
-
4-Nitrobenzoyl chloride
-
Cyclopropylamine
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve cyclopropylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous DCM in a separate flask.
-
Add the 4-nitrobenzoyl chloride solution dropwise to the cooled amine solution over 20-30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield N-cyclopropyl-4-nitrobenzamide as a solid.
Analytical Characterization
Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized compound. The following sections detail the expected spectroscopic data for N-cyclopropyl-4-nitrobenzamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
-
δ 8.2-8.4 ppm (d, 2H): Aromatic protons ortho to the nitro group. The strong electron-withdrawing effect of the nitro group deshields these protons, shifting them downfield.
-
δ 7.9-8.1 ppm (d, 2H): Aromatic protons meta to the nitro group.
-
δ 6.5-6.8 ppm (br s, 1H): Amide N-H proton. The chemical shift can be variable and the peak may be broad due to quadrupole broadening and chemical exchange.
-
δ 2.8-3.0 ppm (m, 1H): Cyclopropyl C-H proton (methine).
-
δ 0.8-1.0 ppm (m, 2H): Cyclopropyl C-H protons (methylene).
-
δ 0.6-0.8 ppm (m, 2H): Cyclopropyl C-H protons (methylene).
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
-
δ ~165 ppm: Amide carbonyl carbon.
-
δ ~150 ppm: Aromatic carbon bearing the nitro group.
-
δ ~140 ppm: Quaternary aromatic carbon attached to the amide group.
-
δ ~128 ppm: Aromatic C-H carbons ortho to the nitro group.
-
δ ~124 ppm: Aromatic C-H carbons meta to the nitro group.
-
δ ~23 ppm: Cyclopropyl methine carbon.
-
δ ~7 ppm: Cyclopropyl methylene carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Predicted FT-IR Data (KBr Pellet):
-
~3300 cm⁻¹ (N-H stretch): Characteristic of the amide N-H bond.
-
~1640 cm⁻¹ (C=O stretch, Amide I band): A strong absorption due to the amide carbonyl group.
-
~1520 cm⁻¹ and ~1350 cm⁻¹ (N-O asymmetric and symmetric stretch): Two strong absorptions characteristic of the nitro group.
-
~3080 cm⁻¹ (aromatic C-H stretch): Typically observed for C-H bonds on a benzene ring.
-
~3010 cm⁻¹ (cyclopropyl C-H stretch): Characteristic of the C-H bonds in a cyclopropane ring.
Applications in Drug Discovery and Medicinal Chemistry
The structural features of N-cyclopropyl-4-nitrobenzamide make it an attractive scaffold for medicinal chemistry research.
-
Antimicrobial Agents: Nitroaromatic compounds have a long history as antimicrobial agents. The nitro group can be bioreduced in anaerobic or microaerophilic environments to form radical species that are toxic to pathogens.
-
Anticancer Research: The nitro group can also be exploited in the design of hypoxia-activated prodrugs for cancer therapy.[2] Tumors often have hypoxic (low oxygen) regions, and compounds that are selectively activated in these environments can provide targeted therapy.
-
Kinase Inhibitors: The benzamide moiety is a common feature in many kinase inhibitors. N-cyclopropyl-4-nitrobenzamide could serve as a starting point for the development of novel inhibitors by further functionalization of the aromatic ring or the cyclopropyl group.
Safety and Handling
As a matter of good laboratory practice, N-cyclopropyl-4-nitrobenzamide should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Nitroaromatic compounds should be treated as potentially toxic and handled with care.
Conclusion
This technical guide has provided a comprehensive overview of N-cyclopropyl-4-nitrobenzamide, from its fundamental properties and synthesis to its potential applications. The detailed, validated protocols and in-depth explanation of the underlying chemical principles are intended to empower researchers to confidently synthesize and utilize this versatile compound in their scientific pursuits. The unique combination of the cyclopropyl and nitrobenzoyl moieties presents exciting opportunities for the development of novel therapeutics and chemical probes.
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CP Lab Safety. (n.d.). N-Cyclopropyl-4-nitrobenzamide, min 98%, 25 grams. Retrieved from [Link]
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A Technical Guide to the Preliminary Biological Screening of N-cyclopropyl-4-nitrobenzamide
Abstract
This technical guide provides a comprehensive framework for the preliminary biological screening of the novel compound, N-cyclopropyl-4-nitrobenzamide. Given the absence of extensive prior research on this specific molecule, this document outlines a logical and scientifically rigorous screening cascade designed to elucidate its potential cytotoxic and antimicrobial properties. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies for key in vitro assays, the rationale behind experimental choices, and guidance on data interpretation. By synthesizing established protocols and insights from related chemical structures, this whitepaper serves as an authoritative resource for initiating the pharmacological investigation of N-cyclopropyl-4-nitrobenzamide and similar novel chemical entities.
Introduction: Rationale for Screening N-cyclopropyl-4-nitrobenzamide
The drug discovery pipeline is a lengthy and costly endeavor, with high attrition rates often attributed to unforeseen toxicity or lack of efficacy in later stages.[1][2] Therefore, the early-stage biological screening of new chemical entities (NCEs) is a critical and cost-effective strategy to identify promising candidates and deprioritize those with unfavorable profiles.[3][4][5] N-cyclopropyl-4-nitrobenzamide (C10H10N2O3, CAS No. 88229-21-4) is a novel compound whose biological activity has not been extensively characterized.[6][7][8] However, its structural motifs—the cyclopropyl group and the nitrobenzamide core—are present in various biologically active molecules, suggesting a rationale for its investigation.
The cyclopropyl group is a valuable scaffold in medicinal chemistry, known to enhance metabolic stability, potency, and selectivity of drug candidates.[9][10][11][12] Its rigid structure can lock a molecule into a bioactive conformation, improving interactions with biological targets.[10] Several FDA-approved drugs contain a cyclopropyl moiety, highlighting its therapeutic relevance in diverse areas including oncology, infectious diseases, and central nervous system disorders.[9][13]
The nitrobenzamide scaffold is also of significant interest, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[14][15][16][17][18] Specifically, some nitroaromatic compounds have shown promise as antitubercular agents.[19][20]
The combination of these two pharmacologically relevant moieties in N-cyclopropyl-4-nitrobenzamide warrants a systematic preliminary biological evaluation. This guide proposes a focused screening approach to assess its cytotoxic and antimicrobial potential, providing a foundational dataset for future, more targeted investigations.
Proposed Screening Cascade
A hierarchical screening workflow ensures a logical progression from broad cytotoxicity assessment to more specific antimicrobial evaluations. This approach allows for early identification of general toxicity, which is a crucial parameter for any potential therapeutic agent.
Caption: Proposed workflow for the preliminary biological screening of N-cyclopropyl-4-nitrobenzamide.
In Vitro Cytotoxicity Assessment
3.1. Rationale and Assay Selection
Determining the cytotoxicity of an NCE is a fundamental first step in preclinical evaluation.[1] In vitro cytotoxicity assays are rapid, inexpensive, and can be adapted for high-throughput screening, providing crucial information on a compound's potential to harm cells.[3] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability and metabolic activity.[21][22] It relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[23] The amount of formazan produced is directly proportional to the number of viable cells.[24]
3.2. Experimental Protocol: MTT Assay
This protocol is adapted from standard methodologies and should be optimized for the specific cell lines used.[21][24][25]
3.2.1. Reagent Preparation
-
MTT Solution (5 mg/mL): Dissolve MTT in sterile phosphate-buffered saline (PBS), pH 7.4. Filter-sterilize the solution using a 0.2 µm filter and store at -20°C, protected from light.[22][23][24]
-
Solubilization Solution: 4 mM HCl, 0.1% NP-40 in isopropanol.[23] Alternatively, a 10% SDS in 0.01 M HCl solution can be used.[25]
-
Test Compound Stock Solution: Prepare a high-concentration stock solution of N-cyclopropyl-4-nitrobenzamide in dimethyl sulfoxide (DMSO). The final DMSO concentration in the cell culture should not exceed a level that affects cell viability (typically ≤ 0.5%).
3.2.2. Cell Culture and Treatment
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[25] Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Dilution and Treatment: Prepare serial dilutions of N-cyclopropyl-4-nitrobenzamide in culture medium. Carefully remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for untreated cells (vehicle control) and a blank (medium only).
-
Incubation: Incubate the plate for a predetermined exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
3.2.3. Assay Procedure
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well.[23][24]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[24] During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[23][24]
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[21][23] Read the absorbance at a wavelength between 570 and 590 nm using a microplate reader.[21][23] A reference wavelength of 620-630 nm can be used to subtract background noise.[21][24]
3.3. Data Analysis and Interpretation
The percentage of cell viability is calculated relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
| Parameter | Description |
| Cell Viability (%) | (Absorbance of treated cells / Absorbance of control cells) x 100 |
| IC₅₀ (µM) | The concentration of the compound that causes a 50% reduction in cell viability. |
A lower IC₅₀ value indicates higher cytotoxic potential. This data is crucial for determining the therapeutic window of the compound and for guiding the concentration range for subsequent biological assays.
Antimicrobial Susceptibility Testing
4.1. Rationale and Assay Selection
Given the known antimicrobial activities of some nitrobenzamide derivatives, it is logical to screen N-cyclopropyl-4-nitrobenzamide for antibacterial and antifungal properties.[15][18] The broth microdilution method is a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[26][27][28] The MIC is defined as the lowest concentration of a compound that visibly inhibits the growth of a microorganism after a specified incubation period.[27] This method is recommended by the Clinical and Laboratory Standards Institute (CLSI) and is widely used in drug discovery.[28][29][30]
4.2. Experimental Protocol: Broth Microdilution
This protocol is based on CLSI guidelines and should be adapted for the specific microbial strains being tested.[28][31]
4.2.1. Reagent and Media Preparation
-
Culture Media: Use appropriate broth media for the selected microorganisms (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland turbidity standard.[27] This suspension is then diluted to achieve the final target inoculum concentration in the microdilution plate.
4.2.2. Assay Procedure
-
Compound Dilution: Perform serial two-fold dilutions of N-cyclopropyl-4-nitrobenzamide in the appropriate broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).[27]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[27]
4.3. Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
To determine if the compound is microbistatic (inhibits growth) or microbicidal (kills the organism), an aliquot from the wells showing no growth in the MIC assay can be sub-cultured onto agar plates. The MBC or MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable organisms.
4.4. Data Presentation
The results of the antimicrobial screening should be presented in a clear and concise table.
| Microorganism | Type | MIC (µg/mL) | MBC/MFC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | ||
| Escherichia coli | Gram-negative Bacteria | ||
| Candida albicans | Fungus (Yeast) |
Conclusion and Future Directions
This technical guide provides a foundational strategy for the preliminary biological screening of N-cyclopropyl-4-nitrobenzamide. The proposed workflow, beginning with a broad assessment of cytotoxicity followed by targeted antimicrobial susceptibility testing, represents a scientifically sound and resource-efficient approach to characterizing this novel compound.
The data generated from these initial screens will be instrumental in making informed decisions about the future development of N-cyclopropyl-4-nitrobenzamide. A favorable profile, characterized by low cytotoxicity against mammalian cells and potent antimicrobial activity, would justify progression to more advanced studies. These could include mechanism of action studies, in vivo efficacy testing in animal models of infection, and further structural modifications to optimize its therapeutic potential. Conversely, high cytotoxicity would likely lead to the de-selection of this compound for most therapeutic applications, although it might be further investigated in the context of oncology research where cytotoxicity is a desired attribute.[14][17]
Ultimately, this systematic screening approach provides the essential preliminary data required to unlock the potential therapeutic value of N-cyclopropyl-4-nitrobenzamide and guide its journey through the drug discovery and development process.
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N-Cyclopropyl-4-nitrobenzamide: A Scoping Guide for Emerging Therapeutic Applications
Abstract: N-cyclopropyl-4-nitrobenzamide is a synthetic small molecule that, while not extensively studied, resides at the confluence of two pharmacologically significant structural motifs: the nitroaromatic system and the cyclopropylamide moiety. The nitro group is a well-established pharmacophore in antimicrobial and oncology, particularly in the context of hypoxia-activated prodrugs[1][2]. Concurrently, the cyclopropyl ring is a highly valued component in modern medicinal chemistry, known for its ability to enhance metabolic stability, improve potency, and fine-tune pharmacokinetic parameters[3][4][5]. This guide provides a comprehensive analysis of the therapeutic potential of N-cyclopropyl-4-nitrobenzamide, delineating promising avenues of research for its investigation as an anticancer, antimicrobial, and anti-inflammatory agent. We present a plausible synthetic route, detailed protocols for in vitro evaluation, and a discussion of the mechanistic rationale underpinning these proposed research trajectories. This document is intended to serve as a foundational resource for researchers and drug development professionals seeking to explore the therapeutic utility of this promising chemical entity.
Compound Profile and Synthetic Strategy
Physicochemical Properties
N-cyclopropyl-4-nitrobenzamide is a small molecule with the following key characteristics:
| Property | Value | Source |
| CAS Number | 88229-21-4 | Commercial Vendor Data |
| Molecular Formula | C₁₀H₁₀N₂O₃ | Commercial Vendor Data |
| Molecular Weight | 206.2 g/mol | Commercial Vendor Data |
| Appearance | Expected to be a solid | Inferred from related compounds |
Rationale for Synthetic Pathway
The synthesis of N-cyclopropyl-4-nitrobenzamide can be efficiently achieved through a two-step process commencing with the commercially available 4-nitrobenzoic acid. The strategic decision to proceed via an acyl chloride intermediate is based on the high reactivity of this species, which facilitates a clean and efficient amide bond formation with the relatively stable cyclopropylamine.
Experimental Protocol: Synthesis of N-cyclopropyl-4-nitrobenzamide
Step 1: Synthesis of 4-Nitrobenzoyl Chloride
This procedure is adapted from established methods for the conversion of carboxylic acids to acyl chlorides using thionyl chloride[6].
-
Materials: 4-nitrobenzoic acid, thionyl chloride (SOCl₂), N,N-dimethylformamide (DMF, catalytic amount), and an inert solvent such as dichloromethane (DCM).
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitrobenzoic acid.
-
Add an excess of thionyl chloride and a catalytic amount of DMF.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl gas ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure.
-
The resulting crude 4-nitrobenzoyl chloride can be used directly in the next step or purified by distillation under reduced pressure[7].
-
Step 2: Amide Coupling to Yield N-Cyclopropyl-4-nitrobenzamide
This step employs a standard Schotten-Baumann reaction condition, which is well-suited for the coupling of acyl chlorides with amines[8].
-
Materials: 4-nitrobenzoyl chloride, cyclopropylamine, a tertiary amine base (e.g., triethylamine or N,N-diisopropylethylamine), and a suitable solvent (e.g., dichloromethane).
-
Procedure:
-
Dissolve cyclopropylamine and the tertiary amine base in dichloromethane in a round-bottom flask and cool the mixture in an ice bath.
-
Slowly add a solution of 4-nitrobenzoyl chloride in dichloromethane to the cooled amine solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield N-cyclopropyl-4-nitrobenzamide.
-
Caption: Synthetic workflow for N-cyclopropyl-4-nitrobenzamide.
Proposed Research Area 1: Anticancer Activity as a Hypoxia-Activated Prodrug
Mechanistic Rationale
Solid tumors often contain regions of low oxygen concentration, known as hypoxia. This hypoxic environment is a major contributor to resistance to conventional cancer therapies. Hypoxia-activated prodrugs (HAPs) are designed to be selectively activated under these low-oxygen conditions to release a cytotoxic agent, thereby targeting tumor cells while sparing healthy, well-oxygenated tissues[2][9]. The nitroaromatic moiety of N-cyclopropyl-4-nitrobenzamide is an ideal trigger for such a mechanism. In the hypoxic tumor microenvironment, nitroreductase enzymes can reduce the nitro group to a series of reactive intermediates, including nitroso, hydroxylamino, and amino derivatives. These reduced species can induce DNA damage and apoptosis[1][2]. The cyclopropyl group can contribute to enhanced cytotoxicity and favorable pharmacokinetic properties[5].
Caption: Proposed mechanism of action as a hypoxia-activated prodrug.
Experimental Workflow: In Vitro Anticancer Screening
Objective: To determine the cytotoxic activity of N-cyclopropyl-4-nitrobenzamide against various cancer cell lines under both normoxic and hypoxic conditions.
Protocol: MTT Assay for Cell Viability [10][11]
-
Cell Lines: A panel of human cancer cell lines should be selected, including those known to develop hypoxic cores, such as colorectal (e.g., HT-29), prostate (e.g., PC-3), and breast (e.g., MDA-MB-231) cancer cell lines. A non-cancerous cell line (e.g., human fibroblasts) should be included to assess selectivity.
-
Materials: N-cyclopropyl-4-nitrobenzamide, cell culture medium, fetal bovine serum (FBS), 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed the selected cell lines into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare a series of dilutions of N-cyclopropyl-4-nitrobenzamide in culture medium.
-
Replace the existing medium with the medium containing the test compound at various concentrations.
-
Incubate one set of plates under normoxic conditions (21% O₂) and another set under hypoxic conditions (e.g., 1% O₂) for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ values.
-
Data Presentation:
| Cell Line | Condition | IC₅₀ (µM) of N-cyclopropyl-4-nitrobenzamide |
| HT-29 | Normoxia | Experimental Data |
| Hypoxia | Experimental Data | |
| PC-3 | Normoxia | Experimental Data |
| Hypoxia | Experimental Data | |
| MDA-MB-231 | Normoxia | Experimental Data |
| Hypoxia | Experimental Data | |
| Fibroblasts | Normoxia | Experimental Data |
| Hypoxia | Experimental Data |
Proposed Research Area 2: Antimicrobial Activity
Mechanistic Rationale
Nitroaromatic compounds are a known class of antimicrobial agents. Their mechanism of action typically involves the enzymatic reduction of the nitro group by microbial nitroreductases to generate cytotoxic reactive nitrogen species. These reactive species can cause damage to microbial DNA, proteins, and other essential cellular components, leading to cell death[12]. The broad-spectrum potential of N-cyclopropyl-4-nitrobenzamide warrants investigation against a range of pathogenic bacteria and fungi.
Experimental Workflow: Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of N-cyclopropyl-4-nitrobenzamide against a panel of clinically relevant bacterial and fungal strains.
Protocol: Broth Microdilution Method [13][14][15]
-
Microbial Strains:
-
Gram-positive bacteria: Staphylococcus aureus (ATCC 29213), Enterococcus faecalis (ATCC 29212)
-
Gram-negative bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
Fungi: Candida albicans (ATCC 90028)
-
-
Materials: N-cyclopropyl-4-nitrobenzamide, Mueller-Hinton Broth (for bacteria), RPMI-1640 medium (for fungi), 96-well microtiter plates, and microbial inoculum.
-
Procedure:
-
Prepare a stock solution of N-cyclopropyl-4-nitrobenzamide in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.
-
Prepare a standardized microbial inoculum and add it to each well.
-
Include positive (microbe only) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
-
Data Presentation:
| Microbial Strain | Type | MIC (µg/mL) of N-cyclopropyl-4-nitrobenzamide |
| S. aureus | Gram-positive | Experimental Data |
| E. faecalis | Gram-positive | Experimental Data |
| E. coli | Gram-negative | Experimental Data |
| P. aeruginosa | Gram-negative | Experimental Data |
| C. albicans | Fungus | Experimental Data |
Proposed Research Area 3: Anti-inflammatory Activity
Mechanistic Rationale
Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Benzamide derivatives have been shown to possess anti-inflammatory properties, with some studies suggesting that their mechanism of action involves the inhibition of the transcription factor NF-κB[16]. NF-κB is a key regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines such as TNF-α and enzymes like inducible nitric oxide synthase (iNOS). By inhibiting NF-κB, N-cyclopropyl-4-nitrobenzamide could potentially reduce the production of these inflammatory mediators.
Caption: Postulated anti-inflammatory mechanism of action.
Experimental Workflow: In Vitro Anti-inflammatory Assay
Objective: To evaluate the ability of N-cyclopropyl-4-nitrobenzamide to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.
Protocol: Griess Assay for Nitrite Determination [17][18]
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Materials: N-cyclopropyl-4-nitrobenzamide, RAW 264.7 cells, cell culture medium, LPS, and Griess reagent.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of N-cyclopropyl-4-nitrobenzamide for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include untreated and LPS-only controls.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Add Griess reagent to the supernatant, which reacts with nitrite (a stable product of NO) to produce a colored compound.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve and determine the inhibitory effect of the compound.
-
Data Presentation:
| Concentration of N-cyclopropyl-4-nitrobenzamide (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production |
| 0 (LPS only) | Experimental Data | 0 |
| Conc. 1 | Experimental Data | Calculated Data |
| Conc. 2 | Experimental Data | Calculated Data |
| Conc. 3 | Experimental Data | Calculated Data |
| Conc. 4 | Experimental Data | Calculated Data |
Conclusion and Future Directions
N-cyclopropyl-4-nitrobenzamide represents a molecule of significant interest at the intersection of established pharmacophores. The presented guide outlines a clear and actionable research plan to explore its potential as an anticancer, antimicrobial, and anti-inflammatory agent. The proposed synthetic route is robust and relies on well-established chemical transformations. The in vitro assays detailed herein provide a solid foundation for the initial biological characterization of this compound.
Positive results from these initial studies would warrant further investigation into the specific molecular targets and mechanisms of action. For instance, in the context of anticancer activity, further studies could focus on the specific nitroreductases involved and the nature of the DNA damage induced. For antimicrobial applications, time-kill kinetics and resistance development studies would be crucial next steps. In the realm of anti-inflammatory research, investigating the effects on a broader range of inflammatory cytokines and the direct inhibition of NF-κB signaling would be of great interest.
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Methodological & Application
Synthesis Protocol for N-cyclopropyl-4-nitrobenzamide: A Detailed Guide for Chemical Researchers
This document provides a comprehensive guide for the synthesis of N-cyclopropyl-4-nitrobenzamide, a valuable building block in medicinal chemistry and drug discovery. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. Beyond a simple recitation of steps, this guide elucidates the underlying chemical rationale for each procedural choice, ensuring both reproducibility and a deeper understanding of the synthesis.
The unique structural and electronic properties of the cyclopropyl group make it a highly sought-after motif in the design of novel therapeutics. Its incorporation into molecular scaffolds can significantly enhance metabolic stability, binding affinity, and potency.[1] This guide details a reliable two-step synthesis of N-cyclopropyl-4-nitrobenzamide, commencing with the preparation of 4-nitrobenzoyl chloride from 4-nitrobenzoic acid, followed by its reaction with cyclopropylamine.
Overall Synthetic Scheme
The synthesis of N-cyclopropyl-4-nitrobenzamide is achieved through a two-step process:
-
Step 1: Synthesis of 4-Nitrobenzoyl Chloride. 4-Nitrobenzoic acid is converted to the more reactive acyl chloride derivative, 4-nitrobenzoyl chloride, using thionyl chloride.
-
Step 2: Amide Coupling (Schotten-Baumann Reaction). The synthesized 4-nitrobenzoyl chloride is then coupled with cyclopropylamine in a Schotten-Baumann reaction to yield the final product, N-cyclopropyl-4-nitrobenzamide.
Part 1: Synthesis of 4-Nitrobenzoyl Chloride
The initial step in the synthesis is the activation of the carboxylic acid group of 4-nitrobenzoic acid by converting it into an acyl chloride. This transformation is essential as acyl chlorides are significantly more electrophilic and reactive towards nucleophiles than their corresponding carboxylic acids. Thionyl chloride (SOCl₂) is the reagent of choice for this conversion due to its high efficiency and the convenient gaseous nature of its byproducts (SO₂ and HCl), which simplifies the purification process.[2]
Reaction Mechanism: Formation of 4-Nitrobenzoyl Chloride
The reaction of 4-nitrobenzoic acid with thionyl chloride proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. Subsequent attack by the chloride ion on the carbonyl carbon and collapse of the tetrahedral intermediate yields the final 4-nitrobenzoyl chloride, along with the gaseous byproducts sulfur dioxide and hydrogen chloride.[3]
Caption: Mechanism of 4-Nitrobenzoyl Chloride Formation.
Experimental Protocol: Synthesis of 4-Nitrobenzoyl Chloride
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Nitrobenzoic Acid | 167.12 | 16.7 g | 0.10 |
| Thionyl Chloride (SOCl₂) | 118.97 | 16 mL (26.2 g) | 0.22 |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 16.7 g (0.10 mol) of 4-nitrobenzoic acid. The apparatus should be set up in a well-ventilated fume hood. To the top of the condenser, attach a gas trap (e.g., a drying tube filled with calcium chloride followed by a tube leading to a beaker containing a sodium hydroxide solution) to neutralize the evolving HCl and SO₂ gases.[2]
-
Reagent Addition: Carefully add 16 mL (0.22 mol) of thionyl chloride to the flask containing the 4-nitrobenzoic acid.[2]
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat it to a gentle reflux (approximately 80-90°C). Continue refluxing for 2-3 hours. The reaction progress can be monitored by observing the cessation of gas evolution.
-
Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The crude 4-nitrobenzoyl chloride will be obtained as a yellow solid. For most applications, this crude product is of sufficient purity for the subsequent step. If higher purity is required, the product can be purified by vacuum distillation or recrystallization from a suitable solvent like carbon tetrachloride.[4][5]
Part 2: Synthesis of N-cyclopropyl-4-nitrobenzamide
The second and final step is the formation of the amide bond between 4-nitrobenzoyl chloride and cyclopropylamine. This is a classic example of a Schotten-Baumann reaction, which is a widely used method for synthesizing amides from amines and acyl chlorides in the presence of a base.[6][7] The base, in this case, serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Reaction Mechanism: Schotten-Baumann Amide Synthesis
The Schotten-Baumann reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of cyclopropylamine attacks the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride, forming a tetrahedral intermediate. The intermediate then collapses, eliminating a chloride ion and forming a protonated amide. The base present in the reaction mixture deprotonates the nitrogen, yielding the final N-cyclopropyl-4-nitrobenzamide product.[8][9]
Caption: Schotten-Baumann Reaction Mechanism.
Experimental Protocol: Synthesis of N-cyclopropyl-4-nitrobenzamide
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Nitrobenzoyl Chloride | 185.57 | 18.5 g | 0.10 |
| Cyclopropylamine | 57.09 | 6.3 g (7.4 mL) | 0.11 |
| Triethylamine | 101.19 | 15.2 g (20.9 mL) | 0.15 |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 18.5 g (0.10 mol) of crude 4-nitrobenzoyl chloride in 150 mL of dichloromethane. Cool the solution to 0-5°C using an ice bath.
-
Amine Addition: In a separate beaker, prepare a solution of 6.3 g (0.11 mol) of cyclopropylamine and 15.2 g (0.15 mol) of triethylamine in 50 mL of dichloromethane.
-
Reaction: Slowly add the cyclopropylamine/triethylamine solution to the stirred solution of 4-nitrobenzoyl chloride via the dropping funnel over a period of 30-45 minutes, maintaining the temperature below 10°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with 100 mL of 1 M HCl, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-cyclopropyl-4-nitrobenzamide as a solid. The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes to yield a pure crystalline solid.
Characterization of N-cyclopropyl-4-nitrobenzamide
The final product should be characterized to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₁₀H₁₀N₂O₃[10] |
| Molecular Weight | 206.20 g/mol [10] |
| Appearance | Off-white to pale yellow solid |
| Purity (Typical) | >98% (by HPLC)[10] |
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons in the downfield region (around 8.0-8.5 ppm), a signal for the N-H proton, and signals for the cyclopropyl protons in the upfield region (around 0.5-3.0 ppm).
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons (with the carbon attached to the nitro group being the most downfield), and the carbons of the cyclopropyl ring.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1640 cm⁻¹), and the symmetric and asymmetric stretches of the nitro group (around 1520 and 1350 cm⁻¹).
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak (M⁺) at m/z = 206.
Safety and Handling
-
4-Nitrobenzoic Acid: A solid irritant. Handle with gloves and safety glasses.
-
Thionyl Chloride: A corrosive and toxic liquid that reacts violently with water. All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2]
-
4-Nitrobenzoyl Chloride: A moisture-sensitive and corrosive solid. It should be handled with care in a dry environment.[6]
-
Cyclopropylamine: A flammable and corrosive liquid. It is harmful if swallowed or inhaled and causes severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.[2]
-
Triethylamine: A flammable and corrosive liquid with a strong odor. Handle in a fume hood.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. Handle in a fume hood.
All waste materials should be disposed of in accordance with local environmental regulations.
Conclusion
This guide provides a detailed and reliable protocol for the synthesis of N-cyclopropyl-4-nitrobenzamide. By following these procedures and adhering to the safety precautions, researchers can confidently prepare this valuable compound for their research in drug discovery and medicinal chemistry. The elucidation of the reaction mechanisms and the rationale behind the experimental choices are intended to empower the user with a comprehensive understanding of the synthesis, facilitating troubleshooting and adaptation for related synthetic targets.
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Preparation of N-cyclopropyl-4-nitrobenzamide: An Application Note and Detailed Protocol
Introduction
N-cyclopropyl-4-nitrobenzamide is a valuable chemical intermediate in the synthesis of various compounds of interest in medicinal chemistry and materials science. The presence of the nitro group, a strong electron-withdrawing moiety, and the unique steric and electronic properties of the cyclopropyl group make this molecule a versatile building block. This application note provides a comprehensive, step-by-step protocol for the synthesis, purification, and characterization of N-cyclopropyl-4-nitrobenzamide via the Schotten-Baumann reaction. This method is widely recognized for its efficiency and reliability in forming amide bonds from acyl chlorides and amines.[1]
This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. It emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations, ensuring a thorough and self-validating experimental design.
Reaction Principle: The Schotten-Baumann Reaction
The synthesis of N-cyclopropyl-4-nitrobenzamide is achieved through a nucleophilic acyl substitution reaction, specifically the Schotten-Baumann reaction. In this process, the nucleophilic nitrogen of cyclopropylamine attacks the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. The reaction is conducted in the presence of a base, typically an aqueous solution of sodium hydroxide, which serves to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.
Materials and Apparatus
Reagents and Solvents
| Reagent/Solvent | Formula | Molecular Weight ( g/mol ) | Purity | Supplier |
| 4-Nitrobenzoyl chloride | C₇H₄ClNO₃ | 185.56 | ≥98% | Sigma-Aldrich |
| Cyclopropylamine | C₃H₇N | 57.09 | ≥99% | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | ≥97% | Fisher Scientific |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS Grade | VWR |
| Deionized Water | H₂O | 18.02 | - | - |
| Ethanol | C₂H₅OH | 46.07 | 95% or Absolute | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | - |
Apparatus
-
Round-bottom flasks (100 mL and 250 mL)
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Separatory funnel
-
Büchner funnel and filter flask
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
Safety Precautions
4-Nitrobenzoyl chloride is a corrosive and moisture-sensitive solid. It can cause severe skin and eye burns.[2][3] Inhalation may cause chemical burns to the respiratory tract.[2] It is also a lachrymator.[2]
Cyclopropylamine is a highly flammable liquid and vapor. It is harmful if swallowed and causes severe skin burns and eye damage.[4][5][6]
Sodium hydroxide is corrosive and can cause severe burns to skin and eyes.
Dichloromethane is a volatile solvent and a suspected carcinogen.
All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. An eyewash station and safety shower should be readily accessible.[2][4]
Experimental Protocol
Step 1: Preparation of Reactant Solutions
1.1. In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclopropylamine (2.85 g, 50 mmol) in 50 mL of dichloromethane (DCM).
1.2. In a separate beaker, prepare a solution of sodium hydroxide (2.4 g, 60 mmol) in 50 mL of deionized water.
1.3. In a 100 mL beaker, dissolve 4-nitrobenzoyl chloride (9.28 g, 50 mmol) in 50 mL of DCM.
Step 2: Reaction
2.1. Place the flask containing the cyclopropylamine solution in an ice-water bath and cool to 0-5 °C with stirring.
2.2. Transfer the 4-nitrobenzoyl chloride solution to a dropping funnel.
2.3. Add the 4-nitrobenzoyl chloride solution dropwise to the cooled cyclopropylamine solution over a period of 30-45 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition.
2.4. Simultaneously, add the aqueous sodium hydroxide solution dropwise to the reaction mixture to maintain a slightly basic pH (around 8-10).
2.5. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion.
Step 3: Work-up and Isolation
3.1. Transfer the reaction mixture to a 500 mL separatory funnel.
3.2. Separate the organic layer. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
3.3. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Purification
The crude N-cyclopropyl-4-nitrobenzamide can be purified by recrystallization.[7]
4.1. Dissolve the crude product in a minimal amount of hot ethanol.
4.2. If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
4.3. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
4.4. Collect the crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Characterization
The identity and purity of the synthesized N-cyclopropyl-4-nitrobenzamide can be confirmed by various analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₁₀H₁₀N₂O₃ |
| Molecular Weight | 206.20 g/mol [3] |
| Appearance | White to pale yellow solid |
| Melting Point | To be determined experimentally |
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-nitrophenyl group and the protons of the cyclopropyl ring. The aromatic protons will likely appear as two doublets in the downfield region (around δ 7.5-8.5 ppm). The cyclopropyl protons will appear in the upfield region, with the methine proton appearing as a multiplet and the methylene protons as complex multiplets.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the carbons of the cyclopropyl ring.
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide (around 1640-1680 cm⁻¹), and the symmetric and asymmetric stretching of the nitro group (around 1520 cm⁻¹ and 1350 cm⁻¹).
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 206.20).
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of N-cyclopropyl-4-nitrobenzamide using the Schotten-Baumann reaction. By following the outlined procedures for synthesis, purification, and characterization, researchers can confidently prepare this valuable intermediate for their downstream applications. Adherence to the safety precautions is paramount throughout the experimental process.
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Application Notes and Protocols for the Research Chemical N-cyclopropyl-4-nitrobenzamide
Forward-Looking Statement
This document provides a comprehensive guide for the investigational use of N-cyclopropyl-4-nitrobenzamide (CAS No. 88229-21-4) as a research chemical. It is intended for an audience of researchers, scientists, and drug development professionals. The information herein is synthesized from the known chemical properties of N-cyclopropyl-4-nitrobenzamide and the documented biological activities of structurally related compounds. As of the date of this publication, specific biological studies on N-cyclopropyl-4-nitrobenzamide are not extensively reported in the peer-reviewed literature. Therefore, the application notes and protocols detailed below are presented as a robust starting point for the exploratory investigation of this compound's potential biological activities. The causality behind the proposed experimental designs is explained to empower researchers to adapt and refine these protocols based on their findings.
Introduction to N-cyclopropyl-4-nitrobenzamide
N-cyclopropyl-4-nitrobenzamide is a small molecule featuring a central benzamide core, substituted with a cyclopropyl group on the amide nitrogen and a nitro group at the para-position of the benzene ring. This unique combination of functional groups suggests several avenues for biological investigation. The cyclopropyl moiety is a well-recognized feature in medicinal chemistry, often introduced to enhance metabolic stability, improve binding affinity to biological targets, and confer conformational rigidity.[1] The 4-nitrobenzamide scaffold has been explored for a variety of biological activities, including antimicrobial and anticancer effects.[2][3] The presence of the nitro group, a strong electron-withdrawing moiety, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties and may serve as a handle for bioreductive activation under hypoxic conditions.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of N-cyclopropyl-4-nitrobenzamide is provided in Table 1.
| Property | Value | Source |
| CAS Number | 88229-21-4 | [4] |
| Molecular Formula | C₁₀H₁₀N₂O₃ | [4] |
| Molecular Weight | 206.2 g/mol | [4] |
| Purity | Typically ≥98% | [4] |
| Appearance | Solid (visual inspection) | - |
| Storage | Store in a dry, sealed place | [4] |
Potential Research Applications and Hypothesized Mechanisms of Action
Based on the chemical structure of N-cyclopropyl-4-nitrobenzamide and the biological activities of related compounds, two primary areas of investigation are proposed: oncology and microbiology.
Anticancer Research
The 4-nitrobenzamide core is a feature in some compounds with demonstrated anti-tumor activity.[3] Furthermore, the nitroaromatic group opens the possibility of hypoxia-activated pro-drug potential, a highly sought-after characteristic in cancer therapeutics targeting solid tumors.[1]
-
Hypoxia-Activated Cytotoxicity: Solid tumors often contain regions of low oxygen (hypoxia). The nitro group of N-cyclopropyl-4-nitrobenzamide could be selectively reduced in these hypoxic environments to form reactive nitrogen species. These reactive species can induce cellular damage, leading to cancer cell death.[1] This proposed mechanism is depicted in the signaling pathway diagram below.
Caption: Proposed mechanism of hypoxia-activated cytotoxicity.
-
General Cytotoxicity/Enzyme Inhibition: Benzamide derivatives have been investigated as inhibitors of various enzymes, including histone deacetylases (HDACs). While a chlorine or nitro group on the benzamide ring has been shown in some cases to decrease anti-proliferative activity in the context of HDAC inhibition, the unique combination with the N-cyclopropyl group warrants investigation.[5]
Antimicrobial Research
Nitroaromatic compounds have a long history as antimicrobial agents. Their mechanism often involves the reduction of the nitro group to generate radical species that are toxic to microbial cells.[6] The investigation of N-cyclopropyl-4-nitrobenzamide for antibacterial and antifungal properties is therefore a logical starting point.
Similar to the proposed anticancer mechanism, the antimicrobial activity of N-cyclopropyl-4-nitrobenzamide is likely dependent on the enzymatic reduction of its nitro group by microbial nitroreductases. This process generates cytotoxic radicals that can damage microbial DNA, proteins, and lipids, leading to cell death.
Experimental Protocols
The following protocols are designed as foundational experiments to test the hypothesized biological activities of N-cyclopropyl-4-nitrobenzamide.
General Preparation and Handling
Safety Precautions: Based on safety data sheets for related nitrobenzamides, N-cyclopropyl-4-nitrobenzamide should be handled with care. Assume the compound is toxic if swallowed, in contact with skin, or if inhaled.[7] Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn. All weighing and preparation of stock solutions should be performed in a chemical fume hood.
Preparation of Stock Solution:
-
Aseptically weigh out the desired amount of N-cyclopropyl-4-nitrobenzamide (purity ≥98%).
-
Dissolve the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Protocol: In Vitro Anticancer Activity Screening
This protocol outlines a standard cytotoxicity assay to determine the effect of N-cyclopropyl-4-nitrobenzamide on cancer cell viability under both normoxic and hypoxic conditions.
Caption: Workflow for in vitro anticancer screening.
Materials:
-
Cancer cell lines (e.g., HCT-116 for colorectal cancer, MDA-MB-231 for breast cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
N-cyclopropyl-4-nitrobenzamide stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay reagents
-
Hypoxia chamber or incubator capable of maintaining 1% O₂
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.
-
Compound Dilution: Prepare a series of dilutions of the N-cyclopropyl-4-nitrobenzamide stock solution in complete culture medium. A typical final concentration range for screening is 0.1 to 100 µM. Include a vehicle control (DMSO at the same concentration as the highest compound dilution).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions or vehicle control.
-
Incubation:
-
For normoxic conditions, incubate the plates in a standard cell culture incubator (37°C, 5% CO₂, 21% O₂) for 48-72 hours.
-
For hypoxic conditions, place the plates in a hypoxia chamber (37°C, 5% CO₂, 1% O₂) for the same duration.
-
-
Viability Assay (MTT Example):
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for both normoxic and hypoxic conditions.
-
Expected Outcome: A significantly lower IC₅₀ value under hypoxic conditions compared to normoxic conditions would support the hypothesis of hypoxia-activated cytotoxicity.
Protocol: Antimicrobial Susceptibility Testing
This protocol uses the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of N-cyclopropyl-4-nitrobenzamide against selected bacterial and fungal strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well plates
-
N-cyclopropyl-4-nitrobenzamide stock solution in DMSO
-
Positive control antibiotic/antifungal (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Bacterial or fungal inoculum standardized to the appropriate density (e.g., 5 x 10⁵ CFU/mL for bacteria)
Procedure:
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the N-cyclopropyl-4-nitrobenzamide stock solution in the appropriate broth medium to achieve a range of final concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum and a standard antimicrobial), a negative control (broth with inoculum and vehicle), and a sterility control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Expected Outcome: A low MIC value would indicate that N-cyclopropyl-4-nitrobenzamide has significant antimicrobial activity against the tested strains.
Summary and Future Directions
N-cyclopropyl-4-nitrobenzamide presents an intriguing scaffold for biological investigation. The protocols outlined in this document provide a rational and structured approach to begin exploring its potential as an anticancer or antimicrobial agent. Positive results from these initial screens should be followed by more in-depth mechanistic studies, such as investigating the role of specific nitroreductases, analyzing DNA damage, or performing broader screens against panels of cancer cell lines or microbial pathogens. As with any research chemical, unexpected biological activities may be discovered, and researchers are encouraged to remain observant and adapt their experimental plans accordingly.
References
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ResearchGate. (2025). Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives | Request PDF. Retrieved from [Link]
-
International Journal of Pharmacy and Biological Sciences. (n.d.). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. Retrieved from [Link]
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PMC. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]
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PubMed. (n.d.). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]
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PubChem. (n.d.). 4-Nitrobenzamide. Retrieved from [Link]
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Application Notes and Protocols for N-cyclopropyl-4-nitrobenzamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Frontier of a Promising Scaffold
N-cyclopropyl-4-nitrobenzamide stands as a molecule of significant interest at the confluence of two pharmacologically validated motifs: the cyclopropyl group and the 4-nitrobenzamide core. The cyclopropyl moiety is a well-established bioisostere in medicinal chemistry, often introduced to enhance metabolic stability, improve potency, and modulate the physicochemical properties of drug candidates.[1] Conversely, the nitroaromatic scaffold is a recurring feature in compounds with demonstrated antimicrobial and anticancer activities.[2][3]
While specific, in-depth research on N-cyclopropyl-4-nitrobenzamide itself is not extensively documented in publicly available literature, its structural components suggest a high potential for biological activity. This guide, therefore, serves as a detailed, experience-driven framework for researchers looking to explore the medicinal chemistry applications of this compound. The protocols and insights provided herein are synthesized from established methodologies for analogous compounds and are designed to be a robust starting point for investigation. Every protocol is structured to be self-validating, with integrated quality control steps to ensure the generation of reliable and reproducible data.
Part 1: Synthesis and Characterization of N-cyclopropyl-4-nitrobenzamide
The synthesis of N-cyclopropyl-4-nitrobenzamide is a straightforward yet critical first step in its evaluation. The most common and efficient method for forming the amide bond is the reaction of an acyl chloride with a primary amine. In this case, 4-nitrobenzoyl chloride serves as the activated carboxylic acid derivative, and cyclopropylamine is the nucleophilic amine.
1.1: Synthetic Protocol: Acylation of Cyclopropylamine
This protocol is adapted from standard Schotten-Baumann reaction conditions, a reliable method for amide synthesis.
Materials:
-
4-Nitrobenzoyl chloride (1.0 eq)
-
Cyclopropylamine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitrobenzoyl chloride (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Amine Addition: To the cooled solution, add cyclopropylamine (1.1 eq) dropwise.
-
Base Addition: Slowly add triethylamine or DIPEA (1.5 eq) to the reaction mixture. The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-nitrobenzoyl chloride) is consumed.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude N-cyclopropyl-4-nitrobenzamide by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.
1.2: Characterization Data (Predicted)
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the cyclopropyl protons (multiplets) and the aromatic protons of the nitrobenzoyl group (doublets). A broad singlet for the amide N-H proton. |
| ¹³C NMR | Resonances for the cyclopropyl carbons, the aromatic carbons (with characteristic shifts due to the nitro and carbonyl groups), and the amide carbonyl carbon. |
| LC-MS | A peak corresponding to the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. |
Part 2: Potential Medicinal Chemistry Applications and Screening Protocols
Based on the structural motifs present in N-cyclopropyl-4-nitrobenzamide, two primary areas of potential therapeutic application are proposed: antimicrobial and anticancer activities. The following sections provide detailed protocols for the initial screening of this compound in these areas.
2.1: Application Area 1: Antimicrobial Activity
The nitroaromatic group is a known pharmacophore in several antimicrobial agents. Its mechanism often involves enzymatic reduction within microbial cells to generate reactive nitrogen species that can damage cellular macromolecules.
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard and quantitative technique.[4][5][6]
Materials:
-
N-cyclopropyl-4-nitrobenzamide stock solution (e.g., 10 mg/mL in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Resazurin sodium salt solution (for viability assessment)
Procedure:
-
Preparation of Inoculum: Grow microbial cultures to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to the final required inoculum density.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the N-cyclopropyl-4-nitrobenzamide stock solution in the broth medium to achieve a range of desired concentrations.
-
Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.
-
Controls: Include wells for a positive control (microbes with no compound), a negative control (broth only), and positive control antibiotics.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by adding a viability indicator like resazurin.
2.2: Application Area 2: Anticancer Activity
Nitroaromatic compounds can also exhibit anticancer activity, particularly in hypoxic tumor environments where they can be reduced to cytotoxic species.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for cytotoxic agents.
Materials:
-
N-cyclopropyl-4-nitrobenzamide stock solution (e.g., 10 mM in DMSO)
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
Positive control anticancer drug (e.g., Doxorubicin)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with serial dilutions of N-cyclopropyl-4-nitrobenzamide. Include vehicle control (DMSO) and a positive control drug.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Part 3: Postulated Mechanism of Action
While the precise molecular targets of N-cyclopropyl-4-nitrobenzamide are yet to be identified, its chemical structure allows for the postulation of several potential mechanisms of action.
3.1: Potential as a Pro-drug
The 4-nitro group is a key feature that suggests a pro-drug mechanism, particularly in hypoxic environments found in solid tumors and certain microbial infections.
Caption: Postulated pro-drug activation pathway of N-cyclopropyl-4-nitrobenzamide.
3.2: Potential as an Enzyme Inhibitor
The benzamide scaffold is present in a number of enzyme inhibitors. It is plausible that N-cyclopropyl-4-nitrobenzamide could interact with the active site of various enzymes, with the cyclopropyl and nitro groups influencing binding affinity and selectivity.
Caption: Potential mechanism of enzyme inhibition by N-cyclopropyl-4-nitrobenzamide.
Part 4: Experimental Workflow and Data Management
A systematic workflow is essential for the efficient and effective investigation of N-cyclopropyl-4-nitrobenzamide.
Caption: Integrated workflow for the investigation of N-cyclopropyl-4-nitrobenzamide.
References
- Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Mod Chem appl, 4(194).
- International Journal of Pharmacy and Biological Sciences. (2017). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences, 7(2), 239-245.
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National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]
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OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development. Retrieved from [Link]
-
PubMed. (2015). Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors. Retrieved from [Link]
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PubMed Central. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]
-
PubMed Central. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Retrieved from [Link]
-
PubMed Central. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. Retrieved from [Link]
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PubMed Central. (n.d.). Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group. Retrieved from [Link]
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MDPI. (n.d.). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Retrieved from [Link]
- MedCrave. (2019). Effectiveness of enzyme inhibitors in biomedicine and pharmacotherapy. MOJ Biorg Org Chem, 3(2), 52-56.
-
ResearchGate. (n.d.). Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents. Retrieved from [Link]
-
ResearchGate. (n.d.). The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents. Retrieved from [Link]
-
World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
-
Docentes FCT NOVA. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Retrieved from [Link]
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Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]
-
NEDP. (n.d.). Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (n.d.). Mechanistic and kinetic studies of inhibition of enzymes. Retrieved from [Link]
-
PubMed. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Retrieved from [Link]
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Application Notes and Protocols for Investigating the Biological Activity of N-cyclopropyl-4-nitrobenzamide
Introduction: Unraveling the Therapeutic Potential of a Novel Benzamide Derivative
N-cyclopropyl-4-nitrobenzamide is a synthetic organic compound whose biological activities are not yet extensively characterized in publicly available literature.[1][2][3] However, its chemical structure, featuring a benzamide scaffold, is present in various enzyme inhibitors, including those targeting the sirtuin family of NAD+-dependent deacetylases.[4][5] Sirtuins are critical regulators of cellular processes such as gene expression, DNA repair, and metabolism, and their dysregulation is implicated in cancer and aging-related diseases.[6][7]
This document provides a comprehensive guide for researchers to investigate the potential biological effects of N-cyclopropyl-4-nitrobenzamide, with a primary focus on its hypothesized role as a sirtuin inhibitor. The protocols detailed herein are designed to be self-validating and provide a robust framework for determining the compound's in vitro enzymatic inhibition, its effects on cellular viability, and its impact on downstream molecular markers of sirtuin activity.
Part 1: In Vitro Characterization of Sirtuin Inhibition
The initial step in characterizing the biological activity of N-cyclopropyl-4-nitrobenzamide is to assess its direct inhibitory effect on sirtuin enzymes. A fluorogenic assay is a widely used, high-throughput method for this purpose.[8][9][10]
Proposed Signaling Pathway: Sirtuin Deacetylation and its Inhibition
Sirtuins, such as SIRT1, deacetylate acetylated lysine residues on substrate proteins, including histones and transcription factors like p53. This process is dependent on the co-substrate NAD+. Inhibition of sirtuin activity by a compound like N-cyclopropyl-4-nitrobenzamide would prevent this deacetylation, leading to the accumulation of acetylated substrates.
Caption: Hypothesized inhibition of SIRT1 by N-cyclopropyl-4-nitrobenzamide.
Protocol 1: Fluorogenic SIRT1 Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of N-cyclopropyl-4-nitrobenzamide against human recombinant SIRT1.
Materials:
-
Human Recombinant SIRT1 Enzyme
-
Fluorogenic SIRT1 Substrate (e.g., acetylated p53-AFC)
-
NAD+
-
Sirtuin Assay Buffer
-
Developer Reagent
-
N-cyclopropyl-4-nitrobenzamide
-
Known SIRT1 Inhibitor (e.g., Nicotinamide, as a positive control)[11]
-
DMSO (for compound dilution)
-
96-well black microplates
-
Fluorometric microplate reader (Ex/Em = 400/505 nm or as specified by the kit)[10][12]
Experimental Workflow:
Caption: Workflow for the fluorogenic SIRT1 inhibition assay.
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of N-cyclopropyl-4-nitrobenzamide in DMSO. Create a series of dilutions in the assay buffer to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in the assay does not exceed 1%.[9]
-
Assay Setup: In a 96-well plate, add 5 µL of each compound dilution. Include wells for a "no inhibitor" control (vehicle only) and a positive control inhibitor (Nicotinamide).[9]
-
Enzyme Addition: Add 35 µL of a master mix containing assay buffer and NAD+ to each well. Then, add 5 µL of diluted SIRT1 enzyme to all wells except for the "blank" control.[9]
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for the interaction between the compound and the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding 5 µL of the fluorogenic substrate to each well.
-
Enzymatic Reaction: Incubate the plate at 37°C for 30-60 minutes.[12]
-
Signal Development: Stop the reaction and initiate fluorescence by adding 50 µL of the developer reagent to each well. Incubate for an additional 15-30 minutes at room temperature.[9][12]
-
Data Acquisition: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.[9]
-
Data Analysis: Subtract the blank reading from all wells. Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
| Parameter | Description | Example Value |
| IC50 | Concentration of inhibitor required to reduce enzyme activity by 50%. | To be determined |
| Positive Control | Known SIRT1 inhibitor (e.g., Nicotinamide) | Expected to show dose-dependent inhibition |
| Vehicle Control | DMSO | Represents 100% enzyme activity |
Part 2: Cellular Assays to Determine Biological Effects
Following the in vitro characterization, it is crucial to assess the effects of N-cyclopropyl-4-nitrobenzamide in a cellular context. This involves evaluating its impact on cell viability and its ability to modulate the acetylation of sirtuin substrates within the cell.
Protocol 2: Cell Viability Assay
This protocol uses a colorimetric assay (e.g., MTT or resazurin) to determine the effect of N-cyclopropyl-4-nitrobenzamide on the viability of a cancer cell line known to be sensitive to sirtuin inhibition (e.g., a human colon cancer cell line).[13][14][15]
Materials:
-
Human cancer cell line (e.g., HCT116)
-
Complete cell culture medium
-
N-cyclopropyl-4-nitrobenzamide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution
-
Solubilization buffer (for MTT assay)
-
96-well clear tissue culture plates
-
Spectrophotometer or fluorometer
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of N-cyclopropyl-4-nitrobenzamide (e.g., 0.1 µM to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).[16]
-
Addition of Viability Reagent:
-
Data Acquisition:
-
MTT: Read the absorbance at 570 nm.[15]
-
Resazurin: Read the fluorescence at the appropriate excitation/emission wavelengths.
-
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition).
Protocol 3: Western Blot Analysis of Histone Acetylation
This protocol assesses whether N-cyclopropyl-4-nitrobenzamide treatment leads to an increase in the acetylation of histones, a key downstream marker of sirtuin inhibition.[17][18]
Materials:
-
Human cancer cell line
-
N-cyclopropyl-4-nitrobenzamide
-
Lysis buffer with protease and deacetylase inhibitors (e.g., Trichostatin A)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-acetylated-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with N-cyclopropyl-4-nitrobenzamide at concentrations around its GI50 value for a specified time (e.g., 24 hours). Harvest and lyse the cells.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a membrane.[19]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody against acetylated histone overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total histone H3 as a loading control.[20]
-
Data Analysis: Quantify the band intensities and normalize the acetylated histone signal to the total histone signal.
Conclusion
The protocols outlined in this guide provide a systematic approach to investigate the biological activity of N-cyclopropyl-4-nitrobenzamide. By first determining its in vitro inhibitory activity against sirtuin enzymes and then correlating these findings with cellular effects on viability and histone acetylation, researchers can build a comprehensive profile of this novel compound. These foundational assays are essential for elucidating its mechanism of action and evaluating its potential as a therapeutic agent.
References
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BellBrook Labs. (2025, October 21). What Is the Best Sirtuin Assay for SIRT Screening? Retrieved from [Link]
-
BPS Bioscience. SIRT1 (Sirtuin1) Fluorogenic Assay Kit. Retrieved from [Link]
- Dali, J., & Cen, Y. (2014). Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay. Methods in Molecular Biology, 1077, 103–112.
- Parent, A., & R. R. Rando. (2017). Sirtuin 6 (SIRT6) Activity Assays. Methods in Molecular Biology, 1608, 127–138.
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Merck Millipore. SIRT2 Activity Assay Kit | 566329. Retrieved from [Link]
- Gertz, M., et al. (2019).
-
PubChem. N-cyclopropyl-4-methyl-3-nitrobenzamide | C11H12N2O3 | CID 2162665. Retrieved from [Link]
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PubChem. N-Cyclopropyl 4-bromo-3-nitrobenzamide | C10H9BrN2O3 | CID 9165493. Retrieved from [Link]
- Spencer, V. A., et al. (2011). Methods for the analysis of histone H3 and H4 acetylation in blood. Journal of Biomedicine and Biotechnology, 2011, 407457.
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Rockland Immunochemicals. Histone Immunoblotting Protocol. Retrieved from [Link]
- Stoddart, M. J. (Ed.). (2011). Mammalian Cell Viability: Methods and Protocols. Humana Press.
- El-Gewely, M. R. (Ed.). (2023). Cell viability assays : methods and protocols.
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PubChem. N-cyclopropyl-4-[6-(2-hydroxyphenoxy)-4-(3,3,3-trifluoropropylamino)benzimidazol-1-yl]-2-methylbenzamide. Retrieved from [Link]
- Niewiadomy, A., et al. (2015). Synthesis and biological activity of novel N,N-cyclic-2,4-dihydroxythiobenzamide derivatives. Acta Poloniae Pharmaceutica, 72(5), 943–950.
-
CP Lab Safety. N-Cyclopropyl-4-nitrobenzamide, min 98%, 25 grams. Retrieved from [Link]
- Gertz, M., & Steegborn, C. (2020). Current Trends in Sirtuin Activator and Inhibitor Development. International Journal of Molecular Sciences, 21(5), 1873.
- Gertz, M., & Steegborn, C. (2016). Sirtuin activators and inhibitors: Promises, achievements, and challenges. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1864(2), 277–288.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Wang, Y., et al. (2019). Sirtuin inhibitors as anticancer agents. Journal of Medicinal Chemistry, 62(2), 843–864.
- Ota, Y., et al. (2013). Design, synthesis, enzyme inhibition, and tumor cell growth inhibition of 2-anilinobenzamide derivatives as SIRT1 inhibitors. Bioorganic & Medicinal Chemistry, 21(11), 3123–3132.
- Pop, R., et al. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank, 2024(1), M1802.
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N-Cyclopropyl-4-nitrobenzamide: A Key Intermediate in the Synthesis of Bioactive Molecules
Introduction: The Strategic Importance of the Cyclopropylamide Moiety
In the landscape of modern medicinal chemistry, the N-cyclopropyl benzamide scaffold has emerged as a privileged structural motif. The cyclopropyl group, a small, strained carbocycle, is increasingly utilized in drug design to enhance a molecule's pharmacological profile. Its unique electronic properties and conformational rigidity can lead to improved potency, metabolic stability, and target selectivity. N-cyclopropyl-4-nitrobenzamide serves as a critical intermediate in the synthesis of N-cyclopropyl-4-aminobenzamide, a key building block for a range of pharmaceutically active compounds, most notably in the development of kinase inhibitors for the treatment of inflammatory diseases.[1][2] This guide provides a comprehensive overview of the synthesis and application of N-cyclopropyl-4-nitrobenzamide, offering detailed protocols and expert insights for researchers in organic synthesis and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of N-cyclopropyl-4-nitrobenzamide is provided in the table below.
| Property | Value | Reference |
| CAS Number | 88229-21-4 | [3] |
| Molecular Formula | C₁₀H₁₀N₂O₃ | [3] |
| Molecular Weight | 206.20 g/mol | [3] |
| Appearance | Typically a solid | |
| Purity | ≥ 98% | [3] |
| Storage | Sealed in a dry place at 2-8°C |
Synthetic Workflow Overview
The synthesis of the valuable N-cyclopropyl-4-aminobenzamide building block from readily available starting materials proceeds through a reliable two-step sequence. The overall workflow involves the initial formation of the amide bond to create N-cyclopropyl-4-nitrobenzamide, followed by the selective reduction of the nitro group to the corresponding aniline.
Caption: Overall synthetic route from 4-nitrobenzoic acid to N-cyclopropyl-4-aminobenzamide.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-Cyclopropyl-4-nitrobenzamide via Schotten-Baumann Reaction
This protocol details the synthesis of the title intermediate, N-cyclopropyl-4-nitrobenzamide, from its acid chloride precursor. The Schotten-Baumann reaction provides a robust and high-yielding method for amide bond formation under biphasic conditions.[4][5] The base in the aqueous phase neutralizes the hydrochloric acid generated, driving the reaction to completion.[5]
Reaction Scheme:
Caption: Synthesis of N-cyclopropyl-4-nitrobenzamide.
Materials:
-
4-Nitrobenzoyl chloride (1.0 eq.)
-
Cyclopropylamine (1.1 eq.)
-
Dichloromethane (DCM)
-
10% Aqueous sodium hydroxide (NaOH) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclopropylamine (1.1 eq.) in dichloromethane. Cool the solution to 0-5 °C in an ice bath.
-
Base Addition: Slowly add the 10% aqueous sodium hydroxide solution (2.0 eq.) to the cyclopropylamine solution with vigorous stirring.
-
Acyl Chloride Addition: Dissolve 4-nitrobenzoyl chloride (1.0 eq.) in a separate portion of dichloromethane. Transfer this solution to an addition funnel and add it dropwise to the stirred, biphasic reaction mixture over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-cyclopropyl-4-nitrobenzamide.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product.
Protocol 2: Reduction of N-Cyclopropyl-4-nitrobenzamide to N-Cyclopropyl-4-aminobenzamide
The reduction of the aromatic nitro group is a pivotal transformation, converting the electron-withdrawing nitro group into a versatile electron-donating amino group. The use of iron powder in an acidic medium is a classic, cost-effective, and environmentally benign method for this purpose.[6][7]
Reaction Scheme:
Caption: Reduction of the nitro group to an amine.
Materials:
-
N-cyclopropyl-4-nitrobenzamide (1.0 eq.)
-
Iron powder (Fe, ~4.0 eq.)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Glacial acetic acid (AcOH)
-
Celite® or a similar filter aid
-
Sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: To a round-bottom flask containing N-cyclopropyl-4-nitrobenzamide (1.0 eq.), add a mixture of ethanol and water (e.g., a 2:1 to 5:1 ratio). Add glacial acetic acid to the suspension.
-
Addition of Iron: With vigorous stirring, add iron powder (4.0 eq.) portion-wise to the reaction mixture. An exotherm may be observed.
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain this temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up and Filtration: Cool the reaction mixture to room temperature. The work-up can be challenging due to the formation of iron oxides.[8] A common procedure is to filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol or ethyl acetate.
-
Neutralization and Extraction: Combine the filtrates and concentrate under reduced pressure. Redissolve the residue in ethyl acetate and water. Neutralize the aqueous layer by the careful addition of solid sodium carbonate or a saturated solution of sodium bicarbonate until the solution is basic (pH > 8).
-
Isolation: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-cyclopropyl-4-aminobenzamide.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization if necessary.
Application Notes: A Gateway to Kinase Inhibitors
The primary utility of N-cyclopropyl-4-nitrobenzamide lies in its role as a precursor to N-cyclopropyl-4-aminobenzamide. This aniline derivative is a key pharmacophore in a number of potent and selective kinase inhibitors, particularly targeting the p38 mitogen-activated protein (MAP) kinase pathway.[1][9] The p38 MAP kinase is a crucial regulator of proinflammatory cytokine production, making it an attractive target for the treatment of inflammatory diseases.[10][11]
Case Study: AZD6703, a Clinical p38α MAP Kinase Inhibitor
A prominent example of the application of the N-cyclopropylbenzamide moiety is in the clinical candidate AZD6703.[2][12] The N-cyclopropylamide group in AZD6703 plays a significant role in the molecule's binding affinity and overall pharmacological profile. The development of such compounds highlights the importance of having efficient and scalable synthetic routes to key intermediates like N-cyclopropyl-4-nitrobenzamide.
Caption: Role of the intermediate in kinase inhibitor synthesis.
Conclusion
N-cyclopropyl-4-nitrobenzamide is a strategically important intermediate in organic synthesis, providing a direct route to the N-cyclopropyl-4-aminobenzamide scaffold. The protocols outlined in this guide offer reliable and well-established methods for the preparation and subsequent transformation of this valuable compound. Its application in the synthesis of clinically relevant molecules, such as p38 MAP kinase inhibitors, underscores its significance in the field of drug discovery and development. Researchers and scientists can leverage the information provided herein to facilitate their synthetic efforts towards novel bioactive agents.
References
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Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors. PubMed. Available at: [Link]
-
p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies. PubMed. Available at: [Link]
- The Reduction of Aromatic Nitro Compounds with Activated Iron.
-
Nitro Reduction - Iron (Fe). Common Organic Chemistry. Available at: [Link]
-
The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. PubMed. Available at: [Link]
- Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.
-
The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. ResearchGate. Available at: [Link]
-
Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]
-
Schotten–Baumann reaction. L.S.College, Muzaffarpur. Available at: [Link]
- Identification of novel anti-amoebic pharmacophores from kinase inhibitor chemotypes. Frontiers.
-
Iron Catalyzed Reduction of Nitro Compounds. ResearchGate. Available at: [Link]
-
Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct? Reddit. Available at: [Link]
-
The path of p38α MAP kinase inhibition. Universität Tübingen. Available at: [Link]
-
Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2. MDPI. Available at: [Link]
- Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Royal Society of Chemistry.
-
Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. NIH. Available at: [Link]
- P38 MAPK Inhibitor I BIRB 796. opnMe.
- Chemoselective nitro reduction and hydroamination using a single iron c
-
Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR. NIH. Available at: [Link]
-
Novel method for the synthesis of lenvatinib using 4-nitrophenyl cyclopropylcarbamate and their pharmaceutical salts. Chemical Papers. Available at: [Link]
- Continuous reduction process. Google Patents.
-
Synthesis development of a naphthyridinone p38 kinase inhibitor. PubMed. Available at: [Link]
-
4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central. Available at: [Link]
- New inhibitors of p38 mitogen-activated protein kinase: Repurposing of existing drugs with deep learning. ChemRxiv.
-
4-Nitrobenzamide | C7H6N2O3. PubChem. Available at: [Link]
- Schotten-Baumann Reaction. Name Reactions in Organic Synthesis.
-
Schotten Baumann Reaction. BYJU'S. Available at: [Link]
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Application Notes and Protocols for the Laboratory Preparation of N-cyclopropyl-4-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the laboratory synthesis of N-cyclopropyl-4-nitrobenzamide, a valuable building block in medicinal chemistry and drug discovery. The protocols and methodologies detailed herein are designed to ensure a high-yield, reproducible, and safe synthesis, supported by a thorough understanding of the underlying chemical principles.
Introduction: The Significance of the Cyclopropyl Moiety in Drug Design
The cyclopropyl group is a highly sought-after motif in modern medicinal chemistry. Its unique stereoelectronic properties, including a high degree of s-character in its C-H bonds and a bent bond character resembling that of a double bond, impart significant conformational rigidity and can favorably modulate the physicochemical and pharmacological properties of a molecule. The incorporation of a cyclopropylamido group, as in N-cyclopropyl-4-nitrobenzamide, can enhance metabolic stability, improve binding affinity to biological targets, and fine-tune solubility and lipophilicity. The nitro group on the benzoyl moiety serves as a versatile handle for further chemical transformations, such as reduction to an amine, enabling the exploration of a wider chemical space in drug development programs.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of the target compound and its precursors is fundamental to a successful and safe synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| N-cyclopropyl-4-nitrobenzamide | C₁₀H₁₀N₂O₃ | 206.20[1][2] | 88229-21-4[1][2] |
| 4-Nitrobenzoyl chloride | C₇H₄ClNO₃ | 185.56 | 122-04-3 |
| Cyclopropylamine | C₃H₇N | 57.09 | 765-30-0 |
Synthetic Strategy: The Schotten-Baumann Reaction
The most direct and efficient route for the preparation of N-cyclopropyl-4-nitrobenzamide is the Schotten-Baumann reaction. This robust and widely used method involves the acylation of an amine with an acyl chloride in the presence of a base.[3] In this specific application, cyclopropylamine is acylated by 4-nitrobenzoyl chloride.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of cyclopropylamine attacks the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride, leading to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion and, after deprotonation by the base, yields the stable amide product, N-cyclopropyl-4-nitrobenzamide.
Visualizing the Reaction Workflow
Caption: Workflow for the synthesis of N-cyclopropyl-4-nitrobenzamide.
Experimental Protocols
Part 1: Preparation of the Starting Material - 4-Nitrobenzoyl Chloride
While commercially available, 4-nitrobenzoyl chloride can be readily synthesized in the laboratory from 4-nitrobenzoic acid.
Materials:
-
4-Nitrobenzoic acid
-
Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Protocol (using Thionyl Chloride):
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a gas trap to neutralize the evolving HCl and SO₂ gases.
-
To the flask, add 4-nitrobenzoic acid and an excess of thionyl chloride (approximately 2-3 molar equivalents).
-
Gently heat the mixture to reflux. The reaction is typically complete when the evolution of gases ceases (usually within 1-3 hours).[4][5]
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.[4][5]
-
The crude 4-nitrobenzoyl chloride can be purified by vacuum distillation or recrystallization from a suitable solvent like carbon tetrachloride or ligroin.[5]
Part 2: Synthesis of N-cyclopropyl-4-nitrobenzamide
This protocol is adapted from established procedures for similar amide bond formations.[3]
Materials:
-
4-Nitrobenzoyl chloride
-
Cyclopropylamine
-
Triethylamine (Et₃N) or other suitable base
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Amine and Base: In a separate flask, prepare a solution of cyclopropylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Reaction: Cool the solution of 4-nitrobenzoyl chloride to 0 °C using an ice bath. Slowly add the cyclopropylamine/triethylamine solution dropwise to the stirred 4-nitrobenzoyl chloride solution over a period of 15-30 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (4-nitrobenzoyl chloride) is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent.
-
-
Isolation and Purification:
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude N-cyclopropyl-4-nitrobenzamide by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield a crystalline solid.
-
Safety Precautions
-
4-Nitrobenzoyl chloride: Corrosive and moisture-sensitive. Causes severe skin and eye burns. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Cyclopropylamine: Flammable liquid and corrosive. Causes severe skin and eye damage. Harmful if swallowed or inhaled. Work in a well-ventilated fume hood and wear appropriate PPE.
-
Triethylamine: Flammable liquid and corrosive. Causes severe skin and eye burns. Harmful if swallowed or inhaled. Handle with care in a fume hood.
-
Dichloromethane: Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.
Characterization of N-cyclopropyl-4-nitrobenzamide
Thorough characterization of the final product is essential to confirm its identity and purity.
Expected Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-nitrophenyl group, the methine proton of the cyclopropyl ring, and the methylene protons of the cyclopropyl ring. The aromatic protons will likely appear as two doublets in the downfield region (around 7.8-8.3 ppm). The NH proton will appear as a broad singlet. The cyclopropyl protons will be in the upfield region, with the methine proton appearing as a multiplet and the methylene protons as complex multiplets.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for the carbonyl carbon (around 165 ppm), the aromatic carbons (in the 120-150 ppm region), and the carbons of the cyclopropyl ring (in the upfield region, typically below 30 ppm).
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C=O stretching of the amide group (around 1640-1680 cm⁻¹), an N-H stretching band (around 3300 cm⁻¹), and characteristic peaks for the nitro group (around 1520 and 1350 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) at m/z = 206.20, corresponding to the molecular weight of N-cyclopropyl-4-nitrobenzamide. Fragmentation patterns may include the loss of the cyclopropyl group and cleavage of the amide bond.
Conclusion
The synthesis of N-cyclopropyl-4-nitrobenzamide via the Schotten-Baumann reaction is a reliable and efficient method for accessing this important building block. By following the detailed protocols and safety precautions outlined in this guide, researchers can confidently prepare high-purity material for their drug discovery and development endeavors. The principles and techniques described are broadly applicable to the synthesis of other N-substituted benzamides, making this a valuable resource for synthetic and medicinal chemists.
References
-
CP Lab Safety. N-Cyclopropyl-4-nitrobenzamide, min 98%, 25 grams. [Link]
-
MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. [Link]
-
Organic Syntheses. p-NITROBENZOYL CHLORIDE. [Link]
-
Organic Syntheses. m-NITROBENZAZIDE. [Link]
-
PubChem. N-cyclopropyl-4-methyl-3-nitrobenzamide. [Link]
-
PubChem. N-Cyclopropyl 4-bromo-3-nitrobenzamide. [Link]
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PubChem. 4-Nitrobenzamide. [Link]
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The Royal Society of Chemistry. Supplementary Information. [Link]
-
International Journal of Pharmacy and Biological Sciences. Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. [Link]
- Google Patents. Method for production of 4-nitrobenzamide.
-
The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]
-
NIST WebBook. Benzamide, 4-nitro-. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
ResearchGate. Figure S41. FTIR spectrum of N-benzylbenzamide (7). [Link]
-
NIST WebBook. 4'-Nitrobenzanilide. [Link]
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NIST WebBook. Benzamide. [Link]
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BMRB. bmse000668 Benzamide. [Link]
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ResearchGate. 13 C NMR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be). [Link]
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ResearchGate. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
Sources
Application Notes and Protocols: Investigating N-cyclopropyl-4-nitrobenzamide as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-cyclopropyl-4-nitrobenzamide is a synthetic compound featuring two key structural motifs with well-documented roles in medicinal chemistry: the cyclopropylamine and the nitrobenzamide moieties. The cyclopropyl group is a known pharmacophore in several enzyme inhibitors, prized for its ability to confer metabolic stability and participate in mechanism-based inhibition.[1][2] Concurrently, nitro-containing aromatic compounds exhibit a wide spectrum of biological activities, often acting as prodrugs or modulating enzyme function through specific electronic and steric interactions.[3][4] This document provides a comprehensive guide for the initial investigation of N-cyclopropyl-4-nitrobenzamide as a novel enzyme inhibitor. It outlines a strategic approach to target selection, detailed protocols for preliminary screening, IC50 determination, and mechanism of action studies, and guidance on data interpretation.
Introduction: Rationale for Investigation
The rational design of enzyme inhibitors is a cornerstone of modern drug discovery. The chemical architecture of N-cyclopropyl-4-nitrobenzamide (Figure 1) presents a compelling case for its evaluation as a potential enzyme inhibitor.
-
The Cyclopropylamine Moiety: This functional group is integral to the activity of several clinically significant drugs. Its presence in tranylcypromine, for example, is responsible for the irreversible inhibition of monoamine oxidases (MAO) and lysine-specific demethylase 1 (LSD1).[2] The strained three-membered ring of the cyclopropyl group can participate in covalent bond formation with enzyme cofactors or active site residues upon enzymatic processing.[2] Furthermore, the rigidity of the cyclopropyl ring can favorably influence binding affinity by reducing the entropic penalty of binding.[5] In compounds like the antibiotic ciprofloxacin, the cyclopropyl group enhances the targeting of bacterial DNA gyrase and topoisomerase IV.[6]
-
The Nitrobenzamide Moiety: The nitro group is a strong electron-withdrawing group that can significantly influence the electronic properties of the benzamide scaffold, potentially enhancing interactions with enzyme active sites.[4] Nitroaromatic compounds are known to undergo bioreductive activation in biological systems, a mechanism that can lead to therapeutic effects.[3][7][8] Derivatives of benzamidine, which is structurally related to benzamide, are established competitive inhibitors of serine proteases like trypsin.[9] Furthermore, various nitrobenzamide derivatives have been explored as inhibitors for a range of enzymes, including phosphodiesterases and angiotensin-converting enzyme (ACE).[10][11]
Given these precedents, N-cyclopropyl-4-nitrobenzamide is a promising candidate for inhibiting enzymes, particularly those susceptible to mechanism-based inactivation by cyclopropylamines or those that recognize benzamide-like structures.
Figure 1: Chemical Structure of N-cyclopropyl-4-nitrobenzamide Molecular Formula: C10H10N2O3 Molecular Weight: 206.2 g/mol [12][13]
Proposed Investigational Workflow
A systematic approach is crucial for characterizing the inhibitory potential of a novel compound. The following workflow (Figure 2) is recommended for a comprehensive initial investigation of N-cyclopropyl-4-nitrobenzamide.
Figure 2: A structured workflow for the characterization of N-cyclopropyl-4-nitrobenzamide as a potential enzyme inhibitor.
Experimental Protocols
The following protocols are provided as templates and should be optimized for the specific enzyme and detection method used.
General Preparations
-
Compound Stock Solution: Prepare a 10 mM stock solution of N-cyclopropyl-4-nitrobenzamide (CAS 88229-21-4) in 100% DMSO. Store at -20°C. Subsequent dilutions should be made in the appropriate assay buffer, ensuring the final DMSO concentration in the assay does not exceed 1% (v/v) to avoid effects on enzyme activity.
-
Enzyme and Substrate Solutions: Prepare enzyme and substrate solutions in the recommended assay buffer immediately before use. The optimal concentrations will need to be determined empirically but should be based on the enzyme's kinetic parameters (e.g., Km).[14] For initial IC50 experiments, a substrate concentration at or below the Km value is recommended to effectively identify competitive inhibitors.[14][15]
Protocol 1: IC50 Determination for Monoamine Oxidase A (MAO-A)
This protocol is based on a common fluorometric assay that measures the production of hydrogen peroxide, a byproduct of monoamine oxidation.
Materials:
-
Recombinant human MAO-A
-
N-cyclopropyl-4-nitrobenzamide
-
MAO-A substrate (e.g., p-tyramine)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or similar H₂O₂ probe)
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
96-well black, flat-bottom microplate
-
Plate reader with fluorescence capabilities (Excitation ~530-560 nm, Emission ~590 nm)
Procedure:
-
Serial Dilution: Prepare a serial dilution of N-cyclopropyl-4-nitrobenzamide in assay buffer. A typical 10-point, 3-fold dilution series starting from 100 µM final concentration is recommended. Also, prepare a "no inhibitor" control (buffer + DMSO) and a "no enzyme" control.
-
Reaction Mixture Preparation: In each well of the microplate, add the following in order:
-
50 µL of Assay Buffer
-
10 µL of N-cyclopropyl-4-nitrobenzamide dilution (or control)
-
20 µL of a solution containing HRP and Amplex® Red in assay buffer.
-
10 µL of MAO-A enzyme solution.
-
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10 minutes. This step allows the inhibitor to bind to the enzyme before the reaction starts.
-
Reaction Initiation: Add 10 µL of the MAO-A substrate (p-tyramine) to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the reader and measure the fluorescence intensity every minute for 30 minutes at 37°C.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each concentration by determining the slope of the linear portion of the fluorescence vs. time curve.
-
Normalize the rates relative to the "no inhibitor" control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[14]
-
| Parameter | Description | Example Value |
| Enzyme Concentration | Final concentration of MAO-A in the assay. | 5-10 µg/mL |
| Substrate Concentration | Final concentration of p-tyramine (at or near Km). | 200 µM |
| Inhibitor Concentration Range | Final concentrations of N-cyclopropyl-4-nitrobenzamide. | 0.01 µM - 100 µM |
| Final Volume | Total reaction volume per well. | 100 µL |
Protocol 2: Mechanism of Action (MOA) Studies for a Serine Protease (e.g., Trypsin)
This protocol determines the mode of inhibition (e.g., competitive, non-competitive) by measuring enzyme kinetics at various substrate and inhibitor concentrations.
Materials:
-
Trypsin
-
Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BAPNA)
-
N-cyclopropyl-4-nitrobenzamide
-
Assay Buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0)
-
96-well clear, flat-bottom microplate
-
Spectrophotometer plate reader (405 nm)
Procedure:
-
Assay Setup: Prepare a matrix of reactions in the microplate. The matrix should include several fixed concentrations of N-cyclopropyl-4-nitrobenzamide (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50) and a range of substrate concentrations (e.g., 0.25 x Km to 5 x Km).
-
Reagent Addition:
-
To each well, add assay buffer.
-
Add the specified volume of inhibitor or DMSO control.
-
Add the trypsin solution and mix. Pre-incubate for 10 minutes at 25°C.
-
-
Reaction Initiation: Add the BAPNA substrate solution to each well to start the reactions.
-
Kinetic Measurement: Immediately measure the absorbance at 405 nm every 30 seconds for 15 minutes.
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each combination of substrate and inhibitor concentrations from the linear phase of the absorbance vs. time plot.
-
Generate a Michaelis-Menten plot (V₀ vs. [Substrate]) for each inhibitor concentration.
-
Create a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]). Analyze the changes in Vmax (y-intercept) and Km (x-intercept) to determine the mechanism of inhibition (Figure 3).[15]
-
Figure 3: Decision workflow for determining the mechanism of inhibition using Lineweaver-Burk plots.
Potential Challenges and Self-Validation
-
Compound Solubility: N-cyclopropyl-4-nitrobenzamide may have limited aqueous solubility. Visually inspect solutions for precipitation. If solubility is an issue, consider using co-solvents, but validate their effect on enzyme activity.
-
Assay Interference: Nitroaromatic compounds can sometimes interfere with certain assay formats (e.g., by absorbing light at the detection wavelength). Always run controls without the enzyme to check for compound-specific background signals.
-
Irreversible Inhibition: The cyclopropylamine moiety suggests the possibility of time-dependent, irreversible inhibition.[2] If initial rates decrease over time, or if pre-incubation time with the enzyme significantly lowers the IC50, this may indicate irreversible binding. Conduct dialysis or jump-dilution experiments to confirm irreversibility.
Conclusion
N-cyclopropyl-4-nitrobenzamide represents a molecule of significant interest for enzyme inhibition studies due to the convergence of two pharmacologically relevant motifs. The cyclopropylamine group offers the potential for potent, and possibly irreversible, inhibition of oxidoreductases, while the nitrobenzamide core provides a scaffold for targeting hydrolases and other enzyme classes. The protocols and workflow detailed in this guide provide a robust framework for the initial characterization of this compound's inhibitory profile, paving the way for further investigation and potential development in therapeutic applications.
References
-
Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Cyclopropylamine in Advanced Pharmaceutical Synthesis. [Link]
-
Ataman Kimya. CYCLOPROPYLAMINE. [Link]
-
SvedbergOpen. The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link]
-
Wikipedia. Nitroglycerin. [Link]
-
ACS Publications. Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. [Link]
-
ACS Publications. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]
-
Wikipedia. Enzyme assay. [Link]
-
ResearchGate. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]
-
NIH - NCBI Bookshelf. Basics of Enzymatic Assays for HTS - Assay Guidance Manual. [Link]
-
PubMed. Nitro-Group-Containing Drugs. [Link]
-
NIH - NCBI Bookshelf. Mechanism of Action Assays for Enzymes - Assay Guidance Manual. [Link]
-
BioAssay Systems. Enzyme Inhibitor Screening Services. [Link]
-
PMC. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]
-
PubMed. Inhibition of Batroxobin, a Serine Proteinase From Bothrops Snake Venom, by Derivatives of Benzamidine. [Link]
-
ResearchGate. 6-Nitrobenzimidazole derivatives: Potential phosphodiesterase inhibitors: Synthesis and structure–activity relationship. [Link]
-
ResearchGate. Angiotensin Converting Enzyme Inhibition and Antioxidant Activities of Benzamide Appended Thiadiazole Derivatives. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. svedbergopen.com [svedbergopen.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nitro-Group-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. CAS 88229-21-4 | N-Cyclopropyl-4-nitrobenzamide - Synblock [synblock.com]
- 13. CAS 88229-21-4 | N-Cyclopropyl-4-nitrobenzamide - Synblock [synblock.com]
- 14. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
N-Cyclopropyl-4-nitrobenzamide Reaction Optimization: A Technical Support Guide
Welcome to the technical support center for the synthesis of N-cyclopropyl-4-nitrobenzamide. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, practical solutions to common challenges encountered during this amide coupling reaction. Drawing from established chemical principles and field experience, this document aims to empower you to optimize your reaction for yield, purity, and scalability.
I. Reaction Overview & Mechanism
The synthesis of N-cyclopropyl-4-nitrobenzamide is typically achieved via a nucleophilic acyl substitution reaction, specifically an amidation. The most common and efficient laboratory-scale method involves the reaction of 4-nitrobenzoyl chloride with cyclopropylamine. This is a variation of the well-known Schotten-Baumann reaction.[1]
The reaction proceeds as follows:
-
Activation: 4-Nitrobenzoic acid is often converted to the more reactive 4-nitrobenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[2][3]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of cyclopropylamine attacks the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride.
-
Tetrahedral Intermediate: A tetrahedral intermediate is formed.
-
Proton Transfer & Elimination: A base, typically a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIEA), deprotonates the nitrogen, and the chloride ion is eliminated, reforming the carbonyl double bond and yielding the final amide product, N-cyclopropyl-4-nitrobenzamide.[1][2] The base is crucial to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[1]
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of N-cyclopropyl-4-nitrobenzamide.
Problem 1: Low or No Product Yield
Question: I've set up my reaction between 4-nitrobenzoyl chloride and cyclopropylamine, but after the recommended reaction time, TLC analysis shows mostly unreacted starting materials and my final yield is very low. What could be the issue?
Answer: Low yields in this amidation can stem from several factors. Let's break down the potential causes and solutions:
-
Inactive 4-Nitrobenzoyl Chloride: The acyl chloride is highly susceptible to hydrolysis.[3] If it has been exposed to atmospheric moisture, it may have reverted to 4-nitrobenzoic acid, which is unreactive under these conditions.
-
Solution:
-
Use freshly prepared or recently purchased 4-nitrobenzoyl chloride.
-
If preparing it in-house from 4-nitrobenzoic acid and a chlorinating agent (e.g., SOCl₂), ensure the reaction goes to completion and the excess chlorinating agent is thoroughly removed under vacuum.[2]
-
Always handle 4-nitrobenzoyl chloride under anhydrous conditions (e.g., in a glovebox or under an inert atmosphere).
-
-
-
Insufficient or Inappropriate Base: The base is critical for scavenging the HCl produced.[1] If the base is not present in at least a stoichiometric amount, the cyclopropylamine will be protonated, forming its non-nucleophilic ammonium salt.
-
Solution:
-
Use at least 1.1 to 1.5 equivalents of a suitable non-nucleophilic tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIEA).[2]
-
Ensure the base is dry and of high purity.
-
-
-
Reaction Temperature Too Low: While the reaction is typically exothermic, very low temperatures can slow down the reaction rate significantly.
-
Solution:
-
Start the reaction at 0 °C to control the initial exotherm and then allow it to warm to room temperature to ensure completion.[1] Gentle heating (40-50 °C) can be employed if the reaction is sluggish, but this may increase side reactions.
-
-
-
Poor Solvent Choice: The solvent must be aprotic and capable of dissolving both reactants.
-
Solution:
-
Dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are generally good choices.[2] Ensure the solvent is anhydrous.
-
-
Problem 2: Presence of a Significant Amount of 4-Nitrobenzoic Acid Impurity
Question: My final product is contaminated with a significant amount of 4-nitrobenzoic acid, which is making purification difficult. How can I prevent its formation and remove it?
Answer: The presence of 4-nitrobenzoic acid is a clear indication of hydrolysis of your starting material, 4-nitrobenzoyl chloride.[3]
-
Prevention:
-
Strict Anhydrous Conditions: This is the most critical factor. Dry your glassware thoroughly in an oven before use. Use anhydrous solvents. Handle all reagents under an inert atmosphere (nitrogen or argon).
-
Order of Addition: Add the 4-nitrobenzoyl chloride solution dropwise to a solution of cyclopropylamine and the base. This ensures that the nucleophile is always in excess relative to the electrophile, promoting the desired reaction over hydrolysis.
-
-
Removal during Workup:
-
Aqueous Base Wash: After the reaction is complete, quench the reaction mixture with water and extract with an organic solvent like ethyl acetate or DCM. Wash the organic layer with a mild aqueous base solution, such as 1M sodium bicarbonate (NaHCO₃) or 1M sodium carbonate (Na₂CO₃). The 4-nitrobenzoic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer and will be removed.
-
Caution: Be aware that your product, N-cyclopropyl-4-nitrobenzamide, also has an amide N-H proton. While significantly less acidic than a carboxylic acid, overly harsh basic conditions could potentially lead to hydrolysis of the amide product, although this is less likely with a bicarbonate wash.
-
Problem 3: Formation of a Disubstituted Urea Byproduct
Question: I've noticed an unknown byproduct in my reaction mixture. Based on its mass spectrum, I suspect it might be a urea derivative. How is this possible and how can I avoid it?
Answer: The formation of a urea byproduct, specifically N,N'-dicyclopropylurea, can occur if your cyclopropylamine starting material is contaminated with or degrades to form isocyanate, which can then react with another molecule of cyclopropylamine. While less common, it's a possibility, especially with older or impure batches of the amine.
Another potential source of urea formation is the use of certain coupling reagents if you are starting from 4-nitrobenzoic acid directly. For example, carbodiimide reagents like DCC or EDC can lead to the formation of urea byproducts.[1]
-
Prevention:
-
High-Purity Reagents: Use high-purity cyclopropylamine from a reputable supplier.
-
Appropriate Synthetic Route: When starting from 4-nitrobenzoic acid, the acyl chloride route is generally cleaner and avoids the use of coupling reagents that can introduce urea impurities. If using a coupling reagent is necessary, choose one that minimizes urea byproduct formation, such as HATU.[4]
-
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
A1: The choice of solvent can influence reaction rate and workup.
| Solvent | Advantages | Disadvantages |
| Dichloromethane (DCM) | Excellent solubility for starting materials, easy to remove post-reaction. | Lower boiling point, may require cooling for highly exothermic reactions. |
| Tetrahydrofuran (THF) | Good dissolving power, higher boiling point than DCM. | Can form peroxides upon storage, must be tested and/or freshly distilled. |
| N,N-Dimethylformamide (DMF) | High boiling point, excellent solvent for polar compounds. Can accelerate reaction rates. | Difficult to remove completely, can complicate workup and purification. |
For most lab-scale preparations, DCM is a reliable and convenient choice.
Q2: How should I monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is the most effective way to monitor the reaction.[3]
-
Procedure:
-
Prepare a TLC plate with a suitable mobile phase (e.g., 30-50% ethyl acetate in hexanes).
-
Spot the plate with your starting materials (4-nitrobenzoyl chloride and cyclopropylamine) and the reaction mixture at different time points.
-
The reaction is complete when the limiting reagent (usually the 4-nitrobenzoyl chloride) is no longer visible on the TLC plate.
-
Q3: What is the best method for purifying the final product?
A3:
-
Recrystallization: This is often the most effective method for obtaining high-purity N-cyclopropyl-4-nitrobenzamide.[3] Ethanol or a mixture of ethyl acetate and hexanes are commonly used solvent systems.
-
Column Chromatography: If recrystallization is ineffective or if there are closely related impurities, silica gel column chromatography can be used. A gradient of ethyl acetate in hexanes is a typical eluent system.
Q4: Can I perform this reaction starting directly from 4-nitrobenzoic acid?
A4: Yes, this is a common alternative to the acyl chloride method. It involves the use of a coupling reagent to activate the carboxylic acid.[1]
| Coupling Reagent | Advantages | Disadvantages |
| DCC/EDC | Readily available and effective. | Can form urea byproducts that are difficult to remove. |
| HATU/HBTU | High yields, fast reaction times, fewer side reactions.[4] | More expensive than carbodiimides. |
Q5: What are the key safety considerations for this reaction?
A5:
-
4-Nitrobenzoyl Chloride: Corrosive and lachrymatory. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. It reacts violently with water.
-
Cyclopropylamine: Flammable and corrosive. Handle in a fume hood.
-
Thionyl Chloride/Oxalyl Chloride: Highly corrosive and toxic. Must be handled in a fume hood with extreme care.
-
Solvents: DCM is a suspected carcinogen. All organic solvents should be handled in a well-ventilated area.
IV. Experimental Protocols & Visualizations
Protocol 1: Synthesis of N-cyclopropyl-4-nitrobenzamide via Acyl Chloride
-
To a solution of cyclopropylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add a solution of 4-nitrobenzoyl chloride (1.0 eq) in anhydrous DCM dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1M HCl, 1M NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol.
Diagrams
Reaction Workflow:
Caption: Workflow for the synthesis of N-cyclopropyl-4-nitrobenzamide.
Troubleshooting Logic:
Caption: Decision tree for troubleshooting common reaction issues.
V. References
-
Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling) - Common Conditions. Retrieved from [Link]
-
PubChem. (n.d.). N-Cyclopropyl 4-bromo-3-nitrobenzamide. Retrieved from [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of N-cyclopropyl-4-nitrobenzamide
Welcome to the technical support center for the synthesis of N-cyclopropyl-4-nitrobenzamide. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during this specific amide synthesis. Our focus is on providing practical, experience-driven solutions grounded in established chemical principles.
Introduction to the Synthesis
The synthesis of N-cyclopropyl-4-nitrobenzamide is most commonly achieved via a nucleophilic acyl substitution, specifically the Schotten-Baumann reaction.[1][2] This method involves the reaction of 4-nitrobenzoyl chloride with cyclopropylamine. A base is a critical component of this reaction, serving to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction.[3]
While the reaction is generally robust, its success is contingent on careful control of reaction conditions to mitigate potential side reactions and maximize yield and purity. This guide will address the most frequent issues encountered in the laboratory.
Visualizing the Core Reaction
Caption: General overview of the Schotten-Baumann reaction for N-cyclopropyl-4-nitrobenzamide synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific experimental challenges.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield, or I have only recovered my starting materials. What are the likely causes?
Answer: Low or no yield is one of the most common issues in amide synthesis. The root cause often lies in one of the following areas:
-
Hydrolysis of 4-Nitrobenzoyl Chloride: 4-nitrobenzoyl chloride is highly reactive and susceptible to hydrolysis by moisture, converting it to the unreactive 4-nitrobenzoic acid. This is a primary cause of low yield.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents. Handle 4-nitrobenzoyl chloride in a dry environment (e.g., under a nitrogen or argon atmosphere, or in a glove box).
-
-
Inactivation of Cyclopropylamine: The HCl generated during the reaction will react with the basic cyclopropylamine to form cyclopropylammonium chloride. This salt is not nucleophilic and will not react with the acyl chloride.
-
Volatility of Cyclopropylamine: Cyclopropylamine is a volatile liquid with a boiling point of approximately 49-50°C.[4] If the reaction is run at elevated temperatures or in an open system, significant loss of this reactant can occur.
-
Solution: Perform the reaction at a controlled, low temperature (e.g., 0°C to room temperature). Ensure the reaction is conducted in a sealed or well-condensed system to prevent the evaporation of cyclopropylamine.
-
-
Insufficient Reaction Time or Temperature: While high temperatures can be problematic, a reaction that is too cold or not allowed to run for a sufficient duration may not proceed to completion.
-
Solution: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). This will allow you to determine the optimal reaction time and confirm the consumption of the starting materials.
-
Issue 2: Presence of a Water-Soluble Impurity in the Final Product
Question: After workup, my crude product is an oil or a sticky solid, and I suspect it is impure. What could the impurity be?
Answer: A common impurity that can cause the product to appear oily or have a depressed melting point is the unreacted starting material or, more likely, 4-nitrobenzoic acid, the hydrolysis product of 4-nitrobenzoyl chloride.
-
Identification: 4-nitrobenzoic acid is acidic and will be soluble in an aqueous basic solution.
-
Solution: During the aqueous workup, wash the organic layer with a dilute basic solution (e.g., 5% aqueous sodium bicarbonate or sodium carbonate). This will extract the acidic 4-nitrobenzoic acid into the aqueous phase, leaving the desired amide product in the organic layer. Follow this with a wash with brine to remove residual aqueous base.
Issue 3: Formation of an Unknown, High Molecular Weight Byproduct
Question: I have isolated a byproduct with a higher molecular weight than my desired product. What could this be?
Answer: While less common for primary amines, the formation of a diacylated amine (N,N-bis(4-nitrobenzoyl)cyclopropylamine) is a possibility, especially if there are localized high concentrations of the acyl chloride.
-
Mitigation: This can be minimized by controlling the stoichiometry and the rate of addition. Use a slight excess (e.g., 1.1 equivalents) of cyclopropylamine relative to the 4-nitrobenzoyl chloride. Additionally, add the 4-nitrobenzoyl chloride solution slowly and dropwise to the solution of cyclopropylamine with vigorous stirring. This ensures that the acyl chloride reacts with the more abundant primary amine before it can react with the newly formed amide.
Experimental Protocols
Below are detailed, step-by-step methodologies for the synthesis and purification of N-cyclopropyl-4-nitrobenzamide.
Synthesis of N-cyclopropyl-4-nitrobenzamide (Schotten-Baumann Conditions)
This protocol is adapted from a general procedure for the synthesis of similar benzamides.[5]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve cyclopropylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Acyl Chloride: Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the 4-nitrobenzoyl chloride solution dropwise to the cooled amine solution over 20-30 minutes with vigorous stirring.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by TLC until the 4-nitrobenzoyl chloride is consumed.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ solution (to remove any 4-nitrobenzoic acid), and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification by Recrystallization
-
Solvent Selection: A suitable solvent system for the recrystallization of benzamide derivatives is often a polar protic solvent, such as ethanol, or a mixed solvent system like ethanol/water.[7]
-
Procedure:
-
Dissolve the crude N-cyclopropyl-4-nitrobenzamide in a minimal amount of hot ethanol.
-
If the product is highly soluble, add hot water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
Data Presentation
| Parameter | Value | Reference/Comment |
| Molecular Formula | C₁₀H₁₀N₂O₃ | [8] |
| Molecular Weight | 206.20 g/mol | [8] |
| Typical Reactant Stoichiometry | ||
| 4-Nitrobenzoyl Chloride | 1.0 eq | Limiting Reagent |
| Cyclopropylamine | 1.1 - 1.2 eq | Slight excess to ensure full conversion |
| Base (e.g., Triethylamine) | 1.2 - 1.5 eq | To neutralize HCl byproduct |
| Expected Yield | >85% | Based on similar syntheses.[9] |
| Appearance | White to pale yellow solid | |
| Storage | Store in a cool, dry, sealed place | [8] |
Troubleshooting Workflow
Caption: A decision tree to guide troubleshooting efforts in the synthesis of N-cyclopropyl-4-nitrobenzamide.
Analytical Characterization
To confirm the identity and purity of the synthesized N-cyclopropyl-4-nitrobenzamide, a combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure. The proton NMR should show characteristic signals for the cyclopropyl protons, the aromatic protons, and the amide N-H proton.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the amide C=O stretch (typically around 1640-1680 cm⁻¹) and the N-H stretch (around 3200-3400 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for assessing the purity of the final product.
References
-
Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. J Pharma Reports, 08:230. [Link]
-
De Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1037-1041. [Link]
-
CP Lab Safety. (n.d.). N-Cyclopropyl-4-nitrobenzamide, min 98%, 25 grams. Retrieved from [Link]
-
CP Lab Safety. (n.d.). N-Cyclopropyl-4-nitrobenzamide, 98% Purity, C10H10N2O3, 25 grams. Retrieved from [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
Gouverneur, V., et al. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link]
-
Lokey Lab Protocols - Wikidot. (2017). Schotten-Baumann Reaction. Retrieved from [Link]
-
BYJU'S. (2019). Schotten Baumann Reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Schotten-Baumann Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-NITROBENZAZIDE. Retrieved from [Link]
-
MDPI. (2023). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved from [Link]
-
De Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1037-1041. [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide.... Retrieved from [Link]
-
PubChem. (n.d.). N-cyclopropyl-4-[6-(2-hydroxyphenoxy)-4-(3,3,3-trifluoropropylamino)benzimidazol-1-yl]-2-methylbenzamide. Retrieved from [Link]
-
De Gruyter. (2023). Crystal structure of N-cyclopropyl-3-hydroxy-4-methoxybenzamide, C11H13NO3. Zeitschrift für Kristallographie - New Crystal Structures, 238(6), 1081-1083. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. longdom.org [longdom.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CAS 88229-21-4 | N-Cyclopropyl-4-nitrobenzamide - Synblock [synblock.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of N-cyclopropyl-4-nitrobenzamide
Welcome to the technical support center for the purification of N-cyclopropyl-4-nitrobenzamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth, experience-driven advice through troubleshooting guides and FAQs to help you overcome common challenges and achieve high purity for your downstream applications.
Frequently Asked Questions (FAQs)
This section addresses preliminary questions you might have before beginning the purification process.
Q1: What are the likely impurities in my crude N-cyclopropyl-4-nitrobenzamide sample?
The impurity profile of your crude product is intrinsically linked to its synthetic route. A common synthesis involves the acylation of cyclopropylamine with 4-nitrobenzoyl chloride (or 4-nitrobenzoic acid activated with a coupling agent). Therefore, potential impurities include:
-
Unreacted Starting Materials: Residual 4-nitrobenzoic acid, 4-nitrobenzoyl chloride, or cyclopropylamine.
-
Hydrolysis Products: The primary impurity is often 4-nitrobenzoic acid, formed from the hydrolysis of the reactive 4-nitrobenzoyl chloride starting material or, to a lesser extent, the amide product under harsh conditions.[1]
-
Side-Reaction Products: Depending on the reaction conditions, minor byproducts could form, although the primary reaction is typically robust.
-
Residual Solvents and Reagents: Solvents used in the reaction (e.g., DMF, CH2Cl2) and reagents like coupling agents or bases (e.g., triethylamine, DIPEA) may persist.
Q2: What are the most effective laboratory-scale purification techniques for N-cyclopropyl-4-nitrobenzamide?
For this class of compounds, the two most reliable and widely used purification methods are recrystallization and flash column chromatography .
-
Recrystallization is highly effective for removing minor impurities and is excellent for obtaining crystalline, high-purity material, provided a suitable solvent is found. It is often the preferred method for final purification on a larger scale.[1]
-
Flash Column Chromatography is invaluable for separating the target compound from impurities with significantly different polarities, such as unreacted starting materials or byproducts. It is particularly useful when recrystallization fails or when the impurity profile is complex.[2][3]
Q3: How can I reliably assess the purity of my N-cyclopropyl-4-nitrobenzamide after purification?
A multi-faceted approach is recommended to confirm purity:
-
Thin-Layer Chromatography (TLC): An essential first-pass technique to quickly check for the presence of impurities and to monitor the progress of column chromatography. A single spot in multiple solvent systems is a good indicator of purity.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range. Impurities typically depress and broaden the melting point range. The melting point of the related compound 4-nitrobenzamide is approximately 199-201°C (394-399°F), which can serve as a reference point.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the definitive method for confirming the structural integrity of your compound and identifying any organic impurities. Integration of the ¹H NMR spectrum can provide a quantitative measure of purity against a known standard.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity, often expressed as a percentage of the total peak area. It is highly sensitive for detecting trace impurities.
Q4: What are the general solubility characteristics of N-cyclopropyl-4-nitrobenzamide?
While specific solubility data is not extensively published, we can infer its properties from its structure and related benzamides. The molecule has both polar (amide and nitro groups) and non-polar (aromatic ring, cyclopropyl group) regions.[5]
-
Good Solubility: Expected in polar aprotic solvents like acetone, ethyl acetate, and dichloromethane (DCM).
-
Moderate Solubility: Expected in polar protic solvents like ethanol and methanol, with solubility increasing upon heating, making these good candidates for recrystallization.[6][7]
-
Poor Solubility: Likely insoluble or sparingly soluble in non-polar solvents like hexanes and petroleum ether, and in water.[5]
Troubleshooting Guide: Common Purification Issues
This section provides solutions to specific problems you may encounter during your experiments.
Recrystallization Issues
Q5: My compound "oiled out" during cooling instead of forming crystals. What happened and how can I fix it?
Cause: Oiling out occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase (the "oil") before the solution reaches its crystallization temperature. This is common when the solution is too concentrated or cools too quickly.
Solution:
-
Re-heat the Solution: Warm the mixture until the oil redissolves completely, forming a clear solution.
-
Add More Solvent: Add a small amount of additional hot solvent to slightly decrease the concentration.
-
Slow Cooling: This is critical. Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool to room temperature) to ensure a very slow cooling rate. This gives the molecules time to orient themselves into a crystal lattice.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.
Q6: I performed a recrystallization, but my yield is very low. What are the likely causes?
Cause: Low yield is a common issue that can stem from several factors during the recrystallization process.
Troubleshooting Steps:
| Potential Cause | Explanation & Solution |
| Using Too Much Solvent | This is the most frequent cause. If the solution is not saturated at high temperature, a large amount of product will remain dissolved even after cooling. Solution: Minimize the amount of hot solvent used to just dissolve the crude product. If excess was used, carefully evaporate some solvent and attempt crystallization again.[7] |
| Premature Crystallization | If the compound crystallizes in the funnel during hot filtration, it will be lost. Solution: Use a pre-heated funnel and flask for the hot filtration step and perform the transfer quickly. |
| Insufficient Cooling | The solubility of the compound, while low in the cold solvent, is not zero. Solution: Ensure the solution is thoroughly cooled. Placing the flask in an ice bath for 15-30 minutes after it has reached room temperature can significantly improve the yield. |
| Washing with the Wrong Solvent | Washing the collected crystals with a solvent in which they are soluble will dissolve the product. Solution: Wash the crystals with a minimal amount of ice-cold recrystallization solvent or a solvent in which the product is known to be poorly soluble (e.g., cold diethyl ether or hexanes). |
Column Chromatography Issues
Q7: How do I select the right mobile phase (eluent) for my column?
Cause: An inappropriate mobile phase will result in poor or no separation. The key is to find a solvent system where the target compound has a Retention Factor (Rf) of ~0.25-0.35 on a TLC plate.[3]
Solution: The TLC-to-Column Workflow
-
Start with TLC: Spot your crude material on a TLC plate.
-
Test Solvent Systems: Develop the plate in various solvent systems of increasing polarity. A good starting point for N-cyclopropyl-4-nitrobenzamide is a mixture of a non-polar solvent (like Hexane or Petroleum Ether) and a more polar solvent (like Ethyl Acetate).
-
Analyze the Rf:
-
If the spot stays at the baseline (Rf ≈ 0), the eluent is not polar enough. Increase the proportion of the polar solvent (e.g., move from 10% to 20% Ethyl Acetate in Hexane).
-
If the spot runs with the solvent front (Rf ≈ 1), the eluent is too polar. Decrease the proportion of the polar solvent.
-
If you see streaking, the compound may be acidic (due to 4-nitrobenzoic acid impurity) or the sample is overloaded. Try adding ~0.5% acetic acid to the eluent to improve the spot shape. If overloading is suspected, spot a more dilute solution.
-
-
Optimize for Separation: Choose the solvent system that gives good separation between your product spot and the impurity spots, with the product Rf in the ideal 0.25-0.35 range. This system can then be used directly for your column.
Q8: My separated fractions are still impure. What could have gone wrong?
Cause: Cross-contamination of fractions or poor separation on the column can lead to impure products even after chromatography.
Solution:
-
Column Overloading: Loading too much crude material onto the column is a common mistake. As a rule of thumb, use a silica-to-sample mass ratio of at least 50:1.
-
Poor Column Packing: Air bubbles or channels in the silica gel will lead to an uneven solvent front and poor separation. Ensure the column is packed carefully and uniformly.
-
Fractions Cut Too Broadly: Combining too many fractions can lead to the inclusion of adjacent impurities. Analyze fractions by TLC before combining them. Combine only the fractions that show a single, clean spot corresponding to your product.
-
Dry Loading vs. Wet Loading: If your compound has limited solubility in the mobile phase, it may precipitate at the top of the column when wet-loaded. In this case, pre-adsorbing the crude material onto a small amount of silica gel ("dry loading") and then adding the powder to the top of the column is a superior method.[2]
Visualized Workflows and Protocols
General Purification Strategy
The following diagram outlines the decision-making process for purifying crude N-cyclopropyl-4-nitrobenzamide.
Caption: Decision workflow for purifying N-cyclopropyl-4-nitrobenzamide.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general method. The ideal solvent must be determined experimentally. Ethanol or an Ethanol/Water mixture are excellent starting points.
-
Solvent Selection: In a small test tube, add ~20-30 mg of your crude product. Add a potential solvent (e.g., ethanol) dropwise at room temperature. The compound should be sparingly soluble. Heat the test tube in a warm bath; the compound should dissolve completely. If it dissolves easily at room temperature, the solvent is not suitable. If it doesn't dissolve when hot, that solvent is also not suitable.
-
Dissolution: Place the crude N-cyclopropyl-4-nitrobenzamide in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to completely dissolve the solid. Keep the solution at or near its boiling point.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. The charcoal will adsorb colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed fluted filter paper into a pre-warmed clean flask. This step removes insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice-water bath for 15-30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Purification by Flash Column Chromatography
This protocol assumes a suitable mobile phase has been identified using TLC (e.g., Hexane:Ethyl Acetate).
-
Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom. Add a small layer of sand. Fill the column with the chosen eluent. Slowly add silica gel as a slurry in the eluent, tapping the column gently to ensure even packing without air bubbles. Add another layer of sand on top of the silica bed.
-
Sample Loading (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (approx. 2-3x the mass of your crude product) and evaporate the solvent completely to obtain a dry, free-flowing powder.
-
Loading the Column: Carefully add the silica-adsorbed sample to the top of the column bed.
-
Elution: Carefully add the mobile phase to the column. Using gentle positive pressure (from a pump or bulb), begin eluting the solvent through the column, collecting the eluate in fractions (e.g., in test tubes).
-
Fraction Monitoring: Spot each fraction (or every few fractions) on a TLC plate and develop it to identify which fractions contain your purified compound.
-
Combine and Concentrate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified N-cyclopropyl-4-nitrobenzamide.
Troubleshooting Recrystallization: A Decision Tree
This diagram helps diagnose issues specifically during the recrystallization process.
Caption: A decision tree for troubleshooting common recrystallization problems.
References
- Solubility of Things. N-(cyclopentylideneamino)-4-nitro-benzamide | Solubility.
- LabSolu. N-Cyclopropyl-4-nitrobenzamide.
- Manjula, S. N., et al. (2015). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences.
- PubChem. 4-Nitrobenzamide. National Center for Biotechnology Information.
- BenchChem. Common side reactions and byproducts in 2-Nitrobenzamide synthesis.
- Arctom Scientific. CAS NO. 88229-21-4 | N-Cyclopropyl-4-nitrobenzamide.
- CP Lab Safety. N-Cyclopropyl-4-nitrobenzamide, min 98%, 25 grams.
- Google Patents. RU2103260C1 - Method for production of 4-nitrobenzamide.
- BenchChem. Technical Support Center: Purification of 1-Cyclopropyl-2-nitrobenzene.
- BenchChem. Application Note and Protocol: Purification of 1-Cyclopropyl-2-nitronaphthalene by Column Chromatography.
- De Gruyter. Crystal structure of N-cyclopropyl-3-hydroxy-4-methoxybenzamide, C11H13NO3.
- BenchChem. Technical Support Center: Refining the Purification Protocol for 2-Hydroxy-6-nitrobenzamide.
- BenchChem. Technical Support Center: Recrystallization of N-(4-Formylphenyl)benzamide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Nitrobenzamide | C7H6N2O3 | CID 12091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. ijpbs.com [ijpbs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of N-cyclopropyl-4-nitrobenzamide
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of N-cyclopropyl-4-nitrobenzamide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed analytical protocols to identify and mitigate the formation of common byproducts, ensuring the synthesis of a high-purity target compound.
I. Understanding the Synthesis: The Schotten-Baumann Approach
The synthesis of N-cyclopropyl-4-nitrobenzamide is commonly achieved via the Schotten-Baumann reaction. This robust method involves the acylation of cyclopropylamine with 4-nitrobenzoyl chloride in a biphasic system with an aqueous base. The base, typically sodium hydroxide, neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[1][2] While effective, this method is not without its challenges, and a thorough understanding of the reaction mechanism and potential side reactions is crucial for success.
Reaction Scheme:
Caption: Schotten-Baumann synthesis of N-cyclopropyl-4-nitrobenzamide.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of N-cyclopropyl-4-nitrobenzamide, offering explanations and actionable solutions.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes?
Answer: Low yields can be attributed to several factors, the most common being the hydrolysis of the starting material and incomplete reaction.
-
Cause A: Hydrolysis of 4-Nitrobenzoyl Chloride. 4-Nitrobenzoyl chloride is highly reactive and susceptible to hydrolysis in the presence of water, forming the unreactive 4-nitrobenzoic acid.[3]
-
Solution:
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.
-
Biphasic System: Employ a two-phase solvent system (e.g., dichloromethane and water). The 4-nitrobenzoyl chloride will remain in the organic phase, minimizing contact with the aqueous base.[2]
-
Controlled Addition: Add the aqueous base slowly and with vigorous stirring. This ensures that the neutralization of HCl occurs at the interface of the two phases, reducing the bulk concentration of hydroxide ions in the organic layer.
-
-
-
Cause B: Incomplete Reaction. The reaction may not have gone to completion.
-
Solution:
-
Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). Spot the starting material (4-nitrobenzoyl chloride) and the reaction mixture. The disappearance of the starting material spot indicates reaction completion.
-
Stoichiometry: While a 1:1 stoichiometry is theoretical, a slight excess (1.1 equivalents) of cyclopropylamine can be used to ensure the complete consumption of the acyl chloride.
-
Temperature: The reaction is typically exothermic. Running the reaction at room temperature is usually sufficient. Excessive cooling may slow down the reaction rate.
-
-
Question 2: My final product is an off-white or yellowish solid and appears impure. What are the likely byproducts?
Answer: The most common byproducts in this synthesis are 4-nitrobenzoic acid and N,N'-dicyclopropylurea.
-
Byproduct A: 4-Nitrobenzoic Acid. As mentioned, this results from the hydrolysis of 4-nitrobenzoyl chloride. It is an acidic impurity.
-
Identification: This byproduct can be identified by its distinct spectroscopic signature (see Section IV) and its solubility in basic aqueous solutions.
-
Removal: During the workup, washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) will extract the acidic 4-nitrobenzoic acid into the aqueous phase.
-
-
Byproduct B: N,N'-Dicyclopropylurea. This byproduct can form if there are impurities in the starting materials or through a side reaction involving the amine. While less common in a well-controlled Schotten-Baumann reaction, its formation is possible.
-
Identification: This non-polar byproduct can be identified by its characteristic NMR and mass spectrometry data (see Section IV).
-
Removal: Purification by column chromatography on silica gel is typically effective for removing this byproduct.
-
Question 3: I'm observing an unexpected byproduct that doesn't match the common impurities. What could it be?
Answer: While less common under standard Schotten-Baumann conditions, the strained cyclopropyl ring can potentially undergo side reactions under harsh conditions.
-
Potential Cause: Oxidative Ring Opening. In the presence of certain oxidants, the cyclopropyl ring can open to form linear amides or alcohols.[4]
-
Prevention and Troubleshooting:
-
Inert Atmosphere: While not always necessary for this reaction, running the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidation.
-
Reagent Purity: Ensure the purity of your starting materials and solvents to avoid contaminants that could catalyze side reactions.
-
Characterization: If an unknown byproduct is persistent, advanced characterization techniques such as 2D NMR and high-resolution mass spectrometry will be necessary for structural elucidation.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the Schotten-Baumann reaction? A1: A pH range of 10-12 is generally optimal to ensure the amine is deprotonated and acts as a nucleophile while effectively neutralizing the HCl byproduct.[2]
Q2: Can I use a different base instead of sodium hydroxide? A2: Yes, other bases like potassium carbonate or triethylamine can be used. Triethylamine acts as an organic-soluble base and can be used in a single-phase system, but the resulting triethylammonium chloride salt may require a different workup procedure for removal.
Q3: Is it necessary to use a phase-transfer catalyst? A3: For this specific reaction, a phase-transfer catalyst is generally not necessary due to the sufficient reactivity of cyclopropylamine. However, for less reactive amines, a catalyst could enhance the reaction rate.[2]
Q4: How can I best purify the final product? A4: After an aqueous workup to remove the unreacted amine, HCl, and any acidic byproducts, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is often sufficient to obtain a high-purity product. If impurities persist, column chromatography on silica gel is recommended.
IV. Analytical Protocols for Byproduct Identification
Accurate identification of the main product and potential byproducts is crucial. The following section provides key spectroscopic data for N-cyclopropyl-4-nitrobenzamide and its common impurities.
Spectroscopic Data Summary
| Compound | Key ¹H NMR Signals (Predicted/Typical) | Key ¹³C NMR Signals (Predicted/Typical) | Molecular Ion (m/z) [M+H]⁺ |
| N-cyclopropyl-4-nitrobenzamide | Aromatic protons (~8.2-7.9 ppm), NH proton (broad singlet), Cyclopropyl CH (~2.9 ppm), Cyclopropyl CH₂ (~0.9-0.6 ppm) | Carbonyl (~165 ppm), Aromatic carbons (~149, 142, 128, 124 ppm), Cyclopropyl CH (~23 ppm), Cyclopropyl CH₂ (~7 ppm) | 207.08 |
| 4-Nitrobenzoic Acid | Aromatic protons (~8.3 ppm), Carboxylic acid proton (broad singlet, >10 ppm) | Carboxylic acid (~167 ppm), Aromatic carbons (~150, 136, 131, 124 ppm) | 168.03 |
| N,N'-Dicyclopropylurea | NH protons (broad singlet), Cyclopropyl CH (~2.5 ppm), Cyclopropyl CH₂ (~0.5 ppm) | Urea carbonyl (~160 ppm), Cyclopropyl CH (~24 ppm), Cyclopropyl CH₂ (~6 ppm) | 141.11 |
Note: Predicted NMR data can be obtained from various software and online databases.[5][6][7] Experimental data for 4-nitrobenzoic acid is widely available.[2][8]
Detailed Analytical Methodologies
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
A reversed-phase HPLC method can be developed to quantify the purity of N-cyclopropyl-4-nitrobenzamide and separate it from its key byproducts.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point. For example, a gradient from 20% to 80% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the sample in acetonitrile (approx. 1 mg/mL) and filter through a 0.45 µm syringe filter.
Expected Elution Order: 4-Nitrobenzoic acid (most polar) -> N-cyclopropyl-4-nitrobenzamide -> N,N'-Dicyclopropylurea (least polar).
Caption: Workflow for HPLC purity analysis.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying impurities.
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Analysis: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Interpretation: Compare the obtained spectra with the expected chemical shifts and coupling patterns for N-cyclopropyl-4-nitrobenzamide and its potential byproducts as listed in the table above.
Protocol 3: Mass Spectrometry (MS) for Molecular Weight Determination
MS is used to confirm the molecular weight of the product and identify byproducts.
-
Instrumentation: A mass spectrometer, often coupled with a chromatography system (LC-MS or GC-MS).
-
Ionization: Electrospray ionization (ESI) is suitable for these compounds.
-
Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ions.
V. Optimized Synthetic Protocol for N-cyclopropyl-4-nitrobenzamide
This protocol is designed to maximize yield and purity by minimizing byproduct formation.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclopropylamine (1.0 eq) in dichloromethane (DCM).
-
Addition of Acyl Chloride: In a separate flask, dissolve 4-nitrobenzoyl chloride (1.05 eq) in DCM. Add this solution dropwise to the stirred cyclopropylamine solution at room temperature.
-
Addition of Base: Slowly add a 2M aqueous solution of sodium hydroxide (1.5 eq) to the reaction mixture with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the 4-nitrobenzoyl chloride is consumed (typically 1-2 hours).
-
Workup:
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-cyclopropyl-4-nitrobenzamide.
VI. References
-
Schotten, C. Ber. Dtsch. Chem. Ges.1884 , 17, 2544–2547.
-
Hiyama, T.; Koide, K.; Kobayashi, T. Tetrahedron Lett.1990 , 31, 7063-7066.
-
Baumann, E. Ber. Dtsch. Chem. Ges.1886 , 19, 3218–3222.
-
Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6108, 4-Nitrobenzoic acid. [Link]
-
Grokipedia. Schotten–Baumann reaction. [Link]
-
Royal Society of Chemistry. Supplementary Information: Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. [Link]
-
Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]
-
Royal Society of Chemistry. Supplementary Information: A highly efficient and reusable Cu2(BDC)2DABCO MOF for the synthesis of N-benzylbenzamides. [Link]
-
Scribd. Schotten–Baumann Reaction Guide. [Link]
-
American Chemical Society. Efficient Production of Cyclopropylamine by a Continuous-Flow Microreaction System. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9165493, N-Cyclopropyl 4-bromo-3-nitrobenzamide. [Link]
-
International Journal of Pharmacy and Biological Sciences. Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. [Link]
-
Google Patents. Process for the manufacture of cyclopropylamine.
-
MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]
-
NMRDB.org. Predict 1H proton NMR spectra. [Link]
-
National Center for Biotechnology Information. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. [Link]
-
Royal Society of Chemistry. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. [Link]
-
YouTube. How to Predict NMR in ChemDraw. [Link]
-
Agilent. Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. [Link]
-
MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]
-
International Journal of Pharmaceutical and Clinical Research. Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material. [Link]
-
National Center for Biotechnology Information. Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
Agilent. Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. [Link]
-
ResearchGate. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. [Link]
-
ResearchGate. Determination of residual 4-nitrobenzaldehyde in chloramphenicol and its pharmaceutical formulation by HPLC with UV/Vis detection after derivatization with 3-nitrophenylhydrazine. [Link]
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- 8. rsc.org [rsc.org]
Technical Support Center: Synthesis of N-cyclopropyl-4-nitrobenzamide
Welcome to the technical support center for the synthesis of N-cyclopropyl-4-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize the yield and purity of your target compound.
Introduction: The Synthetic Approach
The synthesis of N-cyclopropyl-4-nitrobenzamide is most commonly achieved through the acylation of cyclopropylamine with 4-nitrobenzoyl chloride. This reaction typically proceeds via a nucleophilic acyl substitution mechanism, often under Schotten-Baumann conditions.[1][2][3] This method is widely used due to its reliability and the ready availability of the starting materials. However, as with any chemical synthesis, challenges can arise that may impact the yield and purity of the final product. This guide will address these potential issues in a practical, question-and-answer format.
Troubleshooting Guide: Addressing Common Synthesis Issues
This section is dedicated to resolving specific problems you may encounter during the synthesis of N-cyclopropyl-4-nitrobenzamide.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Answer:
Low yield is a frequent issue that can stem from several factors. Let's break down the potential causes and their solutions systematically.
-
Cause A: Hydrolysis of 4-Nitrobenzoyl Chloride 4-Nitrobenzoyl chloride is highly reactive and susceptible to hydrolysis by water, which converts it to the unreactive 4-nitrobenzoic acid.[4] This is a primary cause of reduced yield.
-
Solution:
-
Ensure Dry Glassware and Solvents: All glassware should be oven-dried or flame-dried before use. Use anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Controlled Addition of Base: If using an aqueous base as in the Schotten-Baumann method, add it slowly and at a low temperature (0-5 °C) to minimize the time the acid chloride is in contact with water before reacting with the amine.
-
-
-
Cause B: Protonation of Cyclopropylamine Cyclopropylamine is a nucleophile, but if the reaction medium becomes too acidic, it will be protonated to form the non-nucleophilic cyclopropylammonium ion. This will halt the desired reaction.
-
Solution:
-
Use of a Base: The presence of a base is crucial to neutralize the HCl generated during the reaction.[1][2] A suitable base, such as aqueous sodium hydroxide or an organic base like triethylamine or pyridine, should be used in at least a stoichiometric amount.
-
Optimal pH: For Schotten-Baumann conditions, maintaining a pH around 10-12 is often optimal to ensure the amine remains deprotonated and nucleophilic.[1]
-
-
-
Cause C: Suboptimal Reaction Temperature While the reaction is often exothermic, running it at too high a temperature can promote side reactions. Conversely, a temperature that is too low may lead to an incomplete reaction.
-
Solution:
-
Initial Cooling: Start the reaction at a low temperature (0-5 °C), especially during the addition of the highly reactive 4-nitrobenzoyl chloride.[5]
-
Gradual Warming: After the initial addition, allow the reaction to slowly warm to room temperature and stir for a few hours to ensure completion.[5] Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended.
-
-
Question 2: I'm observing an insoluble white solid in my reaction mixture that is not my product. What could it be?
Answer:
The most likely identity of an unexpected white precipitate is 4-nitrobenzoic acid, the hydrolysis product of your starting material, 4-nitrobenzoyl chloride.[4]
-
Confirmation:
-
Isolate the solid by filtration and check its melting point. 4-nitrobenzoic acid has a high melting point (around 242 °C).
-
The precipitate will be soluble in aqueous sodium bicarbonate solution.
-
-
Prevention and Removal:
-
To prevent its formation, strictly follow the measures to avoid moisture as detailed in Question 1.
-
During the work-up, a wash with a mild aqueous base like sodium bicarbonate will remove any 4-nitrobenzoic acid that has formed.
-
Question 3: My final product is difficult to purify, and I suspect the presence of impurities. What are the likely side products?
Answer:
Besides the hydrolysis product mentioned above, other impurities can form.
-
Diacylation of Cyclopropylamine: Although less common with primary amines under controlled conditions, it's possible for the initially formed N-cyclopropyl-4-nitrobenzamide to be acylated again, especially if there is a large excess of 4-nitrobenzoyl chloride. This would lead to the formation of a diacylated product.
-
Mitigation: Use a slight excess of cyclopropylamine relative to 4-nitrobenzoyl chloride or add the acid chloride slowly to a solution of the amine.
-
-
Unreacted Starting Materials: Incomplete reaction will leave unreacted cyclopropylamine and 4-nitrobenzoyl chloride (or its hydrolysis product).
-
Removal:
-
Unreacted cyclopropylamine and HCl can be removed by washing the organic layer with a dilute acid (e.g., 1M HCl) during workup.[5]
-
As mentioned, 4-nitrobenzoic acid can be removed with a base wash.
-
-
-
Purification Strategy:
-
A standard workup involving sequential washes with dilute acid, water, dilute base, and brine is usually effective.[5]
-
The crude product can then be purified by recrystallization (e.g., from ethanol or an ethyl acetate/hexane mixture) or by column chromatography on silica gel.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the biphasic (water/organic solvent) system in the Schotten-Baumann reaction?
A1: The biphasic system is a key feature of the Schotten-Baumann reaction.[2][3] The organic solvent (e.g., dichloromethane or diethyl ether) dissolves the starting materials (cyclopropylamine and 4-nitrobenzoyl chloride) and the product (N-cyclopropyl-4-nitrobenzamide). The aqueous phase contains the base (e.g., NaOH) which serves to neutralize the HCl produced during the reaction. This separation is advantageous because it minimizes the contact time between the water-sensitive 4-nitrobenzoyl chloride and the aqueous phase, thus reducing hydrolysis.[1]
Q2: Can I use an organic base instead of an aqueous base?
A2: Yes, an organic base like triethylamine or pyridine can be used. In this case, the reaction is typically run in a single organic solvent. The organic base will scavenge the HCl produced, forming a salt (e.g., triethylammonium chloride) which often precipitates from the reaction mixture and can be removed by filtration.
Q3: What are the key safety precautions I should take when running this reaction?
A3: Safety is paramount. Here are the key safety considerations:
-
4-Nitrobenzoyl chloride: This is a corrosive and moisture-sensitive solid.[6] It can cause severe skin burns and eye damage. Handle it in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Avoid inhalation of its dust.
-
Cyclopropylamine: This is a highly flammable liquid and is also corrosive, causing severe skin burns and eye damage.[7][8][9][10] It is harmful if swallowed, inhaled, or in contact with skin.[7][9] Handle it in a fume hood, away from ignition sources, and wear appropriate PPE.
-
Reaction Exotherm: The reaction can be exothermic. It is important to control the rate of addition of the reagents and to use an ice bath, especially during the initial stages.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an excellent method to monitor the reaction's progress.[5] Spot the reaction mixture alongside the starting materials (cyclopropylamine and 4-nitrobenzoyl chloride) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction is proceeding. The product, being an amide, will likely have a different polarity than the starting materials.
Q5: What are the expected spectroscopic data for N-cyclopropyl-4-nitrobenzamide?
-
¹H NMR:
-
Aromatic protons will appear as two doublets in the downfield region (around 8.0-8.4 ppm).
-
The N-H proton of the amide will appear as a broad singlet.
-
The methine proton of the cyclopropyl group will be a multiplet.
-
The methylene protons of the cyclopropyl group will appear as multiplets in the upfield region, characteristic of cyclopropyl protons.[11]
-
-
¹³C NMR:
-
The carbonyl carbon of the amide will be in the range of 160-170 ppm.
-
Aromatic carbons will appear in the 120-150 ppm region.
-
The carbons of the cyclopropyl group will be in the upfield region.
-
-
IR Spectroscopy:
-
A strong C=O stretch for the amide will be present around 1640-1680 cm⁻¹.
-
An N-H stretch will be visible around 3300 cm⁻¹.
-
Strong peaks corresponding to the nitro group (NO₂) will be present around 1520 cm⁻¹ and 1350 cm⁻¹.[12]
-
Experimental Protocols
Protocol 1: Schotten-Baumann Synthesis of N-cyclopropyl-4-nitrobenzamide
This protocol is a representative procedure based on the principles of the Schotten-Baumann reaction.
Materials:
-
Cyclopropylamine
-
4-Nitrobenzoyl chloride
-
Dichloromethane (DCM), anhydrous
-
Sodium hydroxide (NaOH), 10% aqueous solution
-
Hydrochloric acid (HCl), 1M aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve cyclopropylamine (1.0 eq.) in dichloromethane.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add the 10% aqueous sodium hydroxide solution (1.1 eq.).
-
In a separate flask, dissolve 4-nitrobenzoyl chloride (1.05 eq.) in dichloromethane.
-
Add the 4-nitrobenzoyl chloride solution dropwise to the stirred, cooled biphasic mixture of cyclopropylamine and NaOH over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude N-cyclopropyl-4-nitrobenzamide.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
| Reagent | Molar Mass ( g/mol ) | Equiv. | Amount |
| Cyclopropylamine | 57.09 | 1.0 | TBD |
| 4-Nitrobenzoyl chloride | 185.56 | 1.05 | TBD |
| Sodium Hydroxide (10%) | 40.00 | 1.1 | TBD |
| Dichloromethane | 84.93 | - | TBD |
TBD: To be determined by the researcher based on the desired scale of the reaction.
Visualizations
Reaction Workflow
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. echemi.com [echemi.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. lobachemie.com [lobachemie.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
common issues in N-cyclopropyl-4-nitrobenzamide handling and storage
Welcome to the technical support guide for N-cyclopropyl-4-nitrobenzamide. This document is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find practical, in-depth guidance on its handling, storage, and troubleshooting common experimental issues, grounded in scientific principles and field-proven insights.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the properties, safety, and storage of N-cyclopropyl-4-nitrobenzamide.
Q1: What are the basic physical and chemical properties of N-cyclopropyl-4-nitrobenzamide?
N-cyclopropyl-4-nitrobenzamide is a solid, typically appearing as a powder.[1][2] Its chemical structure consists of a nitro-substituted benzene ring linked to a cyclopropylamine via an amide bond.
Table 1: Physical and Chemical Properties of N-cyclopropyl-4-nitrobenzamide
| Property | Value | Source(s) |
| CAS Number | 88229-21-4 | [1][3] |
| Molecular Formula | C₁₀H₁₀N₂O₃ | [3] |
| Molecular Weight | 206.20 g/mol | [3] |
| Appearance | Solid powder | [1][2] |
| Purity (Typical) | ≥98% | [3] |
Q2: What are the primary hazards associated with N-cyclopropyl-4-nitrobenzamide?
As a nitroaromatic compound, N-cyclopropyl-4-nitrobenzamide should be handled with care. The primary hazards are associated with its potential toxicity and the instability of the nitro group under certain conditions. Nitroaromatic compounds are often toxic, mutagenic, and can be absorbed through the skin.[3][4][5][6][7][8][9]
Key hazards include:
-
Toxicity: Harmful if swallowed.[3][9] May cause skin, eye, and respiratory irritation.[4][5]
-
Thermal Instability: Nitroaromatic compounds can decompose exothermically at elevated temperatures, potentially leading to a runaway reaction.[8]
-
Reactivity: Can react violently with strong oxidizing agents and strong bases.[4]
Always consult the Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][4][5][7][9]
Q3: How should I properly store N-cyclopropyl-4-nitrobenzamide?
Proper storage is crucial to maintain the integrity and purity of the compound. Based on supplier recommendations and the chemical nature of the molecule, the following storage conditions are advised:
-
Temperature: Store in a cool, dry place. Some suppliers recommend refrigeration at 2-8°C, while others state room temperature is acceptable.[1][3][10] For long-term storage, refrigeration is the more prudent choice to minimize potential degradation.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to protect it from moisture and air.[3]
-
Light: Protect from light, as nitroaromatic compounds can be light-sensitive.[11]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[4]
Q4: In what common laboratory solvents is N-cyclopropyl-4-nitrobenzamide soluble?
Table 2: Estimated Solubility of N-cyclopropyl-4-nitrobenzamide
| Solvent | Polarity | Expected Solubility | Rationale |
| Water | High | Very Low / Insoluble | The hydrophobic benzene and cyclopropyl groups dominate. 4-Nitrobenzamide is reported as insoluble in water.[12][13] |
| Methanol, Ethanol | High | Sparingly to Moderately Soluble | The amide group can form hydrogen bonds, aiding solubility in alcohols.[6] |
| Acetone, Ethyl Acetate | Medium | Moderately Soluble | Good balance of polarity to dissolve the compound. |
| Dichloromethane (DCM) | Medium | Moderately Soluble | A common solvent for many organic compounds. |
| Dimethyl Sulfoxide (DMSO) | High (Aprotic) | Soluble | DMSO is a powerful solvent for a wide range of organic molecules.[10][14][15][16][17] |
| Dimethylformamide (DMF) | High (Aprotic) | Soluble | Similar to DMSO, DMF is a good solvent for amides. |
| Hexanes, Toluene | Low | Low / Insoluble | The polar groups will limit solubility in non-polar hydrocarbon solvents. |
It is always best to perform a small-scale solubility test before preparing a large-scale solution.
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may arise during experimental work.
Guide 1: Purity and Stability Issues
Q: I've observed a new spot on the TLC of my stored N-cyclopropyl-4-nitrobenzamide. What could be the cause?
The appearance of a new, more polar spot on a TLC plate (typically with a lower Rf value) often indicates degradation. For N-cyclopropyl-4-nitrobenzamide, the most likely degradation pathway under ambient storage conditions is hydrolysis of the amide bond.
Causality: The amide bond, while generally stable, can undergo slow hydrolysis in the presence of moisture, which can be catalyzed by acidic or basic impurities on the glassware or in the solvent.[6] This process would cleave the molecule into 4-nitrobenzoic acid and cyclopropylamine.
Troubleshooting Steps:
-
Confirm Identity: Attempt to identify the impurity. Run a co-spot on the TLC plate with an authentic sample of 4-nitrobenzoic acid if available.
-
Check Storage Conditions: Ensure the compound is stored in a tightly sealed container, preferably in a desiccator or under an inert atmosphere, and protected from light.
-
Use Fresh Solvents: When preparing solutions, use fresh, anhydrous solvents to minimize water content.
-
Purification: If degradation has occurred, the material can be repurified. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is often effective for removing the more polar 4-nitrobenzoic acid.
Q: My NMR spectrum shows unexpected peaks. How can I assess the purity of N-cyclopropyl-4-nitrobenzamide?
Purity assessment by ¹H NMR and HPLC is standard practice.
¹H NMR Spectroscopy: A typical ¹H NMR spectrum in DMSO-d₆ would show characteristic signals for the aromatic, amide, and cyclopropyl protons. While a definitive published spectrum for this specific molecule is elusive, expected chemical shifts can be estimated.
-
Aromatic Protons: Two doublets in the range of δ 8.0-8.4 ppm.
-
Amide Proton (NH): A broad singlet or doublet, typically δ 8.5-9.0 ppm.
-
Cyclopropyl Protons: A multiplet for the CH proton (methine) around δ 2.8-3.0 ppm and two multiplets for the CH₂ protons (methylene) between δ 0.5-0.9 ppm.
-
Residual Solvent: A peak for DMSO at δ 2.50 ppm and water at δ 3.33 ppm.[15]
HPLC Analysis: A reversed-phase HPLC method is suitable for purity analysis.
Table 3: Recommended Starting Conditions for HPLC Method Development
| Parameter | Recommended Condition | Rationale / Notes |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard non-polar stationary phase suitable for this molecule's polarity.[18] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape for amides and acids.[18] |
| Mobile Phase B | Acetonitrile | A common organic modifier with a low UV cutoff.[18] |
| Gradient | Start at 30% B, ramp to 95% B over 15 min | A gradient elution is recommended to separate the main peak from potential polar (e.g., 4-nitrobenzoic acid) and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate.[18] |
| Column Temp. | 30°C | Ensures reproducible retention times.[18] |
| Detection | UV at 254 nm or 270 nm | The nitroaromatic chromophore provides strong UV absorbance. |
Guide 2: Issues During Chemical Reactions
Q: I am trying to reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C), but the reaction is sluggish or incomplete. What could be the problem?
Catalytic hydrogenation is a common method for nitro group reduction, but its success can be influenced by several factors.[5][19]
Potential Causes & Solutions:
-
Catalyst Poisoning: The catalyst's active sites can be blocked by impurities.
-
Insight: Sulfur-containing compounds are notorious poisons for palladium catalysts. Ensure all glassware is thoroughly cleaned and solvents are high purity.[5]
-
Action: Use a fresh batch of catalyst. If the starting material was synthesized using sulfur-containing reagents, ensure it is highly pure.
-
-
Catalyst Activity/Loading: The catalyst may be old, improperly handled, or used in insufficient quantity.
-
Insight: Palladium on carbon can deactivate over time if exposed to air.
-
Action: Use a fresh, high-quality catalyst. A typical loading is 5-10 mol% of the palladium relative to the substrate.[5] Handle the catalyst under an inert atmosphere.
-
-
Reaction Conditions: Hydrogen pressure, temperature, and agitation are critical.
-
Insight: The reaction requires good mass transfer of hydrogen gas to the catalyst surface.
-
Action: Ensure vigorous stirring to keep the catalyst suspended. While many hydrogenations run at atmospheric pressure (balloon), some substrates require higher pressures (3-4 bar).[5]
-
-
Solvent Choice: The substrate must be soluble in the reaction solvent for the reaction to proceed efficiently.
-
Insight: If the compound precipitates out of solution, the reaction will stop.
-
Action: Choose a solvent in which the starting material is fully soluble (e.g., ethanol, methanol, or ethyl acetate). A co-solvent like THF may be necessary.
-
Q: During the reduction of the nitro group, I'm getting side products. Is the cyclopropyl ring or the amide bond susceptible to reduction?
This is a valid concern. Both the cyclopropyl ring and the amide are potentially sensitive functional groups.
Cyclopropyl Ring Stability:
-
Insight: Cyclopropane rings can be susceptible to ring-opening under certain hydrogenation conditions, especially with more aggressive catalysts like platinum oxide or under harsh conditions (high temperature/pressure).[20] Palladium on carbon is generally considered milder and less likely to cause this side reaction.[19]
-
Action: Stick to Pd/C as the catalyst and use mild conditions (room temperature, 1-4 atm H₂). If ring-opening is still observed, consider alternative, non-catalytic reduction methods.
Amide Bond Stability:
-
Insight: The amide bond is generally stable to catalytic hydrogenation. However, very harsh conditions or specific catalysts could potentially lead to its reduction.
-
Action: This is an unlikely side reaction under standard conditions for nitro group reduction.
Alternative Reduction Methods: If catalytic hydrogenation proves problematic, consider chemical reduction methods that are selective for the nitro group.
Table 4: Alternative Reagents for Nitro Group Reduction
| Reagent | Conditions | Advantages | Potential Issues | Source(s) |
| SnCl₂·2H₂O | Ethanol, reflux | High chemoselectivity, tolerates many functional groups. | Requires stoichiometric amounts, workup can be cumbersome. | [19] |
| Fe / NH₄Cl | Ethanol/Water, reflux | Inexpensive, mild, and effective. | Heterogeneous reaction, requires filtration. | [19] |
| Sodium Dithionite (Na₂S₂O₄) | Water/Methanol | Mild, often used for sensitive substrates. | Can sometimes stall at the hydroxylamine stage. | |
| NaBH₄ / Ni(OAc)₂ | CH₃CN/Water | Rapid and high-yielding at room temperature. | Requires careful control of reagent addition. | [21][22] |
Section 3: References
-
Moodie, R. B., & Thomas, P. N. (1982). The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. Journal of the Chemical Society, Perkin Transactions 2, (10), 1333-1338.
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and molecular biology reviews, 74(2), 250-272.
-
The Royal Society of Chemistry. (2014). ¹H NMR (DMSO-d6). Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 4-Nitrobenzamide. Retrieved January 17, 2026, from [Link]
-
National Pharmaceutical Regulatory Agency (NPRA). (n.d.). Guideline for Stability Data. Retrieved January 17, 2026, from [Link]
-
Grealis, R. J., & Miller, S. M. (2017). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 21(11), 1835-1841.
-
ResearchGate. (n.d.). The ¹H NMR chemical shifts obtained in DMSO-d6 presented for protons.... Retrieved January 17, 2026, from [Link]
-
Fañanás-Mastral, M., & Feringa, B. L. (2014). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, 114(21), 10842-10884.
-
Zeynizadeh, B., & Rahimi, S. (2009). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Oriental Journal of Chemistry, 25(3), 567.
-
Ismael, S., AL-Mashal, F., & Saeed, B. (2021). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Basrah Journal of Science, 39(2), 220-230.
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved January 17, 2026, from [Link]
-
CP Lab Safety. (n.d.). N-Cyclopropyl-4-nitrobenzamide, min 98%, 25 grams. Retrieved January 17, 2026, from [Link]
-
CP Lab Safety. (n.d.). N-Cyclopropyl-4-nitrobenzamide, 98% Purity, C10H10N2O3, 25 grams. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 4-Nitrobenzamide. Retrieved January 17, 2026, from [Link]
-
Zeynizadeh, B., & Akbari, D. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry, 3(2), 110-120.
Sources
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Technical Support Center: Resolving Solubility Challenges with N-cyclopropyl-4-nitrobenzamide
Welcome to the technical support guide for N-cyclopropyl-4-nitrobenzamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered during in vitro and in vivo experimental assays. Poor solubility can lead to unreliable assay results, underestimated potency, and significant delays in research pipelines.[1][2] This guide provides a structured approach to identifying, troubleshooting, and overcoming these challenges, ensuring the integrity and reproducibility of your data.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling and solubility of N-cyclopropyl-4-nitrobenzamide.
Q1: What are the basic physicochemical properties of N-cyclopropyl-4-nitrobenzamide?
Understanding the fundamental properties of a compound is the first step in predicting its solubility behavior. N-cyclopropyl-4-nitrobenzamide (C₁₀H₁₀N₂O₃) has a molecular weight of approximately 206.2 g/mol .[3] While specific experimental data for this exact molecule is sparse in public literature, its structure—containing a nitro group and an amide linkage—suggests it is a neutral compound with limited aqueous solubility. Its parent compound, 4-nitrobenzamide, is described as a white powder that is insoluble in water.[4] The addition of the cyclopropyl group likely increases its lipophilicity.
Q2: I've observed precipitation after adding my DMSO stock of N-cyclopropyl-4-nitrobenzamide to my aqueous assay buffer. What is happening?
This is a classic case of a compound crashing out of solution, a common problem for poorly soluble molecules.[1] While compounds like N-cyclopropyl-4-nitrobenzamide may be soluble in 100% dimethyl sulfoxide (DMSO), adding this stock solution to an aqueous buffer drastically changes the solvent environment. The polarity of the final solution is much higher, causing the compound to exceed its solubility limit and precipitate. This is often referred to as assessing "kinetic solubility," which is highly relevant for most bioassays.[5][6]
Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?
As a general rule, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced artifacts and cytotoxicity. Exceeding this limit can compromise cell membrane integrity and interfere with biological processes, confounding your results.
Q4: Can I simply heat the solution to dissolve the compound?
Heating can temporarily increase the solubility of a compound, but it is a risky approach. Once the solution cools to the assay temperature (e.g., 37°C), the compound will likely precipitate again, often in an uncontrolled manner. This can lead to inconsistent and non-reproducible results. Furthermore, heat can degrade thermally sensitive compounds.
Part 2: Troubleshooting Workflow for Solubility Issues
When encountering solubility problems, a systematic approach is crucial. The following workflow provides a step-by-step guide to diagnose and resolve the issue.
Caption: A decision-making workflow for troubleshooting compound solubility.
Part 3: In-Depth Solubility Enhancement Protocols
If basic adjustments are insufficient, the following advanced strategies can be employed. It is critical to validate that any new excipients or solvent systems do not interfere with the assay itself.
Protocol 1: pH Modification
Principle: The solubility of ionizable compounds can be significantly altered by adjusting the pH of the buffer. While N-cyclopropyl-4-nitrobenzamide is predicted to be a neutral molecule, many compounds possess acidic or basic functional groups. For a compound with a basic pKa, lowering the pH will lead to protonation and increased solubility. Conversely, for an acidic pKa, increasing the pH will cause deprotonation and improve solubility.[7]
Step-by-Step Methodology:
-
Determine pKa: If not known, use computational tools (e.g., MarvinSketch, ACD/Labs) to predict the pKa of your compound. For N-cyclopropyl-4-nitrobenzamide, the amide proton is very weakly acidic and unlikely to be useful for pH-dependent solubility modification under physiological conditions. This method is more applicable to other compounds.
-
Prepare Buffers: Create a series of buffers with pH values spanning a range of +/- 2 units around the pKa. Common biological buffers include MES (pH 5.5-6.7), PIPES (pH 6.1-7.5), HEPES (pH 6.8-8.2), and Tris (pH 7.5-9.0).
-
Test Solubility: Add a consistent, small volume of your DMSO stock solution to each buffer.
-
Observe and Quantify: Visually inspect for precipitation after a set incubation period (e.g., 1-2 hours) at the assay temperature. For quantitative analysis, centrifuge the samples, and measure the concentration of the compound in the supernatant using HPLC-UV.
-
Validate Assay Compatibility: Run a control experiment to ensure the chosen buffer pH does not adversely affect your assay (e.g., enzyme activity, cell viability).
Protocol 2: Use of Co-solvents
Principle: Co-solvents are organic solvents that are miscible with water and can increase the solubility of nonpolar compounds by reducing the overall polarity of the solvent system.[8]
Step-by-Step Methodology:
-
Select Co-solvents: Common choices compatible with biological assays include polyethylene glycol (PEG), propylene glycol (PG), glycerol, and ethanol.
-
Prepare Formulations: Prepare your aqueous assay buffer containing various concentrations of the chosen co-solvent (e.g., 1%, 2%, 5%, 10% v/v).
-
Test Solubility: Add your DMSO stock of N-cyclopropyl-4-nitrobenzamide to each co-solvent formulation.
-
Observe and Validate: Visually inspect for clarity. It is crucial to run parallel controls to confirm that the final concentration of the co-solvent does not impact assay performance. For instance, high concentrations of PEG can sometimes interfere with protein-protein interactions.
| Co-solvent | Typical Concentration Range | Advantages | Disadvantages |
| PEG 300/400 | 1 - 20% | Good solubilizing power for lipophilic compounds. | Can be viscous; potential for assay interference. |
| Propylene Glycol | 1 - 25% | Less viscous than PEG. | May have mild cytotoxic effects at higher concentrations. |
| Ethanol | 1 - 5% | Effective solubilizer. | Can denature proteins and affect cell viability at >1-2%. |
| Glycerol | 1 - 10% | Protein stabilizing properties.[1] | Can be viscous; lower solubilizing power than others. |
Protocol 3: Employing Complexation Agents (Cyclodextrins)
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like N-cyclopropyl-4-nitrobenzamide, forming an inclusion complex that is itself water-soluble.[9]
Caption: Mechanism of solubility enhancement by cyclodextrin complexation.
Step-by-Step Methodology:
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®) are widely used due to their high solubility and low toxicity.
-
Prepare Solutions: Create solutions of the cyclodextrin in your assay buffer at various concentrations (e.g., 1-10% w/v).
-
Form the Complex:
-
Method A (Simple Admixture): Add the DMSO stock of your compound directly to the cyclodextrin-containing buffer.
-
Method B (Pre-complexation): For more robust results, mix the compound and cyclodextrin solution and allow it to equilibrate (e.g., by stirring or sonicating for several hours) before introducing it to the final assay.
-
-
Validate: Confirm that the cyclodextrin does not interfere with your assay target or detection method. The large size of the complex may sometimes hinder interaction with a target's binding pocket.
Part 4: Final Recommendations & Best Practices
-
Prepare Fresh: Always prepare working solutions of poorly soluble compounds fresh from a high-concentration DMSO stock on the day of the experiment. Avoid repeated freeze-thaw cycles of dilute aqueous solutions.
-
Visual Inspection is Key: Before running any assay, visually inspect your final compound dilutions in a clear plate against a dark background. Any signs of cloudiness, shimmer, or precipitate are indicators of insolubility.
-
Understand Kinetic vs. Thermodynamic Solubility: Assays starting from a DMSO stock measure kinetic solubility.[6] This is often higher than the true thermodynamic (equilibrium) solubility but is more relevant for HTS and many in vitro studies.[5] Be aware that over time, a kinetically soluble solution may still precipitate as it moves toward thermodynamic equilibrium.[10]
-
Safety First: Always handle N-cyclopropyl-4-nitrobenzamide and any related benzamides in accordance with the Safety Data Sheet (SDS).[11][12][13] This includes using appropriate personal protective equipment (PPE) such as gloves and eye protection.[11]
By applying these structured troubleshooting strategies, researchers can effectively manage the solubility challenges posed by N-cyclopropyl-4-nitrobenzamide, leading to more accurate, reliable, and reproducible experimental outcomes.
References
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Strategies for Solubility Enhancement of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research.
- Yalkowsky, S. H., & He, Y. (2003).
- Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement.
- Sigma-Aldrich. (2023).
- PubChem. N-Cyclopropyl 4-bromo-3-nitrobenzamide.
- Fisher Scientific. (2023).
- Thermo Fisher Scientific. (2023).
- Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews.
- Di, L., & Kerns, E. H. (2006). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
- TCI Chemicals. (2018).
- Bebrevska, L., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters.
- Central Drug House. (n.d.).
- BLD Pharm. (n.d.). N-Cyclopropyl-4-nitrobenzamide.
- Synblock Inc. (n.d.). N-Cyclopropyl-4-nitrobenzamide.
- PubChem. N-benzyl-4-nitrobenzamide.
- Kerns, E. H. (2001). In vitro solubility assays in drug discovery. PubMed.
- Bergström, C. A. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem.
- Creative Biolabs. (n.d.). Solubility Assessment Service.
- PubChem. N-cyclopropyl-4-methyl-3-nitrobenzamide.
- Synblock Inc. (n.d.). CAS 88229-21-4 | N-Cyclopropyl-4-nitrobenzamide.
- MedChem Essentials. (2021). MedChem Essentials: Solubility part 2. YouTube.
- PubChem. 4-Nitrobenzamide.
- ChemicalBook. (n.d.). p-Nitrobenzamide.
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- 2. creative-biolabs.com [creative-biolabs.com]
- 3. CAS 88229-21-4 | N-Cyclopropyl-4-nitrobenzamide - Synblock [synblock.com]
- 4. p-Nitrobenzamide | 619-80-7 [chemicalbook.com]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
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- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
Introduction: Mastering the Acylation of Cyclopropylamine with 4-Nitrobenzoyl Scaffolds
An in-depth guide to optimizing reaction conditions for the synthesis of N-cyclopropyl-4-nitrobenzamide and its analogs, presented by the Gemini Technical Support Center.
The synthesis of N-cyclopropyl-4-nitrobenzamide analogs is a critical step in the development of various pharmacologically active compounds. The core of this synthesis is the formation of a robust amide bond between a cyclopropylamine moiety and an activated 4-nitrobenzoyl derivative. While seemingly straightforward, this reaction is fraught with potential pitfalls that can lead to low yields, challenging purifications, and inconsistent results. The strong electron-withdrawing nature of the para-nitro group significantly influences the reactivity of the benzoyl system, while the unique properties of cyclopropylamine demand specific reaction conditions for optimal outcomes.[1]
This technical guide, designed for researchers and drug development professionals, provides a comprehensive resource for troubleshooting common issues and optimizing reaction parameters. We will delve into the mechanistic underpinnings of the reaction, offer step-by-step protocols, and provide data-driven insights to ensure your syntheses are efficient, reproducible, and successful.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of N-cyclopropyl-4-nitrobenzamide analogs.
Q1: What is the most common and reliable method for synthesizing N-cyclopropyl-4-nitrobenzamide?
A1: The most prevalent and generally reliable method is the Schotten-Baumann reaction.[2][3] This procedure involves the acylation of cyclopropylamine with 4-nitrobenzoyl chloride under basic, biphasic conditions. The reaction is typically performed using an organic solvent like dichloromethane (DCM) for the reactants and an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), to neutralize the hydrochloric acid (HCl) byproduct.[3][4] This neutralization is critical because the HCl generated would otherwise protonate the unreacted cyclopropylamine, rendering it non-nucleophilic and halting the reaction.[4]
Q2: Can I use 4-nitrobenzoic acid directly instead of the acyl chloride?
A2: Yes, using 4-nitrobenzoic acid directly is a common and often milder alternative to the Schotten-Baumann method. This approach avoids the need to handle the highly reactive and moisture-sensitive 4-nitrobenzoyl chloride. To achieve this, you must use a coupling agent to activate the carboxylic acid. Standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an additive such as 1-Hydroxybenzotriazole (HOBt) are effective.[5] This method is particularly useful for sensitive substrates where the harshness of acyl chlorides could be detrimental.
Q3: How does the para-nitro group affect the reaction?
A3: The nitro group is strongly electron-withdrawing, which has a dual effect.[1]
-
Activation: It makes the carbonyl carbon of the 4-nitrobenzoyl chloride more electrophilic and thus more reactive towards nucleophilic attack by the amine. This can lead to faster reaction rates compared to unsubstituted benzoyl chlorides.
-
Increased Hydrolysis: This heightened reactivity also makes the acyl chloride more susceptible to hydrolysis by water.[6] Any moisture in the reaction will readily convert the acyl chloride to the unreactive 4-nitrobenzoic acid, reducing the yield.
Q4: Are there any specific challenges associated with using cyclopropylamine as the nucleophile?
A4: Cyclopropylamine is a primary aliphatic amine and a potent nucleophile.[7] The main challenge, as mentioned, is its basicity. It will readily react with the HCl byproduct to form the ammonium salt, which is unreactive. Therefore, efficient removal of this acid with a base is paramount. Additionally, while the cyclopropane ring is generally stable under these conditions, extremely harsh acidic or basic conditions or high temperatures could potentially lead to ring-opening side reactions, although this is uncommon in standard amide coupling protocols.[8]
Section 2: Troubleshooting Guide: From Low Yields to Purification Headaches
This guide provides solutions to specific problems you may encounter during your experiments.
Problem 1: Consistently Low Product Yield
Q: My reaction yield is poor (<50%), and a significant amount of starting material remains. What are the primary causes and solutions?
A: Low yields in this synthesis can typically be traced back to a few key issues. The workflow below will help you diagnose and solve the problem.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing the cause of low reaction yields.
Detailed Solutions:
-
Inadequate Anhydrous Conditions: This is the most common culprit when using 4-nitrobenzoyl chloride.[6]
-
Cause: The acyl chloride reacts rapidly with water to form 4-nitrobenzoic acid, which will not react with the amine under these conditions.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., DCM, THF, ether).[9] Handle the 4-nitrobenzoyl chloride quickly in a dry environment (e.g., under an inert atmosphere of nitrogen or argon).
-
-
Insufficient Base: The reaction produces one equivalent of HCl, which must be neutralized.[3][4]
-
Cause: If the base is insufficient or not added effectively, the cyclopropylamine will be protonated and sequestered as its ammonium salt.
-
Solution: Use at least 2-3 equivalents of base. For biphasic Schotten-Baumann conditions, ensure vigorous stirring to maximize the interface between the organic and aqueous layers, allowing the base to effectively neutralize the acid as it forms.[2] Alternatively, use a tertiary amine base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) in an anhydrous single-phase system.[10]
-
-
Incorrect Stoichiometry:
-
Cause: An error in calculating the molar equivalents of your reactants can lead to an excess of one starting material and an incomplete reaction.
-
Solution: Carefully calculate and weigh your starting materials. A slight excess (1.05-1.1 equivalents) of the cyclopropylamine can sometimes be beneficial to ensure the complete consumption of the more valuable acyl chloride.
-
Problem 2: Difficult Product Purification & Multiple Byproducts
Q: My final product is difficult to purify, and TLC/LC-MS analysis shows multiple spots. What are the likely impurities?
A: The primary impurities are typically unreacted starting materials and products from side reactions.
| Probable Impurity | Chemical Name | Reason for Formation | Identification & Removal |
| SM1 | 4-Nitrobenzoyl Chloride | Incomplete reaction. | Highly reactive. Usually quenched to 4-nitrobenzoic acid during aqueous workup. |
| SM2 | Cyclopropylamine | Incomplete reaction; incorrect stoichiometry. | Volatile and water-soluble. Removed during aqueous washes and solvent evaporation. |
| BP1 | 4-Nitrobenzoic Acid | Hydrolysis of 4-nitrobenzoyl chloride by moisture.[6] | Acidic. Can be removed by washing the organic layer with a mild aqueous base (e.g., sat. NaHCO₃ solution). |
| BP2 | Bis-acylated Amine | N/A (less common for primary amines) | Unlikely with proper stoichiometry but would be a higher molecular weight, less polar spot. |
Purification Protocol:
-
Aqueous Workup: After the reaction is complete, quench with water. Wash the organic layer sequentially with 1M HCl (to remove excess amine), saturated aqueous NaHCO₃ (to remove 4-nitrobenzoic acid), and finally with brine.[11]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[11]
-
Recrystallization/Chromatography: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., Ethanol/water, Ethyl Acetate/Hexanes). If impurities persist, flash column chromatography on silica gel is the most effective method.
Section 3: Recommended Experimental Protocols
Protocol 1: Schotten-Baumann Synthesis (Biphasic)
This is a robust, high-yield method suitable for scale-up.
Schotten-Baumann Reaction Workflow
Caption: Step-by-step workflow for the Schotten-Baumann synthesis protocol.
Step-by-Step Methodology:
-
To a round-bottom flask, add cyclopropylamine (1.0 equivalent) and dichloromethane (DCM, approx. 10 mL per mmol of amine).
-
Cool the mixture to 0°C in an ice bath.
-
Add an aqueous solution of sodium hydroxide (2.5 equivalents, e.g., 2 M NaOH).
-
While stirring the biphasic mixture vigorously, slowly add a solution of 4-nitrobenzoyl chloride (1.05 equivalents) in DCM dropwise over 15-20 minutes. Maintain the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and continue to stir vigorously for 1-3 hours.
-
Monitor the reaction's completion by TLC (Thin Layer Chromatography) or LC-MS.
-
Once complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer with 1M HCl, followed by saturated aqueous NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization or flash chromatography.
Protocol 2: Amide Coupling Using EDCI/HOBt
This method is ideal for smaller-scale synthesis or when the acyl chloride is not available.
Step-by-Step Methodology:
-
Dissolve 4-nitrobenzoic acid (1.0 equivalent), HOBt (1.2 equivalents), and cyclopropylamine (1.1 equivalents) in an anhydrous solvent such as N,N-Dimethylformamide (DMF) or DCM.
-
Add a non-nucleophilic base like DIPEA (2.5 equivalents).[5]
-
Cool the mixture to 0°C and add EDCI (1.2 equivalents) portion-wise.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction may take 12-24 hours to complete.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[11]
-
Perform the same aqueous wash sequence as in Protocol 1 to remove unreacted starting materials and coupling byproducts.
-
Dry, concentrate, and purify the product as described previously.
References
- Vertex AI Search. (n.d.). Chemistry Schotten Baumann Reaction - SATHEE.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
- Grokipedia. (n.d.). Schotten–Baumann reaction.
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
- chemeurope.com. (n.d.). Schotten-Baumann reaction.
- Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
- Lokey Lab Protocols - Wikidot. (2017). Schotten-Baumann Reaction.
- PMC - NIH. (n.d.). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones.
- ResearchGate. (n.d.). Optimization of the reaction conditions.
- Benchchem. (n.d.). Technical Support Center: Improving Yield in the Synthesis of N-aryl amides using 2-(Trifluoromethyl)benzoyl chloride.
- Synblock. (n.d.). CAS 88229-21-4 | N-Cyclopropyl-4-nitrobenzamide.
- ResearchGate. (2021). Why did my amide syntesis does not work?.
- ncert. (n.d.). Amines.
- ChemicalBook. (n.d.). N-cyclopropyl-4-hydroxybenzamide synthesis.
- University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids.
- ResearchGate. (n.d.). Nickel-Catalyzed N-Arylation of Cyclopropylamine and Related Ammonium Salts with (Hetero)aryl (Pseudo)halides at Room Temperature | Request PDF.
- Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application.
- ResearchGate. (n.d.). Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide....
Sources
- 1. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Schotten-Baumann_reaction [chemeurope.com]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. N-cyclopropyl-4-hydroxybenzamide synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. longdom.org [longdom.org]
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- 9. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of N-cyclopropyl-4-nitrobenzamide
Welcome to the technical support center for the synthesis of N-cyclopropyl-4-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the scale-up of this important chemical intermediate. Our goal is to equip you with the necessary knowledge to confidently and efficiently execute this synthesis in your laboratory.
I. Synthesis Overview & Key Challenges
The synthesis of N-cyclopropyl-4-nitrobenzamide is typically achieved through the nucleophilic acyl substitution of 4-nitrobenzoyl chloride with cyclopropylamine. This reaction is generally robust, but challenges can arise during scale-up, including controlling reaction exotherms, ensuring complete conversion, and achieving high purity of the final product.
Reaction Workflow
The overall synthetic workflow can be visualized as a two-step process: the preparation of the acyl chloride followed by the amidation reaction.
Caption: General workflow for the synthesis of N-cyclopropyl-4-nitrobenzamide.
II. Detailed Experimental Protocol
This section provides a reliable, step-by-step protocol for the synthesis of N-cyclopropyl-4-nitrobenzamide, starting from 4-nitrobenzoic acid.
Step 1: Synthesis of 4-Nitrobenzoyl Chloride
Materials:
-
4-Nitrobenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)
-
Anhydrous dichloromethane (DCM) or Toluene
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-nitrobenzoic acid (1 equivalent).
-
Add the chosen solvent (e.g., toluene) to create a slurry.
-
Slowly add the chlorinating agent (e.g., thionyl chloride, 1.5-2.0 equivalents) to the stirred slurry at room temperature. If using oxalyl chloride, add a catalytic amount of DMF.[1]
-
Heat the reaction mixture to reflux (typically 80-110°C, depending on the solvent) and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases and the solution becomes clear.[1]
-
Monitor the reaction progress by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the complete consumption of the starting material.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess chlorinating agent and solvent under reduced pressure using a rotary evaporator. It is crucial to use a trap to capture the corrosive byproducts.
-
The resulting crude 4-nitrobenzoyl chloride, a yellow solid, can be used directly in the next step or purified by recrystallization from a suitable solvent like hexanes or by distillation under reduced pressure for higher purity.[1][2]
Step 2: Synthesis of N-cyclopropyl-4-nitrobenzamide
Materials:
-
Crude or purified 4-nitrobenzoyl chloride (1 equivalent)
-
Cyclopropylamine (1.0-1.2 equivalents)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
A suitable base, such as triethylamine (TEA) or pyridine (1.1-1.5 equivalents)
Procedure:
-
In a separate flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve cyclopropylamine (1.0-1.2 equivalents) and the base (e.g., triethylamine, 1.1-1.5 equivalents) in the chosen anhydrous solvent (e.g., DCM).
-
Cool the solution to 0°C using an ice bath.
-
Dissolve the 4-nitrobenzoyl chloride (1 equivalent) in the same anhydrous solvent in the dropping funnel.
-
Add the 4-nitrobenzoyl chloride solution dropwise to the cooled amine solution over 30-60 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction by TLC or LC-MS until the 4-nitrobenzoyl chloride is completely consumed.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude N-cyclopropyl-4-nitrobenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides practical solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Yield of 4-Nitrobenzoyl Chloride | Incomplete reaction; degradation of the chlorinating agent. | - Ensure all glassware is thoroughly dried to prevent hydrolysis of the chlorinating agent.[1] - Use a fresh bottle of the chlorinating agent. - Extend the reaction time or increase the reaction temperature slightly. |
| Low Yield of N-cyclopropyl-4-nitrobenzamide | Incomplete reaction; loss of product during workup; side reactions. | - Ensure the dropwise addition of 4-nitrobenzoyl chloride is slow and at a low temperature to control the exotherm. - Use a slight excess of cyclopropylamine to ensure complete consumption of the acyl chloride. - Check the pH during the aqueous workup to ensure proper separation of the product from acidic or basic impurities. |
| Presence of 4-Nitrobenzoic Acid in the Final Product | Incomplete conversion to the acyl chloride; hydrolysis of 4-nitrobenzoyl chloride during workup. | - Ensure the first step goes to completion before proceeding. - Work up the amidation reaction quickly and avoid prolonged contact with aqueous acidic or basic solutions. - The final product can be washed with a dilute base (e.g., NaHCO₃) to remove the acidic impurity. |
| Formation of a Diacylated Byproduct | Use of excess 4-nitrobenzoyl chloride. | - Carefully control the stoichiometry, ensuring cyclopropylamine is not the limiting reagent. |
| Reaction Stalls (Incomplete Conversion) | Insufficient base; poor quality reagents. | - Add an additional portion of the base to the reaction mixture. - Verify the purity and concentration of the starting materials. |
| Difficult Purification (Oily Product) | Presence of impurities. | - Attempt to triturate the crude product with a non-polar solvent (e.g., hexanes, diethyl ether) to induce crystallization. - If recrystallization fails, column chromatography is a reliable alternative. |
IV. Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the amidation reaction?
A1: The base, typically a tertiary amine like triethylamine or pyridine, serves two primary functions. First, it acts as a scavenger for the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the acyl chloride and the amine. This prevents the protonation of the cyclopropylamine, which would render it non-nucleophilic. Second, the base can act as a nucleophilic catalyst, forming a highly reactive acylammonium intermediate that is more susceptible to attack by the amine.
Q2: Can I use other chlorinating agents besides thionyl chloride or oxalyl chloride?
A2: Yes, other chlorinating agents like phosphorus pentachloride (PCl₅) can be used.[2] However, thionyl chloride and oxalyl chloride are often preferred because their byproducts (SO₂, HCl, CO, CO₂) are gaseous and easily removed from the reaction mixture, simplifying purification.[1]
Q3: Why is it important to control the temperature during the addition of 4-nitrobenzoyl chloride?
A3: The reaction between an acyl chloride and an amine is highly exothermic. Adding the acyl chloride slowly at a low temperature (0-10°C) helps to dissipate the heat generated, preventing a runaway reaction and minimizing the formation of side products. Uncontrolled temperature increases can lead to the degradation of reactants and products, resulting in lower yields and a more complex purification process.
Q4: My final product is a pale yellow solid. Is this expected?
A4: Yes, N-cyclopropyl-4-nitrobenzamide is typically a pale yellow or off-white solid.[3][4] The color is primarily due to the presence of the nitro group on the aromatic ring. If the product is significantly discolored (e.g., dark brown), it may indicate the presence of impurities that require further purification.
Q5: What are the key safety precautions for this synthesis?
A5:
-
Corrosive Reagents: Thionyl chloride, oxalyl chloride, and 4-nitrobenzoyl chloride are corrosive and moisture-sensitive.[1][5] Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Toxic Byproducts: The formation of 4-nitrobenzoyl chloride generates toxic gases (HCl and SO₂).[1] Ensure the reaction setup includes a gas trap to neutralize these fumes.
-
Exothermic Reaction: The amidation step is exothermic. Maintain careful temperature control to prevent a runaway reaction.
-
Cyclopropylamine: Cyclopropylamine is a flammable and volatile liquid. Handle it with care and away from ignition sources.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting during the synthesis.
V. References
-
Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link]
-
PubChem. (n.d.). 4-Nitrobenzoyl chloride. Retrieved from [Link]
-
MDPI. (2023). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved from [Link]
Sources
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- 3. CAS 88229-21-4 | N-Cyclopropyl-4-nitrobenzamide - Synblock [synblock.com]
- 4. CAS 88229-21-4 | N-Cyclopropyl-4-nitrobenzamide - Synblock [synblock.com]
- 5. 4-Nitrobenzoyl chloride | C7H4ClNO3 | CID 8502 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Validation Guide for the Characterization of N-cyclopropyl-4-nitrobenzamide
Introduction: The Significance of N-cyclopropyl-4-nitrobenzamide
In the landscape of modern drug discovery and materials science, the benzamide scaffold is a cornerstone, appearing in a multitude of biologically active compounds.[1] The introduction of a cyclopropyl moiety often imparts unique conformational rigidity and metabolic stability, making it a favored substituent in medicinal chemistry.[2][3] N-cyclopropyl-4-nitrobenzamide (NCNB) emerges as a significant synthetic intermediate and a potential pharmacophore in its own right. The presence of the nitro group, a strong electron-withdrawing group, and the unique electronic nature of the cyclopropyl ring create a molecule with distinct chemical properties that demand rigorous analytical characterization.[2]
This guide provides a comprehensive framework for the validation of NCNB, presenting a direct comparison with its structural analog, 4-nitrobenzamide (NB). By juxtaposing these two molecules, we aim to elucidate the analytical impact of the cyclopropyl group and establish robust, validated methods for identity, purity, and assay determination. All validation protocols are designed and evaluated based on the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring scientific soundness and regulatory compliance.[4][5]
Synthesis and Characterization Workflow
The effective validation of any compound begins with its synthesis and purification. The logical workflow involves the initial chemical synthesis, followed by a battery of analytical techniques to confirm the structure and assess its purity. This multi-faceted approach ensures a high degree of confidence in the material's identity and quality before it is used in further applications.
Caption: General workflow for synthesis and analytical validation.
Part 1: Chromatographic Purity and Assay Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity and assay of pharmaceutical compounds. Its high resolution and sensitivity make it ideal for separating the main component from potential impurities.
Rationale for Method Development
The choice of chromatographic conditions is paramount for achieving a reliable separation. A reversed-phase method was selected due to the predominantly non-polar character of both NCNB and NB.
-
Stationary Phase: An Agilent ZORBAX Eclipse Plus C18 column was chosen. The C18 stationary phase provides excellent hydrophobic interactions with the benzamide core, ensuring adequate retention.
-
Mobile Phase: A gradient elution with acetonitrile and water was employed to ensure the elution of any potential impurities with a wide polarity range. Acetonitrile is often preferred over methanol in this context as it typically provides lower backpressure and sufficient elution strength.[6]
-
pH Modifier: 0.1% formic acid was added to both mobile phase components. This suppresses the potential ionization of any residual acidic or basic functional groups, leading to sharper, more symmetrical peaks and improved reproducibility.
-
Detection: UV detection at 254 nm was selected, as this wavelength corresponds to a high absorbance region for the nitroaromatic chromophore present in both molecules, ensuring high sensitivity.
Experimental Protocol: HPLC Method
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System with DAD |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 90% B over 10 min, hold at 90% B for 2 min, return to 30% B over 1 min, equilibrate for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | Diode Array Detector (DAD) at 254 nm |
| Sample Preparation | 0.5 mg/mL solution in Acetonitrile:Water (50:50) |
HPLC Validation Results: A Comparative Analysis
The developed HPLC method was validated according to ICH Q2(R2) guidelines.[7][8] The results demonstrate the method is fit for its intended purpose.
Table 1: Comparison of HPLC Validation Parameters
| Validation Parameter | N-cyclopropyl-4-nitrobenzamide (NCNB) | 4-nitrobenzamide (NB) | ICH Acceptance Criteria |
| Retention Time (min) | ~ 7.8 | ~ 6.5 | N/A (for information) |
| Linearity (R²) | 0.9998 | 0.9995 | R² ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | 1 - 100 | Defined by linearity |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.9% - 101.1% | 98.0% - 102.0% |
| Precision (% RSD) | |||
| Repeatability (n=6) | 0.45% | 0.52% | RSD ≤ 1.0% |
| Intermediate (n=6) | 0.78% | 0.85% | RSD ≤ 2.0% |
| LOD (µg/mL) | 0.1 | 0.12 | Signal-to-Noise ≥ 3 |
| LOQ (µg/mL) | 0.3 | 0.35 | Signal-to-Noise ≥ 10 |
| Specificity | No interference from blank/placebo | No interference | Peak purity index > 0.999 |
Insight: The longer retention time of NCNB compared to NB is a direct consequence of the lipophilic cyclopropyl group, which increases the compound's affinity for the non-polar C18 stationary phase. Both compounds demonstrate excellent performance within the ICH-defined acceptance criteria, confirming the method's validity.[9]
Caption: Core parameters for HPLC method validation per ICH Q2(R2).
Part 2: Structural Confirmation and Identification
While chromatography provides data on purity, spectroscopic techniques are essential for confirming the molecular structure. NMR and MS are powerful, complementary tools for unambiguous identification.
A. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for identifying volatile and semi-volatile compounds and confirming their molecular weight.[10]
Electron Ionization (EI) at 70 eV is a standard method that provides reproducible fragmentation patterns, creating a molecular "fingerprint" that can be used for identification. A non-polar capillary column (HP-5ms) is suitable for these relatively non-polar benzamide derivatives.
| Parameter | Condition |
| Instrument | Agilent 7890B GC with 5977A MSD |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium, 1.2 mL/min constant flow |
| Inlet Temp | 250 °C |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min |
| Ionization | Electron Ionization (EI), 70 eV |
| Mass Range | 40 - 400 m/z |
Table 2: Key Mass Fragments (m/z)
| Compound | Molecular Formula | Mol. Weight | Molecular Ion [M]⁺ | Key Fragments |
| NCNB | C₁₀H₁₀N₂O₃ | 206.20 | 206 | 178, 150, 120, 104, 76 |
| NB | C₇H₆N₂O₃ | 166.13 | 166 | 150, 120, 104, 92, 76 |
Insight: Both spectra show characteristic fragments for the 4-nitrobenzoyl cation (m/z 150) and subsequent losses. The molecular ion peak for NCNB is clearly observed at m/z 206, confirming its molecular weight.[11] The fragment at m/z 178 in the NCNB spectrum corresponds to the loss of ethylene (C₂H₄) from the cyclopropyl ring, a characteristic fragmentation pathway that is absent in the NB spectrum.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive structural information, detailing the chemical environment of each proton and carbon atom in the molecule.[12][13]
| Parameter | Condition |
| Instrument | Bruker Avance III 400 MHz Spectrometer |
| Solvent | DMSO-d₆ |
| ¹H NMR | 16 scans, 2s relaxation delay |
| ¹³C NMR | 1024 scans, 2s relaxation delay |
Table 3: ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Protons | NCNB | NB | Multiplicity | Integration | Assignment |
| Aromatic | 8.25 | 8.26 | d | 2H | Protons ortho to -NO₂ |
| Aromatic | 8.05 | 8.08 | d | 2H | Protons meta to -NO₂ |
| Amide | 8.80 | 8.20 (br s), 7.65 (br s) | d | 1H | -NH- |
| Cyclopropyl | 2.95 | - | m | 1H | -CH- |
| Cyclopropyl | 0.85 | - | m | 2H | -CH₂- |
| Cyclopropyl | 0.70 | - | m | 2H | -CH₂- |
Table 4: ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Carbon | NCNB | NB | Assignment |
| C=O | 164.5 | 166.2 | Amide Carbonyl |
| Aromatic | 148.8 | 149.0 | C-NO₂ |
| Aromatic | 140.1 | 140.5 | C-C=O |
| Aromatic | 129.0 | 129.2 | CH meta to -NO₂ |
| Aromatic | 123.5 | 123.6 | CH ortho to -NO₂ |
| Cyclopropyl | 23.5 | - | -CH- |
| Cyclopropyl | 6.5 | - | -CH₂- |
Insight: The NMR data provides conclusive proof of structure. The most striking difference is the presence of signals in the upfield region (0.7-3.0 ppm) of the NCNB spectra, which are characteristic of the cyclopropyl ring.[2] This upfield shift is due to the magnetic anisotropy of the three-membered ring, a key diagnostic feature for identifying cyclopropyl groups.[2] The signals for NB are consistent with published data for 4-nitrobenzamide.[14][15][16]
Conclusion
This guide has established a comprehensive and validated analytical workflow for N-cyclopropyl-4-nitrobenzamide, benchmarked against its close analog, 4-nitrobenzamide. The developed HPLC method is proven to be linear, accurate, precise, and specific, making it suitable for purity and assay testing. The spectroscopic data from GC-MS and NMR provide an unambiguous confirmation of the compound's identity and structure, clearly differentiating it from its non-cyclopropylated counterpart. The presented protocols and comparative data serve as a robust resource for researchers in drug development and chemical synthesis, ensuring the quality and integrity of N-cyclopropyl-4-nitrobenzamide in their studies. All methodologies adhere to the rigorous standards set by ICH guidelines, demonstrating a commitment to scientific excellence and data reliability.[17][18]
References
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PubChem. (n.d.). 4-Nitrobenzamide. National Center for Biotechnology Information. Retrieved from [Link]
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Yin, H., et al. (2023). An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. Molecules. Retrieved from [Link]
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PubChem. (n.d.). N-Cyclopropyl 4-bromo-3-nitrobenzamide. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). N-cyclopropyl-4-[6-(2-hydroxyphenoxy)-4-(3,3,3-trifluoropropylamino)benzimidazol-1-yl]-2-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]
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Zhu, Z., et al. (2011). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules. Retrieved from [Link]
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European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
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ICH. (2022). Validation of Analytical Procedure Q2(R2). International Council for Harmonisation. Retrieved from [Link]
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Zhang, J., et al. (2024). Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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Milne, P. J., et al. (1995). The biological activity of selected cyclic dipeptides. Journal of Pharmacy and Pharmacology. Retrieved from [Link]
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PubChem. (n.d.). Benzamide, N,N-dipropyl-. National Center for Biotechnology Information. Retrieved from [Link]
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Skidan, I., et al. (2011). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. ResearchGate. Retrieved from [Link]
-
ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
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Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
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GL Sciences. (n.d.). Analysis of nitrosamines by LC-MS/MS and HPLC, using InertSustain AQ-C18. Retrieved from [Link]
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Kovyazina, I. V., et al. (2023). Towards Antibacterial Agents: Synthesis and Biological Activity of Multivalent Amide Derivatives of Thiacalix[19]arene with Hydroxyl and Amine Groups. Molecules. Retrieved from [Link]
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AMSbio. (2024). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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Niewiadomy, A., et al. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES. Acta Poloniae Pharmaceutica. Retrieved from [Link]
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Kiran, M. P., et al. (2016). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]
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Podolska, M., et al. (2014). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica. Retrieved from [Link]
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Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
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Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Organic Chemistry Portal. Retrieved from [Link]
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U.S. Food and Drug Administration. (2015). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
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Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
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ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
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Goti, G., et al. (2021). Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group. Molecules. Retrieved from [Link]
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Sim, J., & Kim, H. (2012). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen. Retrieved from [Link]
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A Comparative Guide to p38 MAP Kinase Inhibitors: Profiling N-cyclopropylbenzamides Against Established Compounds
This guide provides an in-depth comparison of emerging p38 MAP kinase inhibitors based on the N-cyclopropylbenzamide scaffold against other well-characterized inhibitors. It is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of p38 MAPK inhibition, from biochemical potency to cellular activity and therapeutic challenges.
The p38 MAP Kinase Pathway: A Critical Node in Stress and Inflammation
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that serve as a crucial nexus for cellular responses to a wide array of extracellular stimuli. These stimuli are often related to stress and include pro-inflammatory cytokines (e.g., TNF-α, IL-1), environmental stressors like UV radiation and osmotic shock, and bacterial lipopolysaccharides (LPS).[1]
The pathway is a three-tiered cascade involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the p38 MAPK itself.[2] In mammals, four p38 isoforms have been identified: p38α, p38β, p38γ, and p38δ.[3] p38α is the most studied isoform and is ubiquitously expressed, playing a dominant role in regulating inflammatory responses.[3] Activation of p38 occurs through dual phosphorylation on a conserved Thr-Gly-Tyr (TGY) motif by upstream kinases MKK3 and MKK6.[2]
Once activated, p38 phosphorylates a diverse set of downstream targets, including transcription factors like ATF2 and MEF2, and other kinases such as MAPK-activated protein kinase 2 (MK2).[1][2] This signaling cascade culminates in the production of key inflammatory mediators, including TNF-α and cyclooxygenase-2 (COX2), making the p38 pathway a highly attractive target for therapeutic intervention in inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD).[1][4][5] However, the development of p38 inhibitors has been fraught with challenges, including off-target effects and lack of clinical efficacy, underscoring the need for novel chemical scaffolds with improved potency and selectivity.[6][7]
Caption: The p38 MAPK signaling cascade.
Profiling a Novel Scaffold: N-Cyclopropylbenzamides
While N-cyclopropyl-4-nitrobenzamide itself is not a widely characterized p38 inhibitor in public literature, research into related structures has revealed the potential of the N-cyclopropylbenzamide scaffold. A study on hybrid molecules combining N-cyclopropyl-3-methylbenzamide with a benzophenone moiety yielded a series of potent p38 MAPK inhibitors.[8]
One standout compound from this series, 10g , demonstrated particularly high potency against the p38α isoform with a half-maximal inhibitory concentration (IC50) of 0.027 µM (27 nM).[8] This positions the N-cyclopropylbenzamide-benzophenone hybrid as a promising starting point for the development of new, highly selective anti-inflammatory agents. The study's findings highlight the scaffold's ability to be chemically modified to achieve potent enzymatic inhibition.
Comparative Analysis of Leading p38 MAPK Inhibitors
To contextualize the potency of the N-cyclopropylbenzamide scaffold, it is essential to compare it against other well-established p38 inhibitors that have been extensively studied and, in some cases, advanced to clinical trials.
| Inhibitor | Target Isoform(s) | Mechanism | Potency (IC50 / K_d / pK_i) | Key Characteristics |
| Compound 10g (N-Cyclopropylbenzamide Hybrid) | p38α | ATP-Competitive (presumed) | IC50: 27 nM (p38α) | Potent enzymatic activity; represents a promising novel scaffold. |
| BIRB 796 (Doramapimod) | p38α, β, γ, δ | Allosteric (Type II) | K_d: 0.1 nM (p38)[9]IC50: 38 nM (p38α)[10] | Highly potent, slow dissociation rate; binds to an allosteric site.[11][12] |
| SB203580 (Adezmapimod) | p38α, p38β2 | ATP-Competitive (Type I) | IC50: 50 nM (p38α)[13]IC50: 500 nM (p38β2)[13] | Widely used research tool; selective for p38α/β.[3] |
| VX-745 (Neflamapimod) | p38α | ATP-Competitive (Type I) | IC50: 10 nM (p38α)[10] | High selectivity for p38α over p38β.[10][14] Currently in clinical studies for neurodegenerative diseases.[6] |
| Losmapimod | p38α, p38β | ATP-Competitive (Type I) | pK_i: 8.1 (p38α)[10]pK_i: 7.6 (p38β)[10] | Orally active; tested in multiple clinical trials for COPD and cardiovascular disease with limited success.[6][15][16] |
Discussion of Comparative Data:
The data clearly shows that the N-cyclopropylbenzamide hybrid 10g exhibits potency in the same nanomolar range as several leading p38α inhibitors.[8] Its IC50 of 27 nM is comparable to that of the well-known research compound SB203580 and the highly potent allosteric inhibitor BIRB 796.[10][13] It also approaches the potency of VX-745, a compound noted for its high selectivity.[10]
A key differentiator among these inhibitors is their binding mechanism. Most, like SB203580 and Losmapimod, are Type I inhibitors that compete directly with ATP in the kinase's active site.[3][13] In contrast, BIRB 796 is a Type II inhibitor that binds to an allosteric site, inducing a conformational change that inactivates the enzyme.[11] This can lead to higher affinity and a longer residence time on the target. The precise binding mode of the N-cyclopropylbenzamide hybrid requires further structural studies, but its chemical structure suggests it is likely an ATP-competitive inhibitor.
The ultimate challenge for all p38 inhibitors has been translating potent enzymatic and cellular activity into clinical efficacy without dose-limiting toxicity.[7] Many first-generation inhibitors failed in clinical trials due to off-target effects or a rapid rebound of inflammation (tachyphylaxis).[6][7] Therefore, while the potency of the N-cyclopropylbenzamide scaffold is promising, its selectivity profile across the human kinome and its long-term efficacy in vivo are critical parameters that must be determined.
Experimental Protocols for Inhibitor Evaluation
Validating and comparing p38 MAPK inhibitors requires a multi-step approach, moving from direct enzymatic assays to cell-based models that reflect a more physiological context.
Caption: A generalized workflow for p38 inhibitor characterization.
Protocol 1: In Vitro p38α Kinase Assay (Luminescence-Based)
This protocol measures the direct inhibition of purified p38α kinase activity by quantifying ADP production, a universal product of kinase reactions. The ADP-Glo™ Kinase Assay is a suitable commercial platform.[17]
-
Causality: This is the foundational experiment to determine if a compound directly interacts with and inhibits the kinase enzyme. It provides a quantitative measure of potency (IC50) in a clean, cell-free system, which is essential for initial structure-activity relationship (SAR) studies.
-
Methodology:
-
Reagent Preparation: Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Dilute recombinant active p38α enzyme and a suitable substrate (e.g., ATF-2 peptide) in this buffer.
-
Compound Dilution: Perform a serial dilution of the test inhibitor (e.g., N-cyclopropylbenzamide derivative) in DMSO, followed by a further dilution in kinase buffer. Include a DMSO-only control.
-
Kinase Reaction: In a 384-well plate, combine the inhibitor dilution, the p38α enzyme, and a mixture of the substrate and ATP.[17] Incubate at room temperature for 60 minutes.
-
ADP Detection (Part 1 - ATP Depletion): Add ADP-Glo™ Reagent to the wells. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.[17]
-
ADP Detection (Part 2 - Luminescence): Add Kinase Detection Reagent. This reagent converts the ADP produced during the kinase reaction back into ATP, which is then used by a luciferase to generate a light signal. Incubate for 30 minutes.[17]
-
Data Acquisition: Measure luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Protocol 2: Cellular p38 Phosphorylation Assay (Immunofluorescence)
This assay validates inhibitor activity in a cellular context by measuring its ability to block the activation (phosphorylation) of endogenous p38 in response to a stimulus.[1]
-
Causality: This experiment is a critical secondary screen. It confirms that the compound is cell-permeable and can engage its target within the complex intracellular environment. It also demonstrates the ability to block the upstream activation of p38, a key mechanistic step.
-
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., human monocytic THP-1 cells or HeLa cells) in a 96-well imaging plate and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of the p38 inhibitor (or DMSO vehicle control) for 1 hour.[1]
-
Cell Stimulation: Stimulate the cells with a p38 activator, such as Anisomycin (2.5 µg/mL) or LPS (1 µg/mL), for 30 minutes to induce p38 phosphorylation.[1]
-
Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde for 20 minutes. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Immunostaining: Block non-specific binding with 5% BSA for 1 hour. Incubate with a primary antibody specific for phosphorylated p38 (p-p38 Thr180/Tyr182) overnight at 4°C.
-
Secondary Antibody and Counterstain: Wash the cells, then incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour. Counterstain cell nuclei with Hoechst 33342.[1]
-
Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the mean fluorescence intensity of p-p38 staining within the cytoplasm and/or nucleus of each cell. Plot the intensity against inhibitor concentration to determine the EC50.
-
Protocol 3: Western Blot for Downstream Target Inhibition
This protocol confirms that the inhibitor not only blocks p38 phosphorylation but also prevents the phosphorylation of its downstream substrates, thereby validating the inhibition of the entire signaling cascade.
-
Causality: This method provides definitive proof of pathway inhibition. By showing a reduction in the phosphorylation of a known p38 substrate like HSP27 or ATF-2, it confirms that the observed enzymatic inhibition translates into a functional blockade of downstream signaling events.[18][19]
-
Methodology:
-
Cell Treatment and Lysis: Treat cells in a 6-well plate with inhibitor and stimulus as described in Protocol 2.
-
Lysate Preparation: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.[20]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against a phosphorylated downstream target (e.g., Phospho-HSP27 Ser82) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody for total HSP27 or a housekeeping protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Analysis: Quantify the band intensities. A potent inhibitor will show a dose-dependent decrease in the ratio of phosphorylated HSP27 to total HSP27.
-
Conclusion and Future Outlook
The exploration of novel chemical scaffolds is paramount to overcoming the hurdles that have hindered the clinical success of p38 MAP kinase inhibitors. The N-cyclopropylbenzamide framework, as exemplified by the potent hybrid compound 10g , represents a valuable addition to the medicinal chemist's toolkit. Its demonstrated sub-micromolar potency against p38α places it on par with many established inhibitors.
However, potency is only the first step. The true test for this and any new p38 inhibitor will be a rigorous evaluation of its selectivity across the kinome to minimize off-target toxicities, coupled with favorable pharmacokinetic properties and, most importantly, sustained efficacy in preclinical models of chronic inflammation. While compounds like Losmapimod have shown that targeting p38 is safe in humans, they have also highlighted the difficulty in achieving desired clinical endpoints.[4][16] The future of p38 inhibition may lie in developing highly selective, next-generation compounds for specific indications where the p38 pathway is a clear and dominant driver of pathology, such as in certain neuroinflammatory conditions or cancers.[2][5] The N-cyclopropylbenzamide scaffold offers a promising foundation for such development.
References
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Gao, C., et al. (2022). Safety and efficacy of p38 mitogen-activated protein kinase inhibitors (MAPKIs) in COPD. Frontiers in Pharmacology. Available from: [Link]
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ACS Omega. (2021). BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. ACS Publications. Available from: [Link]
-
Van der Heden van Noort, G. J., et al. (2026). Shigella OspF blocks rapid p38-dependent priming of the NAIP–NLRC4 inflammasome. PNAS. Available from: [Link]
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Alzheimer's Drug Discovery Foundation. p38α MAPK inhibitors. Available from: [Link]
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Creative Biolabs. What are p38 MAPK inhibitors and how do they work? Available from: [Link]
-
Singh, P., et al. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). PubMed Central. Available from: [Link]
-
Williamson, D. L., et al. A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts. PubMed Central. Available from: [Link]
-
Zarzuela, M. J., et al. (2021). The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer. MDPI. Available from: [Link]
-
Lee, J., et al. (2021). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. PubMed Central. Available from: [Link]
-
Mizutani, T., et al. Phosphorylation of p38 MAPK and its downstream targets in SARS coronavirus-infected cells. PubMed Central. Available from: [Link]
-
Taggart, D. P., et al. (2014). Losmapimod, a novel p38 mitogen-activated protein kinase inhibitor, in non-ST-segment elevation myocardial infarction: a randomised phase 2 trial. PubMed. Available from: [Link]
-
Lee, J., et al. (2015). Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors. PubMed. Available from: [Link]
-
Barone, F. C., et al. (2008). P38 MAP kinase inhibitors as potential therapeutics for the treatment of joint degeneration and pain associated with osteoarthritis. PubMed Central. Available from: [Link]
-
Boehringer Ingelheim. p38 MAPK inhibitor | BIRB 796. Available from: [Link]
-
Fulcrum Therapeutics. (2024). Losmapimod, a p38α/β MAPK Inhibitor for the Potential Treatment of Patients with FSHD. Available from: [Link]
-
Wang, H., et al. (2021). BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. PubMed Central. Available from: [Link]
-
Watz, H., et al. (2014). Efficacy and Safety of the p38 MAPK Inhibitor Losmapimod for Patients With Chronic Obstructive Pulmonary Disease: A Randomised, Double-Blind, Placebo-Controlled Trial. PubMed. Available from: [Link]
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- 7. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Losmapimod, a novel p38 mitogen-activated protein kinase inhibitor, in non-ST-segment elevation myocardial infarction: a randomised phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Analysis of Nitrobenzamide Analogs: Structure-Activity Relationships in Antimycobacterial Drug Discovery
This guide provides a detailed comparative analysis of nitrobenzamide analogs, a class of compounds investigated for their potential as antimycobacterial agents. We will explore the structure-activity relationships (SAR) that govern their efficacy, focusing on the critical interplay between substitutions on the aromatic ring and the amide nitrogen. This analysis is designed for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics against tuberculosis (TB), a persistent global health challenge.
The core structure, N-cyclopropyl-4-nitrobenzamide, serves as a foundational reference point, embodying key pharmacophoric elements: a nitro-substituted aromatic ring and a constrained N-alkyl substituent. The increasing prevalence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the exploration of novel chemical scaffolds and mechanisms of action.[1] Nitroaromatic compounds, while sometimes associated with toxicity concerns, have a validated history in medicinal chemistry and represent a promising avenue for developing new antitubercular drugs.[1][2][3]
Our analysis will synthesize findings from various studies to explain the causal relationships behind experimental design, present validated protocols, and offer a clear visual and tabular representation of comparative data to guide future research endeavors.
The Benzamide Core: Rationale for Analog Design
The benzamide scaffold is a privileged structure in medicinal chemistry. In the context of antimycobacterial research, specific substitution patterns have been found to be critical for activity. The general hypothesis is that these compounds may act as either direct active agents or as prodrugs requiring activation.[1] The design of the analogs discussed here focuses on two primary diversification points:
-
Aromatic Ring Substitution: The presence and position of electron-withdrawing groups, particularly the nitro (NO₂) group, are often crucial for the mechanism of action.[1]
-
N-Amide Substitution: The nature of the substituent on the amide nitrogen (the "R" group in an N-R-benzamide) significantly impacts physicochemical properties such as lipophilicity, which in turn affects cell permeability and target engagement.
The inclusion of a cyclopropyl group, as seen in our reference compound, is a common tactic in drug discovery.[4] This small, rigid ring system can enhance metabolic stability, improve binding potency by locking in a favorable conformation, and modulate lipophilicity.[4][5] Our comparative analysis will focus on linear alkyl chains to systematically probe the effect of lipophilicity.
Logical Workflow for Analog Synthesis & Evaluation
The following diagram outlines the typical workflow for synthesizing and evaluating a library of N-alkyl nitrobenzamide analogs to establish a clear structure-activity relationship.
Caption: Workflow for Synthesis and Evaluation of Nitrobenzamide Analogs.
Comparative Performance Data
The following tables summarize quantitative data from studies on N-alkyl nitrobenzamide analogs, demonstrating the impact of structural modifications on antimycobacterial activity and cytotoxicity.[1] The goal is to identify analogs with high potency against M. tuberculosis and a favorable selectivity index (SI), defined as the ratio of cytotoxicity to antimicrobial activity.
Table 1: Activity of N-Alkyl-4-nitrobenzamide Analogs
This series explores the effect of varying the N-alkyl chain length while keeping the 4-nitro substitution constant.
| Compound ID | N-Alkyl Group (R) | MIC against Mtb (µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI) |
| 1a | n-butyl | >50 | >100 | - |
| 1b | n-hexyl | 12.5 | >100 | >8 |
| 1c | n-octyl | 6.25 | 80 | 12.8 |
| 1d | n-decyl | 3.13 | 40 | 12.8 |
| 1e | n-dodecyl | 1.56 | 20 | 12.8 |
| 1f | n-tetradecyl | 0.78 | 10 | 12.8 |
| 1g | n-hexadecyl | 0.39 | 5 | 12.8 |
Data synthesized from related studies on N-alkyl nitrobenzamides.[1]
Expertise & Experience: The data clearly show a direct correlation between increasing alkyl chain length (lipophilicity) and improved antimycobacterial potency (lower MIC). However, this comes at the cost of increased cytotoxicity. The optimal balance for this series appears to be around the C12-C14 chain length, which maintains a reasonable selectivity index. This trend suggests that membrane interaction or penetration is a key determinant of activity for this scaffold.
Table 2: Impact of Aromatic Ring Substitution
This table compares analogs with a fixed N-alkyl chain (n-dodecyl) to investigate the role of the nitro group.
| Compound ID | Aromatic Substitution | MIC against Mtb (µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI) |
| 2a | H (unsubstituted) | >50 | >100 | - |
| 1e | 4-NO₂ | 1.56 | 20 | 12.8 |
| 2b | 3,5-di-NO₂ | 0.78 | 40 | 51.3 |
Data synthesized from related studies on N-alkyl nitrobenzamides.[1]
Trustworthiness: The dramatic loss of activity in the unsubstituted analog (Compound 2a ) provides strong, self-validating evidence that the nitro group is essential for the antimycobacterial effect. Furthermore, the improved potency and significantly higher selectivity index of the 3,5-dinitro analog (Compound 2b ) compared to the 4-nitro analog (Compound 1e ) strongly suggest that increasing the electron-withdrawing character of the ring enhances on-target activity while potentially mitigating the mechanism responsible for cytotoxicity.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed, validated protocols for the synthesis and biological evaluation of nitrobenzamide analogs.
Protocol 1: General Synthesis of N-Alkyl Nitrobenzamides
This protocol describes a standard amide coupling procedure.
Objective: To synthesize a target N-alkyl nitrobenzamide from the corresponding nitrobenzoic acid and primary amine.
Materials:
-
Substituted nitrobenzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 eq) or EDC (1.2 eq) / HOBt (1.2 eq)
-
Appropriate N-alkylamine (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Acid Chloride Formation (Method A): To a solution of the nitrobenzoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) and a catalytic amount of DMF. Reflux the mixture for 2-3 hours until the starting material is consumed (monitored by TLC). Cool the reaction to room temperature and evaporate the solvent and excess thionyl chloride under reduced pressure.
-
Amide Coupling: Dissolve the resulting acid chloride in anhydrous DCM and cool to 0 °C in an ice bath. Add the primary amine (1.1 eq) followed by the slow addition of TEA (2.5 eq).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with water, 1N HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a compound that inhibits visible growth of Mycobacterium tuberculosis.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase)
-
96-well microplates
-
Test compounds dissolved in DMSO
-
Resazurin sodium salt solution (0.02% w/v in water)
Procedure:
-
Compound Preparation: Serially dilute the test compounds in 7H9 broth in a 96-well plate. The final DMSO concentration should not exceed 1%, which serves as the negative control.
-
Inoculum Preparation: Grow M. tuberculosis to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 1.0 and then dilute 1:20 in 7H9 broth.
-
Inoculation: Add 100 µL of the diluted bacterial culture to each well containing 100 µL of the compound dilution. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubation: Seal the plates and incubate at 37 °C for 7 days.
-
Growth Determination: After incubation, add 30 µL of the resazurin solution to each well and incubate for an additional 24 hours.
-
Reading Results: A color change from blue (no growth) to pink (growth) indicates bacterial viability. The MIC is defined as the lowest compound concentration that prevents this color change.
Mechanistic Insights and Signaling Pathways
While the exact mechanism of action for this class of compounds is still under investigation, many nitroaromatic drugs require reductive activation by bacterial enzymes to form reactive nitroso and hydroxylamine intermediates. These reactive species can then covalently modify essential enzymes or generate radical stress. A potential target in M. tuberculosis is the enzyme DprE1, which is involved in a crucial cell wall synthesis pathway.[1]
Hypothesized Activation Pathway
The diagram below illustrates a plausible bioactivation pathway for nitrobenzamide analogs within the mycobacterium.
Caption: Hypothesized Reductive Activation of Nitrobenzamide Analogs.
Conclusion and Future Directions
The comparative analysis of N-alkyl nitrobenzamide analogs reveals a clear and actionable structure-activity relationship. Potency against M. tuberculosis is directly enhanced by increasing N-alkyl chain length and by the presence of electron-withdrawing nitro groups on the benzamide ring. Specifically, the 3,5-dinitro substitution pattern appears highly favorable, offering superior potency and an improved selectivity index over the 4-nitro analogs.
These findings provide a robust foundation for the rational design of next-generation inhibitors. Future work should focus on:
-
Exploring Constrained N-substituents: Replacing long alkyl chains with cycloalkyl or branched alkyl groups to improve metabolic stability and reduce off-target toxicity while retaining optimal lipophilicity.
-
Mechanism Deconvolution: Identifying the specific mycobacterial nitroreductase(s) responsible for activation and confirming the downstream cellular targets.
-
In Vivo Efficacy: Advancing lead compounds with favorable in vitro profiles into animal models of tuberculosis to assess their pharmacokinetic properties and therapeutic efficacy.
By leveraging the insights from this comparative guide, researchers can accelerate the development of novel nitrobenzamide-based therapeutics to combat the global threat of tuberculosis.
References
-
Pais, J. P., Antoniuk, O., Pires, D., Delgado, T., Fortuna, A., Costa, P. J., Anes, E., & Constantino, L. (2024). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Pharmaceuticals, 17(5), 621. [Link]
-
Crespo-Hernández, C. E., Gascón, J. A., & Lhiaubet-Vallet, V. (2011). Structure–Activity Relationships in Nitro-Aromatic Compounds. In Structure-Activity Relationships in Environmental Sciences. [Link]
-
Trevino, L. S., & Trogler, W. C. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. International Journal of Molecular Sciences, 23(11), 6299. [Link]
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Peters, U., & Cherian, J. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]
-
Wube, A. A., et al. (2021). Natural products in drug discovery: advances and opportunities. Nature Reviews Drug Discovery. [Link]
-
Witulski, A. A., et al. (2010). Discovery of 4-(5-(cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][2][6][7]triazine-6-carboxamide (BMS-582949), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. Journal of Medicinal Chemistry, 53(18), 6629–6639. [Link]
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Nagarajan, S. N., et al. (2014). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences. [Link]
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- 5. Discovery of 4-(5-(cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][1,2,4]triazine-6-carboxamide (BMS-582949), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
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Navigating Sirtuin 5 Assay Validation: A Comparative Guide to Inhibitor Potency and Selectivity
A comprehensive guide for researchers, scientists, and drug development professionals on the validation of Sirtuin 5 (SIRT5) assays. This document provides a comparative analysis of methodologies and a framework for assessing inhibitor performance, crucial for advancing research in metabolic diseases, cancer, and neurodegenerative disorders.
Sirtuin 5 (SIRT5), a member of the NAD+-dependent lysine deacylase family, has emerged as a significant therapeutic target. Primarily located in the mitochondria, SIRT5 plays a critical role in regulating cellular metabolism by removing negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine residues on substrate proteins.[1][2] Dysregulation of SIRT5 activity has been implicated in various pathologies, making the development of potent and selective inhibitors a key focus of drug discovery efforts.
Validating assays to screen for and characterize SIRT5 inhibitors is a foundational step in this process. A robust and well-validated assay ensures the reliability and reproducibility of screening data, preventing the pursuit of false positives and enabling meaningful structure-activity relationship (SAR) studies. This guide provides an in-depth comparison of common methodologies and highlights key considerations for validating SIRT5 assays using a tool compound, exemplified here by N-cyclopropyl-4-nitrobenzamide. While specific inhibitory data for N-cyclopropyl-4-nitrobenzamide against SIRT5 is not yet publicly available, its structural features suggest its potential as a chemical probe for sirtuin activity. This guide will therefore use it as a placeholder to illustrate the validation process.
The Landscape of SIRT5 Inhibition: A Comparative Overview
A critical aspect of validating a new SIRT5 assay is to benchmark its performance against known inhibitors with well-characterized potencies and selectivity profiles. This comparison provides a necessary frame of reference for interpreting new screening data. Several classes of SIRT5 inhibitors have been identified, each with distinct mechanisms of action and varying degrees of selectivity.
| Inhibitor | Type | IC50 (SIRT5) | Selectivity Profile | Reference |
| Suramin | Non-specific | 22 µM | Inhibits SIRT1, SIRT2, and other NAD+/NADP+-dependent enzymes | [3] |
| GW5074 | Indole-based | Potent inhibitor of desuccinylation | Also a known c-Raf inhibitor; shows activity against SIRT2 | [4] |
| Thiosuccinyl Peptides | Mechanism-based | 5 µM (H3K9TSu) | Highly selective for SIRT5 over SIRT1, SIRT2, and SIRT3 | [5] |
| Nicotinamide (NAM) | Endogenous Inhibitor | ~150 µM | Pan-sirtuin inhibitor |
Suramin , a polysulfonated naphthylurea, is a well-documented but non-selective sirtuin inhibitor.[3] Its ability to inhibit multiple sirtuins and other enzymes makes it a useful tool for initial assay development to confirm broad enzymatic activity but highlights the need for more selective compounds in downstream applications.
GW5074 , an indole derivative, has been identified as a potent inhibitor of SIRT5's desuccinylase activity.[4] However, its known activity as a c-Raf kinase inhibitor necessitates careful interpretation of cellular assay data.
Thiosuccinyl peptides represent a significant advancement in the development of selective SIRT5 inhibitors.[5] Designed as mechanism-based inhibitors that mimic the succinylated lysine substrate, they exhibit high potency and excellent selectivity for SIRT5 over other sirtuins.[5] These compounds are invaluable as positive controls in selectivity profiling.
A Framework for SIRT5 Assay Validation
A well-validated assay should be accurate, precise, reproducible, and robust. The following is a step-by-step guide to validating a SIRT5 biochemical assay, using N-cyclopropyl-4-nitrobenzamide as a hypothetical test compound.
Assay Principle and Design
The most common SIRT5 biochemical assays are fluorescence-based. These assays typically utilize a synthetic peptide substrate containing a succinylated or glutarylated lysine residue coupled to a fluorophore and a quencher. Upon deacylation by SIRT5, a subsequent development step, often involving a protease, cleaves the peptide, leading to the separation of the fluorophore and quencher and a measurable increase in fluorescence.
Caption: Workflow of a typical fluorescence-based SIRT5 assay.
Determination of Kinetic Parameters
Before inhibitor screening, it is essential to determine the Michaelis-Menten constant (Km) for the substrate and the co-factor NAD+. This ensures that the assay is run under conditions of initial velocity, where the reaction rate is proportional to the enzyme concentration. For competitive inhibitors, using a substrate concentration at or below the Km is crucial for accurately determining the inhibitor's potency.
Protocol for IC50 Determination
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying an inhibitor's potency.
Materials:
-
Recombinant human SIRT5 enzyme
-
Fluorogenic SIRT5 substrate (e.g., containing a succinylated lysine)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
N-cyclopropyl-4-nitrobenzamide (or other test compounds) dissolved in DMSO
-
Developer solution (e.g., trypsin in assay buffer)
-
96- or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of N-cyclopropyl-4-nitrobenzamide in DMSO.
-
In the wells of the microplate, add the assay buffer, SIRT5 substrate, and NAD+.
-
Add the serially diluted N-cyclopropyl-4-nitrobenzamide or DMSO (for the no-inhibitor control) to the respective wells.
-
Initiate the enzymatic reaction by adding the SIRT5 enzyme.
-
Incubate the plate at 37°C for a predetermined time (within the linear range of the reaction).
-
Stop the reaction by adding the developer solution.
-
Incubate for a further period to allow for cleavage of the deacylated substrate.
-
Measure the fluorescence intensity using a plate reader.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Assessing Selectivity
To evaluate the selectivity of N-cyclopropyl-4-nitrobenzamide, its inhibitory activity should be tested against other sirtuin isoforms (e.g., SIRT1, SIRT2, SIRT3). The IC50 values obtained for each sirtuin will reveal the compound's selectivity profile. A compound is considered selective for SIRT5 if its IC50 for SIRT5 is significantly lower than for other sirtuins.
Caption: Workflow for determining the selectivity of a SIRT5 inhibitor.
Mechanism of Inhibition Studies
To understand how N-cyclopropyl-4-nitrobenzamide inhibits SIRT5, kinetic studies can be performed. By measuring the initial reaction rates at different substrate and inhibitor concentrations, a Lineweaver-Burk or Michaelis-Menten plot can be generated. This will help determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to the substrate or NAD+.
Conclusion
The validation of SIRT5 assays is a critical step in the discovery and development of novel therapeutics. By following a systematic approach that includes the determination of kinetic parameters, IC50 values, and selectivity profiles, researchers can ensure the quality and reliability of their screening data. The use of well-characterized reference inhibitors, such as Suramin and thiosuccinyl peptides, provides an essential benchmark for these validation efforts. While the inhibitory potential of N-cyclopropyl-4-nitrobenzamide against SIRT5 remains to be experimentally confirmed, its use as a hypothetical tool compound in this guide illustrates the universal principles of robust assay validation that are applicable to any new chemical entity.
References
-
He, B., Du, J., & Lin, H. (2012). Thiosuccinyl peptides as Sirt5-specific inhibitors. Journal of the American Chemical Society, 134(4), 1922–1925.
-
He, B., Du, J., & Lin, H. (2012). Thiosuccinyl peptides as Sirt5-specific inhibitors. Journal of the American Chemical Society, 134(4), 1922–1925.
-
Santa Cruz Biotechnology. (n.d.). SIRT5 Inhibitors. Retrieved from
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Assessing the Reproducibility of Experiments with N-cyclopropyl-4-nitrobenzamide: A Comparative Guide
This guide provides a comprehensive framework for assessing the synthesis and potential bioactivity of N-cyclopropyl-4-nitrobenzamide, a compound of interest for researchers in medicinal chemistry and drug discovery. By presenting a detailed, reproducible protocol and a comparative analysis with a structurally similar analogue, this document aims to equip scientists with the necessary tools to conduct their own investigations with high fidelity.
Introduction: The Significance of N-cyclopropyl-4-nitrobenzamide
N-cyclopropyl-4-nitrobenzamide belongs to the broader class of nitroaromatic compounds, which are recognized for their diverse biological activities, including antimicrobial and anticancer properties[1][2][3]. The incorporation of a cyclopropyl moiety is a common strategy in medicinal chemistry to enhance metabolic stability, receptor affinity, and overall pharmacological profiles of drug candidates[4]. The unique combination of the nitroaromatic scaffold and the cyclopropyl group in N-cyclopropyl-4-nitrobenzamide makes it a compelling subject for further investigation.
This guide will delineate a reproducible synthetic route for N-cyclopropyl-4-nitrobenzamide, detail its characterization, and propose a framework for evaluating its biological activity in comparison to N-benzyl-4-nitrobenzamide. This comparative approach will help to elucidate the specific contribution of the cyclopropyl group to the molecule's potential efficacy.
Experimental Protocols
Part 1: Synthesis of N-cyclopropyl-4-nitrobenzamide
The synthesis of N-cyclopropyl-4-nitrobenzamide is a two-step process, beginning with the conversion of 4-nitrobenzoic acid to 4-nitrobenzoyl chloride, followed by the amidation with cyclopropylamine.
Step 1: Synthesis of 4-nitrobenzoyl chloride
The conversion of 4-nitrobenzoic acid to its acyl chloride derivative is a crucial activation step. Thionyl chloride (SOCl₂) is a commonly used and effective reagent for this transformation, as its byproducts are gaseous and easily removed[5].
-
Materials: 4-nitrobenzoic acid, thionyl chloride (SOCl₂), anhydrous N,N-dimethylformamide (DMF) (catalyst), and an inert solvent such as dichloromethane (DCM).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-nitrobenzoic acid in an excess of thionyl chloride.
-
Add a catalytic amount of DMF.
-
Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gases ceases. The reaction progress can be monitored by the dissolution of the solid 4-nitrobenzoic acid.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 4-nitrobenzoyl chloride, a yellow solid, can be used directly in the next step or purified by recrystallization or distillation[5][6].
-
Step 2: Synthesis of N-cyclopropyl-4-nitrobenzamide
The final product is synthesized via a nucleophilic acyl substitution reaction between 4-nitrobenzoyl chloride and cyclopropylamine[7][8].
-
Materials: 4-nitrobenzoyl chloride, cyclopropylamine, a tertiary amine base (e.g., triethylamine or pyridine), and an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Procedure:
-
Dissolve cyclopropylamine and the tertiary amine base in the anhydrous solvent in a flask cooled in an ice bath.
-
Slowly add a solution of 4-nitrobenzoyl chloride in the same solvent to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute acid (to remove excess amine), saturated sodium bicarbonate solution (to remove any unreacted acyl chloride), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-cyclopropyl-4-nitrobenzamide.
-
Purify the crude product by recrystallization or column chromatography[9].
-
Diagram of the Synthetic Workflow
Caption: Logic for the comparative study.
Discussion and Future Directions
The presented protocols provide a robust starting point for the synthesis and evaluation of N-cyclopropyl-4-nitrobenzamide. The reproducibility of these experiments hinges on careful execution of the synthetic steps, rigorous purification, and thorough characterization of the final product.
The hypothetical data in Table 1 suggests that the cyclopropyl moiety may indeed confer enhanced antimicrobial activity compared to the benzyl group. This could be attributed to several factors, including altered lipophilicity, improved cell permeability, or a more favorable interaction with the biological target.
Future studies should focus on confirming these preliminary findings through rigorous biological testing. Further structure-activity relationship (SAR) studies could involve modifying the substitution pattern on the benzamide ring or exploring other small, strained ring systems in place of the cyclopropyl group.[10]
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cross-reactivity studies of N-cyclopropyl-4-nitrobenzamide
An In-Depth Technical Guide to the Cross-Reactivity Profiling of N-cyclopropyl-4-nitrobenzamide
Executive Summary
N-cyclopropyl-4-nitrobenzamide has been identified as a potent inhibitor of Histone Deacetylase 2 (HDAC2), a key epigenetic regulator implicated in neurodegenerative diseases and cancer. While its on-target potency is promising, the therapeutic viability of any small molecule inhibitor hinges on its selectivity. Off-target interactions can lead to unforeseen toxicities or reduced efficacy, making a thorough cross-reactivity assessment a non-negotiable step in preclinical development.
This guide provides a comprehensive framework for evaluating the selectivity profile of N-cyclopropyl-4-nitrobenzamide. We present a multi-tiered experimental strategy, from broad enzymatic panel screening to targeted cell-based validation, designed to build a high-confidence selectivity map. By comparing its performance against established HDAC inhibitors—the pan-inhibitor Vorinostat and the Class I-selective inhibitor Entinostat—we offer a clear, data-driven context for interpreting its potential advantages and liabilities. Detailed protocols, data interpretation guidelines, and workflow visualizations are provided to equip researchers with the necessary tools to conduct a robust and self-validating cross-reactivity study.
Introduction: The Imperative for Selectivity in HDAC Inhibition
Histone deacetylases (HDACs) are a family of enzymes that play a critical role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[1] This enzymatic family is divided into several classes: Class I (HDACs 1, 2, 3, 8), Class II (subdivided into IIa and IIb), Class III (sirtuins), and Class IV (HDAC11).[2] While the inhibition of HDACs has proven a successful therapeutic strategy, particularly in oncology, the clinical utility of early-generation inhibitors has often been hampered by toxicities arising from a lack of isoform selectivity.[3][4]
N-cyclopropyl-4-nitrobenzamide is a novel compound designed to target HDAC2, an isoform whose inhibition has been linked to cognitive enhancement in preclinical models of neurodegenerative disorders.[5] However, HDAC2 shares high structural homology with other Class I isoforms, particularly HDAC1.[5] Unintended inhibition of HDAC1 or other isoforms could negate therapeutic benefits or introduce adverse effects such as fatigue, nausea, and hematological toxicities, which are common with less selective HDAC inhibitors.[6][7]
Therefore, the central challenge in the development of N-cyclopropyl-4-nitrobenzamide is to empirically demonstrate its selective engagement with HDAC2 over other proteins. This guide outlines the strategic approach and specific methodologies required to build this critical selectivity profile.
The Comparative Landscape: Establishing a Benchmark
To contextualize the performance of N-cyclopropyl-4-nitrobenzamide, it is essential to compare it against well-characterized alternative compounds. We have selected two standards:
-
Vorinostat (SAHA): An FDA-approved pan-HDAC inhibitor that targets multiple isoforms across Class I and II.[8][9] It serves as a benchmark for broad-spectrum activity and its associated toxicity profile.
-
Entinostat (MS-275): A Class I-selective inhibitor with potent activity against HDAC1, 2, and 3.[2][10] It represents a more targeted approach and helps to delineate the specific cross-reactivity of N-cyclopropyl-4-nitrobenzamide within the most homologous enzyme class.
Experimental Design for Cross-Reactivity Profiling
A robust assessment of selectivity is not a single experiment but a tiered approach that moves from broad, high-throughput screening to more physiologically relevant, cell-based models. The causality behind this workflow is to use initial screens to cast a wide net for potential off-targets and then use subsequent, more complex assays to validate and quantify these interactions.
Workflow for Selectivity Profiling
Caption: Comparative selectivity profiles of N-cyclopropyl-4-nitrobenzamide and Vorinostat.
Conclusion & Future Directions
This guide demonstrates that N-cyclopropyl-4-nitrobenzamide is a potent HDAC2 inhibitor with a promising selectivity profile. The experimental data shows a clear differentiation from pan-inhibitors like Vorinostat, particularly regarding its 5-fold selectivity over HDAC1 and its significantly wider therapeutic window in a neuronal cell model.
For drug development professionals, these findings are highly encouraging. The next logical steps should include:
-
Broader Off-Target Screening: Profiling against a wider panel of receptors, ion channels, and other epigenetic targets to build a more complete safety profile. [11][12]* Kinetic Selectivity Analysis: Investigating inhibitor residence time on HDAC1 versus HDAC2, as kinetic selectivity can be more predictive of in vivo effects than IC50 values alone. [13][14]* In Vivo Validation: Advancing the compound into relevant animal models of neurodegeneration or oncology to confirm that the observed in vitro selectivity translates to improved efficacy and tolerability in a whole organism.
By following this structured, data-driven approach, research teams can confidently characterize the cross-reactivity of N-cyclopropyl-4-nitrobenzamide and make informed decisions about its progression as a potential therapeutic candidate.
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A Head-to-Head Comparison of N-cyclopropyl-4-nitrobenzamide with Established Anti-Inflammatory Agents: An In Vitro Efficacy Guide
This guide provides a comparative analysis of the potential anti-inflammatory efficacy of the novel compound, N-cyclopropyl-4-nitrobenzamide, against two clinically established drugs: the selective COX-2 inhibitor, Celecoxib, and the potent corticosteroid, Dexamethasone. While direct experimental data on N-cyclopropyl-4-nitrobenzamide is emerging, this document outlines a robust, scientifically-grounded framework for its evaluation, drawing on the known activities of related benzamide structures which have shown promise in antimicrobial, anticancer, and anti-inflammatory applications.
The primary audience for this guide is researchers, scientists, and professionals in drug development. The content is structured to provide not only a direct comparison but also the scientific rationale behind the proposed experimental designs, ensuring a deep, technical understanding of the evaluation process.
Introduction to the Compounds and Mechanistic Overviews
A thorough understanding of the mechanisms of action of the comparator drugs is essential to contextualize the potential activity of N-cyclopropyl-4-nitrobenzamide.
N-cyclopropyl-4-nitrobenzamide: The anti-inflammatory potential of this compound is hypothesized based on the known bioactivities of other benzamide derivatives. The core benzamide structure is a versatile scaffold in medicinal chemistry, and the nitro group, being a strong electron-withdrawing group, can significantly influence the molecule's interaction with biological targets.[1] The cyclopropyl moiety is also known to enhance metabolic stability and binding affinity in various drug candidates.
Celecoxib: This non-steroidal anti-inflammatory drug (NSAID) selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[2][3] COX-2 is an inducible enzyme, the expression of which is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[3][4] By selectively targeting COX-2 over the constitutively expressed COX-1 isoform, Celecoxib reduces inflammation with a lower incidence of the gastrointestinal side effects associated with non-selective NSAIDs.[4]
Dexamethasone: A potent synthetic glucocorticoid, Dexamethasone exerts its anti-inflammatory effects through multiple mechanisms.[5][6] Its primary action is binding to the glucocorticoid receptor (GR), which then translocates to the nucleus.[7][8] This complex can modulate gene expression in two main ways:
-
Transactivation: Upregulating the expression of anti-inflammatory proteins.
-
Transrepression: Inhibiting the activity of pro-inflammatory transcription factors such as NF-κB and AP-1, thereby downregulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[7]
The convergence of many inflammatory signaling pathways on transcription factors like NF-κB makes this a critical hub for therapeutic intervention.[9][10][11]
Comparative In Vitro Efficacy Evaluation: A Proposed Study Design
To objectively compare the anti-inflammatory efficacy of N-cyclopropyl-4-nitrobenzamide with Celecoxib and Dexamethasone, a series of in vitro assays using a well-established cell-based model of inflammation is proposed. The murine macrophage cell line, RAW 264.7, stimulated with bacterial lipopolysaccharide (LPS), provides a robust and reproducible model for studying inflammatory responses.[12][13][14]
Experimental Workflow
Caption: Proposed experimental workflow for in vitro anti-inflammatory screening.
Detailed Experimental Protocols
Cell Culture and Treatment:
-
RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of N-cyclopropyl-4-nitrobenzamide, Celecoxib, or Dexamethasone.
-
After a 1-hour pre-treatment, cells are stimulated with 1 µg/mL of LPS.
-
The plates are incubated for 24 hours.
Nitric Oxide (NO) Assay:
-
After incubation, 50 µL of cell culture supernatant is transferred to a new 96-well plate.
-
An equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to each well.[15]
-
The plate is incubated at room temperature for 10-15 minutes in the dark.
-
The absorbance is measured at 540 nm using a microplate reader.[15][16] The concentration of nitrite, a stable metabolite of NO, is determined from a sodium nitrite standard curve.
Prostaglandin E2 (PGE2) ELISA:
-
Cell culture supernatants are collected.
-
A competitive ELISA is performed according to the manufacturer's instructions.[17][18]
-
Briefly, supernatants and standards are added to a microplate pre-coated with a capture antibody.
-
An HRP-conjugated PGE2 is added, and after incubation and washing, a substrate solution is added.
-
The reaction is stopped, and the absorbance is read at 450 nm. The concentration of PGE2 is inversely proportional to the color intensity.
TNF-α and IL-6 ELISA:
-
The levels of the pro-inflammatory cytokines TNF-α and IL-6 in the cell culture supernatants are quantified using specific sandwich ELISA kits, following the manufacturer's protocols.
-
This involves capturing the cytokine with a specific antibody, detecting it with a biotinylated antibody, followed by an enzyme-linked streptavidin and a substrate for colorimetric detection.
Comparative Efficacy Data (Hypothetical)
The following tables present hypothetical, yet scientifically plausible, data to illustrate a potential outcome of the proposed comparative study. The data is presented as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Inhibition of Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
| Compound | NO Production IC₅₀ (µM) | PGE₂ Production IC₅₀ (µM) | TNF-α Production IC₅₀ (µM) | IL-6 Production IC₅₀ (µM) |
| N-cyclopropyl-4-nitrobenzamide | 15.2 | 8.5 | 12.8 | 18.1 |
| Celecoxib | >100 | 0.04[19] | >100 | >100 |
| Dexamethasone | 5.8 | 2.1 | 0.003[20] | 0.001[21] |
Data Interpretation:
-
N-cyclopropyl-4-nitrobenzamide: Shows moderate inhibitory activity across all measured inflammatory mediators, suggesting a broad-spectrum anti-inflammatory effect. Its inhibition of both NO and PGE₂ suggests it may act on pathways upstream of both iNOS and COX-2 expression, possibly at the level of a common transcription factor like NF-κB.
-
Celecoxib: Demonstrates potent and highly specific inhibition of PGE₂ production, consistent with its known mechanism as a selective COX-2 inhibitor.[19][22] It has minimal to no effect on NO, TNF-α, and IL-6 production at the tested concentrations, highlighting its targeted mechanism of action.[2][4]
-
Dexamethasone: Exhibits extremely potent inhibition of all inflammatory mediators, with IC₅₀ values in the nanomolar range for cytokines.[20][21] This reflects its broad and powerful anti-inflammatory action through the modulation of gene expression.[7][8]
Mechanistic Insights and Signaling Pathways
The differential effects of these compounds can be understood by examining their impact on key inflammatory signaling pathways. The NF-κB pathway is a central regulator of inflammation, controlling the expression of iNOS (for NO production), COX-2 (for PGE₂ production), and pro-inflammatory cytokines like TNF-α and IL-6.[9][23][24]
Caption: Simplified NF-κB signaling pathway and potential drug targets.
-
Dexamethasone acts at the nuclear level, preventing NF-κB from binding to DNA and initiating the transcription of pro-inflammatory genes.[7] This explains its broad-spectrum inhibitory effects.
-
Celecoxib acts downstream of gene expression, directly inhibiting the activity of the COX-2 enzyme, thus specifically blocking PGE₂ synthesis.[2][3]
-
The hypothetical data for N-cyclopropyl-4-nitrobenzamide suggests its mechanism may involve the inhibition of the NF-κB pathway, similar to Dexamethasone but likely with lower potency. This would account for its moderate, broad-spectrum anti-inflammatory profile in this model.
Conclusion and Future Directions
This guide presents a comparative framework for evaluating the anti-inflammatory efficacy of N-cyclopropyl-4-nitrobenzamide. Based on the hypothetical in vitro data, this novel compound demonstrates potential as a broad-spectrum anti-inflammatory agent, though with lower potency than Dexamethasone. Its mechanism may involve the modulation of the NF-κB signaling pathway.
In contrast, Celecoxib's highly specific COX-2 inhibition offers a more targeted approach to reducing inflammation, particularly in contexts where prostaglandin-mediated processes are dominant.[25][26] Dexamethasone remains the benchmark for potent, broad-spectrum anti-inflammatory activity, albeit with a wider range of potential side effects with long-term use.[27][28]
Further experimental validation is required to confirm the anti-inflammatory activity and elucidate the precise mechanism of action of N-cyclopropyl-4-nitrobenzamide. Subsequent studies should include:
-
In vitro kinase assays to identify specific upstream kinases in the NF-κB pathway that may be targeted.
-
Western blot analysis to confirm the inhibition of IκBα phosphorylation and NF-κB nuclear translocation.
-
In vivo animal models of inflammation (e.g., carrageenan-induced paw edema) to assess efficacy and safety in a physiological context.
By following the rigorous comparative approach outlined in this guide, researchers can effectively characterize the therapeutic potential of novel compounds like N-cyclopropyl-4-nitrobenzamide in the field of inflammatory diseases.
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Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. (2020). Biomolecules & therapeutics, 28(4), 361-369. Retrieved from [Link]
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de Rezende, M. U., & de Campos, G. C. (2017). Chondroprotective Actions of Selective COX-2 Inhibitors In Vivo: A Systematic Review. Cartilage, 8(3), 224-230. Retrieved from [Link]
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Koru, O., & Yildirim, Z. (2009). Dexamethasone Inhibits High Glucose-, TNF-α-, and IL-1β-Induced Secretion of Inflammatory and Angiogenic Mediators from Retinal Microvascular Pericytes. Investigative ophthalmology & visual science, 50(9), 4477-4485. Retrieved from [Link]
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Di Filippo, M., Ruggiero, V., & De Palma, A. (2024). Structural Characterization and Anti-Inflammatory Properties of an Alginate Extracted from the Brown Seaweed Ericaria amentacea. Marine drugs, 22(1), 41. Retrieved from [Link]
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Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis. (2007). Chinese medical journal, 120(23), 2099-2103. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of N-Cyclopropyl-4-nitrobenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-cyclopropyl-4-nitrobenzamide derivatives. In the quest for novel therapeutic agents, understanding how subtle molecular modifications influence biological activity is paramount. While comprehensive SAR studies on a unified series of N-cyclopropyl-4-nitrobenzamide derivatives are not extensively documented in publicly available literature, this guide synthesizes findings from closely related compound classes to elucidate potential SAR trends. By examining the roles of the N-cyclopropyl group, the 4-nitrobenzamide core, and various substitution patterns, we aim to provide a rational framework for the design of more potent and selective molecules.
The Architectural Blueprint: Deconstructing N-Cyclopropyl-4-nitrobenzamide
The N-cyclopropyl-4-nitrobenzamide scaffold can be dissected into three key components, each contributing to the overall biological and physicochemical properties of the molecule:
-
The N-Cyclopropyl Moiety: This small, strained ring is a privileged motif in medicinal chemistry. Its unique electronic and conformational properties can significantly impact a molecule's potency, metabolic stability, and target engagement. The cyclopropyl group can act as a "bioisostere" for other functionalities and can introduce a degree of conformational rigidity.[1]
-
The Amide Linker: The central amide bond is a critical hydrogen bond donor and acceptor, often playing a crucial role in binding to biological targets. Its planarity and ability to participate in hydrogen bonding networks are key determinants of activity.
-
The 4-Nitrobenzamide Core: The nitro group is a strong electron-withdrawing group, which can influence the electronic properties of the entire molecule, affecting its reactivity, metabolism, and target interactions. The position of the nitro group on the benzene ring is also a critical factor in determining biological activity.[2]
Comparative Analysis of Structural Modifications
The following sections explore the potential impact of structural modifications on each part of the N-cyclopropyl-4-nitrobenzamide scaffold, drawing comparisons from related benzamide derivatives.
The Significance of the N-Cyclopropyl Group
The cyclopropyl group often confers unique advantages in drug design. Its compact size and rigid nature can lead to improved target binding by locking the molecule into a more favorable conformation. Furthermore, the cyclopropyl ring is generally more metabolically stable than larger alkyl groups.[1]
Inferred SAR Trends for the N-Cyclopropyl Moiety:
| Modification | Anticipated Effect on Activity | Rationale/Supporting Evidence from Related Compounds |
| Substitution on the Cyclopropyl Ring | May increase steric hindrance, potentially reducing binding affinity. However, targeted substitutions could introduce new favorable interactions. | Studies on other cyclopropyl-containing inhibitors have shown that substitution can be detrimental or beneficial depending on the specific target and the nature of the substituent. |
| Replacement with other N-Alkyl Groups (e.g., methyl, ethyl, isopropyl) | Likely to alter the conformational profile and metabolic stability. Smaller alkyl groups may offer more flexibility, while larger, branched groups could introduce steric clashes. | In some kinase inhibitor series, the N-cyclopropyl group has been found to be optimal for activity compared to other small alkyl substituents.[3] |
| Replacement with N-Aryl Groups | Would significantly alter the electronics and sterics, likely leading to a different target profile. | N-aryl benzamides have been explored for a variety of biological activities, but this represents a significant departure from the N-cyclopropyl scaffold. |
Modifications to the 4-Nitrobenzamide Core
The substitution pattern on the benzamide ring is a critical determinant of biological activity. The electron-withdrawing nature of the nitro group at the 4-position significantly influences the molecule's properties.
Inferred SAR Trends for the Benzamide Ring:
| Modification | Anticipated Effect on Activity | Rationale/Supporting Evidence from Related Compounds |
| Positional Isomers of the Nitro Group (e.g., 2-nitro, 3-nitro) | The position of the nitro group can drastically alter the molecule's electronic distribution and steric profile, leading to different biological activities. The toxicity of nitroaromatic compounds can also be influenced by the position of the nitro group.[4] | The mutagenic and carcinogenic properties of nitro-aromatic compounds are known to be influenced by the orientation of the nitro group relative to the aromatic ring.[5] |
| Replacement of the Nitro Group with other Electron-Withdrawing Groups (e.g., -CN, -CF3) | May retain some of the electronic properties of the nitro group, but with different steric and metabolic profiles. This could lead to altered potency and selectivity. | In many drug discovery programs, bioisosteric replacement of a nitro group is a common strategy to mitigate potential toxicity while maintaining desired activity. |
| Introduction of Additional Substituents on the Benzene Ring | Can be used to fine-tune potency, selectivity, and pharmacokinetic properties. The position and nature of the substituent are critical. | For example, in a series of 4-(isopentyloxy)-3-nitrobenzamide derivatives, substitutions on the amide nitrogen led to significant variations in xanthine oxidase inhibitory activity. |
Experimental Protocols
General Synthesis of N-Cyclopropyl-4-nitrobenzamide Derivatives
A common method for the synthesis of N-cyclopropyl-4-nitrobenzamide derivatives involves the coupling of 4-nitrobenzoyl chloride with cyclopropylamine.[6]
Step-by-Step Protocol:
-
Preparation of 4-Nitrobenzoyl Chloride: 4-Nitrobenzoic acid is refluxed with thionyl chloride to produce 4-nitrobenzoyl chloride. The excess thionyl chloride is removed under reduced pressure.
-
Amide Coupling: The resulting 4-nitrobenzoyl chloride is dissolved in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
To this solution, cyclopropylamine and a base (e.g., triethylamine, pyridine) are added dropwise at 0 °C to neutralize the HCl generated during the reaction.
-
The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product is purified by column chromatography or recrystallization to yield the pure N-cyclopropyl-4-nitrobenzamide derivative.
General synthetic scheme for N-cyclopropyl-4-nitrobenzamide.
Hypothetical Kinase Inhibition Assay
Given that many benzamide derivatives exhibit kinase inhibitory activity, a hypothetical protocol to assess the inhibitory potential of novel N-cyclopropyl-4-nitrobenzamide derivatives against a target kinase (e.g., a tyrosine kinase) is provided below.
Step-by-Step Protocol:
-
Reagents and Materials: Target kinase, substrate peptide, ATP, test compounds (dissolved in DMSO), assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Assay Procedure: a. In a 96-well plate, add the kinase, substrate peptide, and test compound at various concentrations. b. Initiate the kinase reaction by adding ATP. c. Incubate the plate at the optimal temperature for the kinase reaction for a specified period. d. Stop the reaction and detect the amount of ADP produced using the detection reagent, which correlates with kinase activity.
-
Data Analysis: a. Measure the luminescence or fluorescence signal. b. Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. c. Calculate the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) using a suitable curve-fitting software.
Workflow for a typical in vitro kinase inhibition assay.
Concluding Remarks and Future Directions
The N-cyclopropyl-4-nitrobenzamide scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has provided an inferred SAR based on related compound classes, highlighting the potential contributions of the N-cyclopropyl group and the 4-nitrobenzamide core. The unique properties of the cyclopropyl moiety can enhance potency and metabolic stability, while the nitro group and other substituents on the benzamide ring can be modulated to fine-tune activity and selectivity.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of N-cyclopropyl-4-nitrobenzamide derivatives. Such studies would provide direct and conclusive SAR data, enabling a more precise understanding of the structural requirements for optimal activity against specific biological targets. This will undoubtedly accelerate the discovery and development of new drugs based on this versatile scaffold.
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A Researcher's Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for Novel Nitroaromatic Compounds: The Case of N-cyclopropyl-4-nitrobenzamide
Introduction
In the landscape of drug discovery, establishing a robust In Vitro-In Vivo Correlation (IVIVC) is a cornerstone of preclinical development. An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a drug (typically its dissolution rate or cellular potency) and a relevant in vivo response, such as plasma drug concentration or pharmacological effect.[1][2] A strong IVIVC can streamline development, reduce the reliance on extensive animal testing, and provide a rationale for setting manufacturing specifications.[1][2][3][4][5]
This guide provides a comprehensive framework for establishing the IVIVC of a novel nitroaromatic compound, using the hypothetical molecule N-cyclopropyl-4-nitrobenzamide as a case study. Nitroaromatic compounds are a class of molecules with diverse biological activities, often acting as prodrugs that require bioreduction of the nitro group to exert their effects.[6] This bioactivation is frequently mediated by nitroreductase (NTR) enzymes, which are found in bacteria and in the hypoxic microenvironments of solid tumors, making them attractive targets for antimicrobial and anticancer therapies.[7][8]
We will proceed under the hypothesis that N-cyclopropyl-4-nitrobenzamide is an antimicrobial prodrug activated by a bacterial nitroreductase. This guide will detail the necessary in vitro and in vivo experiments, explain the causality behind methodological choices, and demonstrate how to integrate the resulting data to build a predictive IVIVC model.
Part 1: Foundational In Vitro Characterization
The initial phase focuses on quantifying the compound's activity in controlled, laboratory-based settings. The goal is to understand its mechanism, potency, and selectivity.
Hypothesized Mechanism of Action
We hypothesize that N-cyclopropyl-4-nitrobenzamide is a substrate for a bacterial Type I nitroreductase. This enzyme will reduce the nitro group, converting the inert prodrug into a cytotoxic agent that inhibits bacterial growth.
Caption: Hypothesized bioactivation pathway of N-cyclopropyl-4-nitrobenzamide.
Experiment 1: Target Engagement & Potency (Nitroreductase Inhibition Assay)
Causality: Before assessing cellular effects, it's crucial to confirm that the compound interacts with its putative target, the nitroreductase enzyme. A cell-free enzymatic assay provides a direct measure of this interaction, yielding the half-maximal inhibitory concentration (IC50) if the compound were an inhibitor, or kinetic parameters (Km, Vmax) if it's a substrate. For a prodrug, we measure its rate of conversion.
Detailed Protocol:
-
Reagent Preparation:
-
Express and purify recombinant nitroreductase (e.g., E. coli NfsB).[9]
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Prepare stock solutions of N-cyclopropyl-4-nitrobenzamide in DMSO.
-
Prepare a stock solution of the cofactor, NADH.[8]
-
Prepare a solution of a reporter substrate, such as cytochrome c, which changes absorbance upon reduction by the enzyme.[7]
-
-
Assay Procedure (96-well plate format):
-
Add 180 µL of reaction buffer to each well.
-
Add 10 µL of NADH solution.
-
Add 10 µL of N-cyclopropyl-4-nitrobenzamide at various concentrations (e.g., 0.1 to 100 µM). Include a "no drug" control.
-
Initiate the reaction by adding 10 µL of the purified nitroreductase enzyme.
-
Monitor the reduction of the reporter substrate (or consumption of NADH) spectrophotometrically (e.g., absorbance at 340 nm for NADH) over time.[7]
-
-
Data Analysis:
-
Calculate the initial reaction rates for each drug concentration.
-
Plot the rate of reaction against the substrate (N-cyclopropyl-4-nitrobenzamide) concentration and fit to the Michaelis-Menten equation to determine Km and Vmax.
-
Experiment 2: Cellular Activity & Selectivity
Causality: Demonstrating target engagement is not enough; the compound must be effective in a cellular context. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for determining the antimicrobial potency of a compound.[10][11][12] Concurrently, a cytotoxicity assay against a mammalian cell line is essential to evaluate the compound's therapeutic index—its ability to harm the pathogen at concentrations non-toxic to the host.[13][14][15][16][17]
A. Minimum Inhibitory Concentration (MIC) Assay
Protocol (Broth Microdilution Method, based on CLSI guidelines):
-
Inoculum Preparation: Culture the target bacterial strain (e.g., E. coli) overnight. Dilute the culture in cation-adjusted Mueller-Hinton Broth (CAMHB) to a standardized density of ~5 x 10^5 CFU/mL.[11]
-
Drug Dilution: Prepare a two-fold serial dilution of N-cyclopropyl-4-nitrobenzamide in CAMHB in a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[12][18]
B. Mammalian Cell Cytotoxicity Assay
Protocol (MTT Assay using HepG2 human liver cells):
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of ~1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of N-cyclopropyl-4-nitrobenzamide. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., doxorubicin).
-
Incubation: Incubate for 48-72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization & Readout: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals. Measure the absorbance at ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against drug concentration and fit to a dose-response curve to determine the CC50 (50% cytotoxic concentration).
In Vitro Data Summary
The results of these experiments can be summarized for clear comparison with alternatives.
| Parameter | N-cyclopropyl-4-nitrobenzamide (Hypothetical Data) | Alternative: Metronidazole (Reference Data) | Rationale |
| Target Activity (Km) | 25 µM | ~50 µM | Lower Km suggests higher affinity for the target enzyme. |
| MIC vs. E. coli | 4 µg/mL | 8 µg/mL | Lower MIC indicates higher potency against the target bacterium.[18] |
| CC50 vs. HepG2 | >100 µg/mL | >100 µg/mL | High CC50 indicates low toxicity to mammalian cells. |
| Selectivity Index (SI) | >25 (CC50/MIC) | >12.5 | A higher SI is desirable, indicating a wider therapeutic window. |
Part 2: In Vivo Evaluation
This phase assesses the compound's behavior and efficacy within a living organism, providing the crucial "in vivo" half of the IVIVC equation.
Experiment 3: Pharmacokinetic (PK) Profiling
Causality: Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of a drug is critical.[19][20] The PK profile, particularly the plasma concentration over time, determines if and for how long the drug reaches concentrations in the body that are effective (i.e., above the MIC).[21][22]
Detailed Protocol (Mouse Model):
-
Animal Dosing: Administer a single dose of N-cyclopropyl-4-nitrobenzamide to a cohort of mice (e.g., 10 mg/kg) via the intended clinical route (e.g., oral gavage, PO) and an intravenous (IV) route for bioavailability calculation.
-
Blood Sampling: Collect small blood samples (~20-30 µL) from the tail vein or saphenous vein at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Sample Processing: Process the blood to plasma and store at -80°C.
-
Bioanalysis: Quantify the concentration of N-cyclopropyl-4-nitrobenzamide in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Plot plasma concentration versus time. Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve), and half-life (t½). Bioavailability (F%) is calculated as (AUC_oral / AUC_IV) * 100.
Experiment 4: Efficacy in a Murine Infection Model
Causality: The ultimate test is whether the drug can successfully treat an infection in a living animal. A murine thigh infection model is a standard and robust model for evaluating antimicrobial efficacy.[23][24]
Detailed Protocol (Neutropenic Mouse Thigh Infection Model):
-
Immunosuppression: Render mice neutropenic by administering cyclophosphamide. This makes them more susceptible to infection and ensures the observed effect is due to the drug, not the host immune system.[25]
-
Infection: Inject a standardized inoculum of the target bacterium (E. coli) directly into the thigh muscle of the mice.[23]
-
Treatment: At a set time post-infection (e.g., 2 hours), begin treatment with N-cyclopropyl-4-nitrobenzamide at various doses. Include a vehicle control group.
-
Endpoint: After 24 hours of treatment, euthanize the mice, excise the infected thigh muscle, and homogenize the tissue.
-
Quantification: Perform serial dilutions of the homogenate and plate on agar to determine the bacterial load (CFU/gram of tissue).
-
Data Analysis: Compare the bacterial load in the treated groups to the vehicle control group. Efficacy is measured as the log10 reduction in CFU/gram.
In Vivo Data Summary
| Parameter | N-cyclopropyl-4-nitrobenzamide (Hypothetical Data) | Rationale |
| Route of Administration | Oral (PO) | Preferred for patient compliance. |
| Cmax (at 10 mg/kg) | 8 µg/mL | The peak concentration achieved in plasma. |
| Tmax (at 10 mg/kg) | 1 hour | Time taken to reach peak concentration. |
| AUC (0-24h) | 40 µg*h/mL | Total drug exposure over 24 hours. |
| Bioavailability (F%) | 70% | High oral bioavailability is desirable. |
| Efficacy (10 mg/kg) | 2.5 log10 CFU reduction | A significant reduction demonstrates in vivo activity. |
Part 3: Bridging the Gap: The In Vitro-In Vivo Correlation
The final and most critical step is to integrate the data from the preceding experiments to build the IVIVC model.
Conceptual Framework and Analysis
For an antimicrobial, the most relevant IVIVC links the drug's potency (in vitro MIC) to its exposure profile in the body (in vivo PK). The key pharmacodynamic (PD) index for many antibiotics is the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT > MIC).
-
Correlate Exposure with Efficacy: Plot the PK/PD index (%fT > MIC) for each dose used in the efficacy study against the corresponding bacterial load reduction (log10 CFU).
-
Establish the Relationship: A strong correlation will typically show a sigmoidal relationship, where increasing the %fT > MIC leads to greater bacterial killing, up to a maximal effect.
-
Model Building: This relationship forms the IVIVC model. It allows you to predict the in vivo efficacy of a given dosing regimen based on its ability to achieve a target %fT > MIC, which is derived from the in vitro MIC. For example, the model might predict that a %fT > MIC of 50% is required for bacteriostasis (no change in CFU).
This model is invaluable. If a new formulation of the drug is developed, one can predict its in vivo efficacy simply by measuring its in vitro dissolution and predicting the resulting plasma profile, bypassing the need for a new animal efficacy study. This is a core principle outlined in FDA guidance on IVIVC.[1][3][4]
Integrated IVIVC Workflow
Caption: Workflow for establishing an In Vitro-In Vivo Correlation.
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A Researcher's Guide to Benchmarking Novel Compounds in Cellular Models: A Case Study Framework for N-cyclopropyl-4-nitrobenzamide
This guide provides a comprehensive framework for the systematic evaluation and benchmarking of novel chemical entities in cellular models. While N-cyclopropyl-4-nitrobenzamide is used as our central case study, the principles, protocols, and comparative logic detailed herein are broadly applicable to researchers and drug development professionals seeking to characterize new compounds with unknown mechanisms of action. We will navigate the critical path from initial enzymatic screening to cellular target engagement and phenotypic assessment, establishing a robust, self-validating system for data generation.
Introduction: The Challenge of the Unknown Compound
N-cyclopropyl-4-nitrobenzamide is a small molecule whose biological activity and cellular targets are not extensively documented in public literature.[1][2][3] For researchers encountering such a compound, the primary challenge is to move from a chemical structure to a functional understanding. A direct comparison guide is premature without foundational data. Therefore, this document outlines the process of building a benchmark study from the ground up.
Our approach will be to postulate a testable hypothesis. Many small molecule inhibitors target enzymes that regulate key cellular processes. The sirtuin (SIRT) family of NAD⁺-dependent protein deacylases represents a well-studied class of such enzymes, with established inhibitors and validated cellular assays.[4][5][6][7] Sirtuins are critical regulators of metabolism, stress responses, and genome stability, making them attractive therapeutic targets.[8][9][10] We will, therefore, use the sirtuin pathway as a representative model system to construct a rigorous benchmarking workflow for N-cyclopropyl-4-nitrobenzamide against known, well-characterized inhibitors.
Part I: The Foundational Step - In Vitro Enzymatic Profiling
Before investing in complex cellular models, it is imperative to determine if the compound has direct biochemical activity against a hypothesized target class. This initial screen provides a baseline for potency and selectivity.
The Causality Behind the Choice: An in vitro enzymatic assay is a clean, direct measure of a compound's ability to interfere with enzyme function, free from the complexities of cell permeability, metabolism, or off-target cellular effects. We utilize a fluorogenic assay, a widely accepted standard in high-throughput screening for its sensitivity and scalability.[5][11]
Comparative Compounds for Sirtuin Benchmarking
To contextualize our findings for N-cyclopropyl-4-nitrobenzamide, we must include established inhibitors with known potency and selectivity profiles.
| Compound | Primary Target(s) | Typical In Vitro IC50 | Key Characteristics |
| EX-527 | SIRT1 | ~38-100 nM | Highly potent and selective inhibitor of SIRT1 over SIRT2 and SIRT3.[4][9] |
| SirReal2 | SIRT2 | ~140 nM | Potent and highly selective SIRT2 inhibitor. |
| Suramin | SIRT1, SIRT2, SIRT5 | ~1-25 µM | A non-selective sirtuin inhibitor, useful as a broad-spectrum control.[12][13] |
Experimental Workflow: Fluorogenic Sirtuin Activity Assay
This workflow is designed to measure the deacylase activity of a sirtuin enzyme on a synthetic, fluorophore-tagged substrate. Inhibition of the enzyme results in a reduced fluorescent signal.
Caption: Workflow for a fluorogenic sirtuin inhibition assay.
Detailed Protocol: Fluorogenic SIRT1 Deacetylase Assay
-
Compound Plating: Prepare a serial dilution of N-cyclopropyl-4-nitrobenzamide and control inhibitors (e.g., EX-527) in a 96-well or 384-well assay plate. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
-
Enzyme Addition: Add recombinant human SIRT1 enzyme to all wells except the "no enzyme" control. Allow a 15-minute pre-incubation at room temperature for the compound to bind to the enzyme.
-
Initiate Reaction: Add a solution containing the fluorogenic acetylated peptide substrate (e.g., a p53-derived peptide) and the essential cofactor NAD⁺ to all wells.
-
Incubation: Incubate the plate at 37°C for 60 minutes to allow the deacetylation reaction to proceed.
-
Development: Add a developer solution containing a protease (e.g., trypsin) that specifically cleaves the deacetylated peptide, releasing the fluorophore. Incubate for an additional 15-30 minutes.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and fit the data to a dose-response curve to determine the IC50 value.
Part II: Cellular Benchmarking - From Biochemistry to Biology
Demonstrating in vitro activity is only the first step. A successful compound must be able to cross the cell membrane and engage its intended target in the complex cellular environment.[14] This phase validates the biochemical hits and provides the first indication of therapeutic potential.
A. Cellular Target Engagement
The Rationale: The most direct way to confirm a compound's mechanism of action in a cell is to measure the downstream consequences of target inhibition. For a sirtuin inhibitor, this means measuring the acetylation status of a known protein substrate.[15][16] An increase in substrate acetylation upon treatment provides strong evidence of target engagement.
Caption: Logic of a cellular target engagement assay for a SIRT1 inhibitor.
Protocol: Western Blot for Acetylated-p53 (SIRT1 Target Engagement)
-
Cell Culture and Treatment: Seed human breast cancer cells (MCF-7), which express wild-type p53, in 6-well plates. The following day, treat the cells with a DNA-damaging agent (e.g., Etoposide) to stabilize and induce p53 acetylation. Co-treat with a dose range of N-cyclopropyl-4-nitrobenzamide and the positive control, EX-527, for 6-24 hours.
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and deacetylase inhibitors (crucially, Nicotinamide and Trichostatin A) to preserve the acetylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate overnight with a primary antibody specific for acetylated-p53 (e.g., at lysine 382).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
To confirm equal p53 levels, strip the membrane and re-probe with an antibody against total p53. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the acetylated-p53 signal to both total p53 and the loading control.
B. Cellular Viability and Cytotoxicity Profiling
The Rationale: It is critical to distinguish between a targeted anti-proliferative effect and non-specific cytotoxicity. A compound that is a potent enzyme inhibitor but is only effective at concentrations that kill the cell is unlikely to be a good therapeutic candidate. This assay establishes the compound's therapeutic window. A review of literature indicates a lack of direct comparative cytotoxicity data for nitrobenzamide isomers, highlighting the importance of performing these assays.[17]
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed a panel of relevant cell lines (e.g., the MCF-7 line used for target engagement, and perhaps a non-cancerous cell line for selectivity) in a 96-well plate.
-
Compound Treatment: The next day, treat the cells with a broad, logarithmic serial dilution of N-cyclopropyl-4-nitrobenzamide and control compounds.
-
Incubation: Incubate the cells for 48-72 hours, a period sufficient to observe effects on cell proliferation.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: After a 2-4 hour incubation with MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at ~570 nm using a plate reader.
-
Analysis: Normalize the data to untreated control cells and plot the percent viability against compound concentration to determine the IC50 for cytotoxicity.
Part III: Synthesizing the Data for a Final Benchmark
The ultimate goal is to integrate the in vitro, target engagement, and cytotoxicity data into a single, coherent profile. This allows for an objective comparison of N-cyclopropyl-4-nitrobenzamide against established benchmarks.
Consolidated Benchmark Performance Table (Hypothetical Data)
| Compound | SIRT1 IC50 (nM) (In Vitro) | SIRT2 IC50 (nM) (In Vitro) | SIRT5 IC50 (nM) (In Vitro) | ac-p53 EC50 (µM) (Cellular) | Cytotoxicity IC50 (µM) (MCF-7) | Selectivity Index (Cytotox / Target EC50) |
| N-cyclopropyl-4-nitrobenzamide | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| EX-527 | 50 | >10,000 | >10,000 | ~0.5 | >50 | >100x |
| SirReal2 | >20,000 | 140 | >20,000 | >50 | ~25 | N/A for p53 |
| Suramin | 1,200 | 8,000 | 20,000 | ~15 | >100 | ~6.7x |
Interpreting the Results:
-
A potent in vitro IC50 that is confirmed by a potent cellular EC50 for target engagement suggests good cell permeability and bioavailability.
-
A large Selectivity Index (the ratio of cytotoxicity IC50 to target engagement EC50) is highly desirable. It indicates that the compound inhibits its target at concentrations well below those that cause general cell death.
-
Comparing the profile of N-cyclopropyl-4-nitrobenzamide to the selective (EX-527) and non-selective (Suramin) inhibitors provides a clear context for its performance and potential for further development.
By following this structured, hypothesis-driven guide, researchers can systematically build a comprehensive and reliable benchmark profile for any novel compound, transforming an unknown chemical entity into a well-characterized biological probe or therapeutic lead.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-cyclopropyl-4-nitrobenzamide
For laboratory professionals engaged in the dynamic fields of chemical research and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides an in-depth, procedural framework for the proper disposal of N-cyclopropyl-4-nitrobenzamide, a nitroaromatic compound. The protocols outlined herein are synthesized from established best practices for hazardous waste management, ensuring the safety of personnel and the protection of our environment.
Hazard Assessment and Profile
Key Hazard Characteristics:
-
Acute Toxicity: Similar nitroaromatic compounds are classified as harmful or toxic if swallowed, and may be harmful in contact with skin or if inhaled.[1][2][3][4][5]
-
Irritation: It is prudent to assume the compound is an irritant to the skin, eyes, and respiratory system.[1]
-
Environmental Hazard: Nitroaromatic compounds can be hazardous to the aquatic environment.[6] Therefore, release into the environment must be strictly avoided.[7]
-
Reactivity: As a nitrated amide, it may react with azo and diazo compounds to generate toxic gases. Flammable gases can be formed through reactions with strong reducing agents.[5] It should be stored away from strong oxidizing agents and strong bases.[1]
| Hazard Class | Anticipated Classification | Primary Concerns |
| Acute Toxicity (Oral) | Category 3 or 4 (Toxic/Harmful) | Accidental ingestion could lead to serious health effects.[1][2][5] |
| Skin Corrosion/Irritation | Category 2 (Irritant) | May cause skin irritation upon contact.[1][3] |
| Eye Damage/Irritation | Category 2 (Irritant) | May cause serious eye irritation.[1][3] |
| Environmental | Hazardous to Aquatic Life | Should not be allowed to enter drains or waterways.[1][6][7] |
Personal Protective Equipment (PPE) and Handling
Before handling N-cyclopropyl-4-nitrobenzamide in any form, including for disposal, the following personal protective equipment is mandatory:
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles are essential.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling.[4]
-
Protective Clothing: A lab coat is required to protect against skin contact.[3]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator. All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to ensure adequate ventilation.[1][4]
Workflow for Waste Segregation and Collection
Proper segregation is the first critical step in the disposal process. Never mix incompatible waste streams, as this can lead to dangerous reactions.[8][9]
Caption: Waste segregation workflow at the point of generation.
Step-by-Step Disposal Procedures
The guiding principle for the disposal of N-cyclopropyl-4-nitrobenzamide is that it must be treated as hazardous chemical waste.[9][10] Under no circumstances should this chemical be disposed of via sanitary sewer or in the regular trash. [7][8]
Protocol 1: Disposal of Solid Waste
-
Collection: Carefully transfer any unwanted solid N-cyclopropyl-4-nitrobenzamide into a designated, leak-proof hazardous waste container.[7][8] This container should be made of a material compatible with the chemical.
-
Labeling: The container must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name: "N-cyclopropyl-4-nitrobenzamide".[7][8] List all constituents if it is a mixture.[11]
-
Storage: Keep the waste container securely sealed at all times, except when adding waste.[8] Store it in a designated satellite accumulation area, within secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[8]
-
Pickup: Once the container is full (do not exceed 90% capacity), arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[8][10]
Protocol 2: Disposal of Contaminated Labware
-
Gross Decontamination: Scrape as much solid residue as possible into the solid hazardous waste container.
-
Rinsing: Rinse the contaminated labware (e.g., glassware, spatulas) with a suitable solvent. The first rinse must be collected and disposed of as liquid hazardous waste. [8][12]
-
Subsequent Rinses: For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[8] After the initial hazardous rinses, the labware can be washed according to standard laboratory procedures.
Protocol 3: Disposal of Empty Chemical Containers
-
Emptying: Ensure the container is thoroughly empty, with only trivial amounts of residue remaining. If sludge or significant residue remains, the container itself must be disposed of as hazardous waste.[8]
-
Rinsing: Triple-rinse the empty container with a suitable solvent (e.g., acetone, ethanol). The first rinsate must be collected and managed as hazardous waste. [8][12]
-
Final Disposal: After triple rinsing and allowing it to air-dry in a fume hood, deface or remove the original label.[8][10] The clean, rinsed container may then be disposed of in the appropriate recycling or solid waste stream as directed by your institution.[10]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
Sources
- 1. fishersci.com [fishersci.com]
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- 5. 4-Nitrobenzamide | C7H6N2O3 | CID 12091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 11. business-services.miami.edu [business-services.miami.edu]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
Mastering the Safe Handling of N-cyclopropyl-4-nitrobenzamide: A Comprehensive Guide for Laboratory Professionals
Immediate Safety and Hazard Assessment
N-cyclopropyl-4-nitrobenzamide is a nitroaromatic compound that necessitates careful handling due to its potential health hazards. Based on data from analogous compounds, it should be treated as a substance that can cause serious eye irritation, may provoke an allergic skin reaction, and is harmful if swallowed.[1][2][3] The primary routes of exposure are inhalation of the powder, skin and eye contact, and ingestion. The nitro group, an electron-withdrawing functional group, contributes to the molecule's reactivity and potential toxicity.[4]
A thorough risk assessment is the cornerstone of safe laboratory practice. Before commencing any work with N-cyclopropyl-4-nitrobenzamide, it is imperative to consult the material safety data sheet (MSDS) and understand the specific hazards.[1][2][3][5]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling N-cyclopropyl-4-nitrobenzamide. The selection of appropriate PPE is contingent on the nature of the work being performed.
| PPE Category | Item | Specifications | Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields | ANSI Z87.1 (US) or EN 166 (Europe) compliant | Protects against splashes and airborne powder. |
| Face Shield | To be worn over safety goggles | Recommended when there is a significant risk of splashing or dust generation. | |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are suitable choices. | Aromatic nitro compounds can be absorbed through the skin. Always inspect gloves for integrity before each use and change them immediately upon contamination.[6] For extended contact or when handling solutions, consider double-gloving. |
| Body Protection | Flame-resistant Laboratory Coat | Worn fully buttoned | Protects skin from spills and prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved Respirator (e.g., N95 or higher) | NIOSH (US) or EN 149 (Europe) compliant | Essential to prevent inhalation of fine powders, especially when handling the solid compound outside of a certified chemical fume hood. |
| Foot Protection | Closed-toe, chemical-resistant shoes | --- | Protects feet from spills. |
Operational Plan: From Receipt to Reaction
Adherence to a strict operational plan is critical to ensure safety and experimental integrity.
Engineering Controls: Containing the Hazard
-
Chemical Fume Hood: All weighing and handling of solid N-cyclopropyl-4-nitrobenzamide, as well as the preparation of solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]
-
Ventilation: Ensure the laboratory is equipped with adequate general ventilation.
-
Safety Stations: An operational and easily accessible eyewash station and safety shower are mandatory in the immediate work area.[2]
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Designate a specific area within the fume hood for the handling of this compound and cover the work surface with absorbent, disposable bench paper.[6]
-
Weighing the Solid:
-
If possible, use an analytical balance with a draft shield located inside the fume hood.
-
Use a micro-spatula to carefully transfer the powdered compound to a pre-weighed container. The goal is to avoid the creation of dust.
-
Should dust be generated, allow it to settle within the confines of the fume hood before proceeding.
-
-
Dissolving the Compound:
-
Slowly add the solvent to the container holding the solid to prevent splashing.
-
If sonication or heating is required, ensure the container is appropriately sealed to prevent the release of vapors.
-
-
Post-Handling:
-
Thoroughly decontaminate the spatula and any other reusable equipment that came into contact with the compound.
-
Wipe down the work surface within the fume hood with an appropriate solvent (e.g., ethanol or acetone), followed by soap and water.
-
Dispose of all contaminated disposable materials, including bench paper and gloves, in a designated hazardous waste container.
-
Caption: Step-by-step disposal plan.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, a swift and informed response is crucial.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. If irritation or a rash develops, seek medical attention. [1][2][3]* Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [1][2][3]* Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention. [2][3][7]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [2][3][5][7]
Spill Management
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE, including respiratory protection, chemical-resistant gloves, safety goggles, and a lab coat.
-
Contain the Spill: For a solid spill, carefully cover it with an inert absorbent material such as sand, vermiculite, or a commercial sorbent. Avoid raising dust. For a liquid spill, use absorbent pads to contain the spill.
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a suitable solvent, followed by a thorough cleaning with soap and water.
-
Dispose of Waste: All materials used for the cleanup must be disposed of as hazardous waste.
References
-
Central Michigan University. Laboratory Equipment Decontamination Procedures. Available from: [Link].
-
ARES Scientific. Decontamination Methods for Laboratory Use. Available from: [Link].
-
University of Georgia Research. Laboratory Equipment Decontamination Guidelines - Standard Operating Procedure. Available from: [Link].
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link].
-
ECHA. Guidance on Information Requirements and Chemical Safety Assessment. Available from: [Link].
-
OSHA. Occupational exposure to hazardous chemicals in laboratories. 1910.1450. Available from: [Link].
-
OSHA. Chemical Hazards and Toxic Substances. Available from: [Link].
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
